4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPVIOGABUWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346949 | |
| Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-93-3 | |
| Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid, a highly functionalized heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents, valued for their diverse biological activities.[1][2] This document outlines a robust two-step synthetic pathway, beginning with the preparation of a key intermediate, 4-bromo-1H-pyrazole-3-carboxylic acid, followed by a regioselective nitration. We delve into the causality behind the strategic choices in the synthesis, particularly the directing effects of existing substituents that govern the specific placement of the nitro group. Furthermore, this guide establishes a complete analytical workflow for structural verification and purity assessment, detailing the expected outcomes from spectroscopic and spectrometric analyses.
Strategic Approach to Synthesis
The synthesis of this compound is most logically achieved through a two-step sequence involving the formation of a brominated pyrazole precursor followed by electrophilic nitration. This strategy is predicated on the principles of electrophilic aromatic substitution applied to a five-membered heterocyclic system.
Causality of the Synthetic Route:
-
Precursor Synthesis: The synthesis begins with the preparation of 4-bromo-1H-pyrazole-3-carboxylic acid. This intermediate is accessible via established methods, such as the oxidation of 4-bromo-3-methylpyrazole.[1] This provides a stable, well-characterized starting material for the subsequent nitration step.
-
Regioselective Nitration: The pyrazole ring is an electron-rich heterocycle, but the presence of the electron-withdrawing carboxylic acid at the C3 position and the bromine atom at the C4 position deactivates the ring towards electrophilic substitution. The nitration reaction, employing a potent electrophile like the nitronium ion (NO₂⁺) generated from a nitric acid/sulfuric acid mixture, is therefore expected to proceed at the only remaining unsubstituted carbon, the C5 position.[3][4] The C3 and C4 positions are sterically and electronically disfavored for further substitution. This inherent directing effect allows for a highly regioselective synthesis, which is a critical factor for producing a single, desired isomer, simplifying purification and ensuring downstream utility.
Workflow Visualization: Synthetic Pathway
The overall synthetic strategy is depicted below.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
The protocols described herein are designed to be self-validating, with clear endpoints and purification procedures to ensure high purity of the final compound.
Protocol 2.1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (Precursor)
This procedure is adapted from established oxidation methods for preparing pyrazole carboxylic acids.[1]
Materials and Equipment:
-
4-bromo-3-methylpyrazole
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
500 mL three-necked flask, mechanical stirrer, thermometer, reflux condenser
-
Heating mantle, ice bath, Buchner funnel, filter paper
Step-by-Step Procedure:
-
Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Initial Charge: Add 4-bromo-3-methylpyrazole (e.g., 8.05 g, 0.05 mol) and 200 mL of deionized water to the flask.
-
Heating: Begin stirring and heat the mixture to 90 °C using a heating mantle.
-
Oxidant Addition: Once the temperature is stable, add potassium permanganate (23.7 g, 0.15 mol, 3.0 eq) in small portions over 1-2 hours to control the exothermic reaction.
-
Reaction: Maintain the reaction mixture at 90 °C with vigorous stirring for 8 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. The purple color of the permanganate should dissipate, and a brown precipitate of MnO₂ will form.
-
Workup (Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water (2 x 50 mL).
-
Workup (Precipitation): Combine the filtrate and washings and concentrate the volume to approximately 50 mL under reduced pressure.
-
Isolation: Cool the concentrated filtrate in an ice bath to 0-5 °C. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A white solid will precipitate.
-
Purification: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water and dry under vacuum to yield 4-bromo-1H-pyrazole-3-carboxylic acid. A typical yield is around 60-65%.[1]
Protocol 2.2: Synthesis of this compound (Target Compound)
This proposed protocol employs standard nitrating conditions, which are highly effective for the nitration of deactivated heterocyclic rings.[4][5]
Materials and Equipment:
-
4-bromo-1H-pyrazole-3-carboxylic acid (from Protocol 2.1)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Crushed ice, deionized water
-
250 mL round-bottom flask, magnetic stirrer, dropping funnel, thermometer
-
Ice/salt bath, Buchner funnel, filter paper
Step-by-Step Procedure:
-
Acid Mixture Preparation: In a 250 mL flask equipped with a magnetic stirrer and thermometer, cool concentrated sulfuric acid (50 mL) to 0 °C using an ice/salt bath.
-
Substrate Dissolution: While maintaining the temperature between 0 and 5 °C, slowly add 4-bromo-1H-pyrazole-3-carboxylic acid (e.g., 5.73 g, 0.03 mol) in portions. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Through a dropping funnel, add fuming nitric acid (3.0 mL, ~0.07 mol, >2.0 eq) dropwise to the reaction mixture. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent runaway reactions and the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.
-
Reaction Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice and water (approx. 500 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.
-
Precipitation and Isolation: A pale yellow or off-white solid should precipitate. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral (test with pH paper). This removes residual acids.
-
Drying: Dry the purified this compound under high vacuum at 40-50 °C to a constant weight.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product. The following data are predicted based on the known spectroscopic properties of carboxylic acids, pyrazoles, and nitro-bromo aromatic compounds.[6][7][8][9]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| Physical Appearance | State | Pale yellow to off-white solid |
| Molecular Formula | - | C₄H₂BrN₃O₄ |
| Molecular Weight | - | 235.98 g/mol [10] |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~13-14 ppm (br s, 1H, COOH), ~8-9 ppm (br s, 1H, N-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~160-165 ppm (C=O), ~145-155 ppm (C-NO₂), ~130-140 ppm (C-COOH), ~95-105 ppm (C-Br) |
| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3100 (N-H stretch), 1720-1700 (C=O stretch), 1550 & 1350 (asymm. & symm. NO₂ stretch), ~1250 (C-O stretch) |
| HRMS (ESI-) | [M-H]⁻ | Calculated: 234.9183, 236.9162; Found: values within 5 ppm |
| Elemental Analysis | % Composition | C: 20.36, H: 0.85, Br: 33.87, N: 17.81, O: 27.12 |
Workflow Visualization: Characterization Logic
Caption: Logical workflow for the analytical characterization of the product.
Interpretation of Spectroscopic Data
-
NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two broad singlets corresponding to the exchangeable protons of the carboxylic acid and the pyrazole N-H group. Their broadness and chemical shift are characteristic.[8] The ¹³C NMR will be more informative, confirming the presence of four distinct carbon environments: the carboxyl carbon, and the three carbons of the pyrazole ring, each uniquely influenced by its substituents (Br, NO₂, and COOH).
-
FT-IR Spectroscopy: The infrared spectrum provides a definitive fingerprint. The very broad absorption from 3300-2500 cm⁻¹ is a classic indicator of a hydrogen-bonded carboxylic acid O-H group.[11] The sharp, strong C=O stretch around 1710 cm⁻¹ confirms the carbonyl group. Crucially, two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹ will confirm the presence of the nitro (NO₂) group.[9]
-
High-Resolution Mass Spectrometry (HRMS): This technique is vital for confirming the molecular formula. The observation of the [M-H]⁻ ion cluster with the characteristic isotopic pattern of a single bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1) at the correct high-resolution mass will provide unambiguous confirmation of the elemental composition.[6]
-
Elemental Analysis: This bulk analysis technique provides the percentage composition of C, H, N, and Br. The experimental values should match the theoretical values within a ±0.4% tolerance, confirming the overall purity of the isolated solid.
Safety, Handling, and Storage
-
Handling: All manipulations should be performed in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care.
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.
Conclusion
This guide presents a comprehensive and scientifically grounded strategy for the synthesis and characterization of this compound. By following the detailed two-step synthesis—oxidation of a methylpyrazole precursor followed by a regioselective nitration—researchers can reliably access this valuable building block. The proposed analytical workflow, combining NMR, FT-IR, HRMS, and elemental analysis, provides a robust methodology for complete structural verification and purity confirmation, ensuring the material's quality for applications in pharmaceutical research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. orgchemboulder.com [orgchemboulder.com]
A Comprehensive Guide to the Spectroscopic Analysis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Abstract
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in drug development hinges on precise structural confirmation and purity assessment, for which a multi-faceted spectroscopic approach is indispensable. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule. We will explore the theoretical underpinnings and practical considerations for its characterization by Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the structural elucidation of this and similar complex heterocyclic systems.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is understanding the molecule's basic properties. The structure is characterized by a pyrazole ring substituted with three distinct functional groups: a bromine atom at position 4, a nitro group at position 5, and a carboxylic acid at position 3. These substituents dictate the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signatures.
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrN₃O₄ | [1][2] |
| Molecular Weight | 235.98 g/mol | [1] |
| CAS Number | 84547-93-3 | [1][2] |
| Appearance | Expected to be a solid | N/A |
| InChI Key | AYVPVIOGABUWIE-UHFFFAOYSA-N | [1] |
Laboratory Safety and Handling
Before commencing any experimental work, a thorough safety assessment is critical. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structurally similar compounds provide essential guidance. Related brominated and nitrated pyrazoles are classified as harmful if swallowed or inhaled, and cause skin and serious eye irritation.[2][3][4][5]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]
-
Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[4]
-
Handling: Avoid direct contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[3][4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[6]
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, MS provides unambiguous evidence of its identity, particularly through its unique isotopic signature.
Causality of Experimental Choices
Electrospray ionization (ESI) is the preferred method for this molecule. Its high polarity, conferred by the carboxylic acid and nitro groups, makes it amenable to forming ions in solution, which is the basis of ESI. Analysis in negative ion mode is often advantageous for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.
Predicted Mass Spectrum
Molecular Ion Cluster ([M]⁺ or [M-H]⁻): The most telling feature will be the isotopic pattern caused by bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[7] This results in two peaks of almost equal intensity separated by 2 m/z units: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[7][8] This signature is a hallmark of a mono-brominated compound.
Predicted Fragmentation Pathways: Tandem MS (MS/MS) experiments would reveal the molecule's structural connectivity. The fragmentation of organic nitro and halogen compounds is complex, often involving competitive losses of radicals and neutral molecules.[9] Key expected fragmentation events include:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in the loss of 46 Da (•NO₂).[9]
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.
-
Loss of a Halogen Radical: Cleavage of the C-Br bond to lose a •Br radical (79 or 81 Da).[8]
-
Loss of HBr: Elimination of hydrogen bromide (80 or 82 Da).[9]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute to a final concentration of 1-10 µg/mL. A small amount of ammonium hydroxide or formic acid may be added to aid in deprotonation (negative mode) or protonation (positive mode), respectively.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution.
-
Capillary Voltage: 2.5–3.5 kV.
-
Drying Gas (N₂): Set flow and temperature as per instrument recommendations (e.g., 8 L/min, 300 °C).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a range of m/z 50–500 to identify the [M-H]⁻ ion cluster at m/z 234/236.
-
Perform a product ion scan (MS/MS) on the parent ions (m/z 234 and 236) to observe the fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Spectral Features
The FTIR spectrum of this compound will be rich with information, displaying characteristic bands for each of its functional components. Theoretical studies and experimental data on similar pyrazoles provide a strong basis for these predictions.[10][11]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |
| O-H Stretch | Carboxylic Acid | 3200–2500 (broad) | Very broad band due to strong hydrogen bonding.[12] |
| N-H Stretch | Pyrazole Ring | ~3180 | Characteristic of N-H stretching in heterocyclic rings.[11] |
| C=O Stretch | Carboxylic Acid | 1720–1680 | Strong absorption, position sensitive to hydrogen bonding. |
| C=N & C=C Stretch | Pyrazole Ring | 1600–1450 | A series of bands related to ring stretching vibrations.[10] |
| N-O Asymmetric | Nitro Group | 1550–1520 | Strong, characteristic absorption for nitro compounds.[11] |
| N-O Symmetric | Nitro Group | 1360–1340 | Strong, characteristic absorption for nitro compounds.[11] |
| C-O Stretch | Carboxylic Acid | 1320–1210 | Coupled with O-H in-plane bending. |
| C-N Stretch | Ring/Substituents | 1200–1000 | Multiple bands expected in this region. |
| C-Br Stretch | Bromo Group | 700–500 | Typically found in the far-IR region, may be weak. |
Experimental Protocol: FTIR (KBr Pellet)
The solid-state nature of the compound makes the KBr pellet method ideal for analysis, as it minimizes intermolecular interactions with solvents that could obscure the N-H and O-H stretching regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be exceptionally simple. The pyrazole ring is fully substituted, meaning there are no protons attached to ring carbons. The only signals will arise from exchangeable protons.
-
N-H Proton (Pyrazole Ring): A broad singlet is expected, likely in the range of 13–15 ppm. Its breadth is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.
-
O-H Proton (Carboxylic Acid): A very broad singlet is expected, typically >12 ppm. Its chemical shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding.
Self-Validation: The identity of these peaks can be confirmed by a D₂O exchange experiment. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, both the N-H and O-H signals will disappear as the protons are replaced by deuterium.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a unique fingerprint of the carbon skeleton. Four distinct signals are expected, one for each carbon atom in the pyrazole ring and one for the carboxylic acid carbonyl. Chemical shifts can be predicted based on established substituent effects in pyrazole systems.[13]
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | Carboxylic Acid | 160–170 | Typical range for a carboxylic acid carbonyl carbon. |
| C5 | C-NO₂ | 145–155 | Strongly deshielded by the adjacent electron-withdrawing nitro group.[13] |
| C3 | C-COOH | 138–148 | Deshielded by the attached carboxylic acid and ring nitrogens. |
| C4 | C-Br | 105–115 | The C-Br bond typically shifts the carbon resonance to this region. The shielding effect of bromine is less pronounced than the deshielding of the nitro group. |
Experimental Protocol: NMR
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will dissolve the compound and allow for the observation of the exchangeable N-H and O-H protons.
-
Sample Preparation: Dissolve 10–20 mg of the compound in 0.6–0.7 mL of DMSO-d₆ in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Temperature: 25 °C (298 K).
-
-
Data Acquisition:
-
¹H NMR: Acquire with a standard pulse program. A spectral width of ~20 ppm is sufficient.
-
¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the absence of protons on the ring (no NOE enhancement) and long relaxation times for the quaternary carbons. A spectral width of ~220 ppm is appropriate.
-
D₂O Exchange: After initial acquisition, add one drop of D₂O, shake gently, and re-acquire the ¹H NMR spectrum to confirm the exchangeable proton signals.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems and chromophores.
Predicted Spectral Features
The UV-Vis spectrum will be dominated by the electronic structure of the substituted pyrazole ring.
-
Pyrazole Ring: Unsubstituted pyrazole absorbs in the far UV region (~203-210 nm).[14]
-
Nitro Group Chromophore: The nitro group is a strong chromophore. In nitroaromatic systems, it gives rise to intense absorption bands. The exact position (λ_max) and intensity are highly dependent on the molecular environment.[15][16]
-
Combined System: The combination of the pyrazole heterocycle, the electron-withdrawing nitro and carboxyl groups, and the bromine atom will likely result in one or more absorption maxima between 220 nm and 350 nm, corresponding to π → π* and n → π* transitions within the conjugated system. The absorption is likely to be shifted to a longer wavelength (bathochromic shift) compared to unsubstituted pyrazole due to the presence of the substituents extending the conjugated system.
Experimental Protocol: UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or acetonitrile are common choices. The solvent should not absorb significantly in the 200–400 nm region.
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). Dilute this stock solution to create a working solution with an absorbance in the optimal range of 0.1–1.0 AU (typically ~10 µg/mL).
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill one cuvette with the pure solvent to serve as the reference (blank).
-
Fill a second, matched quartz cuvette with the sample solution.
-
Scan the wavelength range from 400 nm down to 200 nm.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion
The structural elucidation of this compound is unequivocally achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and elemental formula via the characteristic M/M+2 isotopic pattern of bromine. FTIR spectroscopy provides a detailed map of the molecule's functional groups, identifying the key N-H, O-H, C=O, and N-O vibrations. NMR spectroscopy offers the definitive structural fingerprint, confirming the fully substituted pyrazole core and the presence of exchangeable protons. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these methods provide a self-validating system for the comprehensive and unambiguous characterization of this important chemical entity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. fishersci.at [fishersci.at]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acrhem.org [acrhem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A-Z Guide to 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid: A Heterocyclic Building Block
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrazole nucleus is a privileged scaffold due to its remarkable versatility and significant biological activity.[1][2][3] Pyrazole derivatives are integral to a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone for drug design and discovery.[5]
This guide focuses on a particularly valuable, yet underexplored, derivative: 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid . The unique arrangement of its functional groups—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a nitro group for reduction to an amine or as an electron-withdrawing group—makes it a trifunctional building block with immense potential for creating diverse molecular architectures.
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It will elucidate the synthesis, reactivity, and application of this versatile building block, providing both theoretical understanding and practical, field-proven protocols.
Physicochemical & Spectroscopic Data
A foundational understanding of a building block begins with its physical and spectral properties. This data is crucial for reaction monitoring, quality control, and structural confirmation.
| Property | Value | Source |
| Molecular Formula | C4H2BrN3O4 | [6][7] |
| Molecular Weight | 235.98 g/mol | [6][7] |
| CAS Number | 84547-93-3 | [8] |
| Appearance | Off-white to yellow solid | Varies by supplier |
| Purity | Typically ≥95% | [6] |
Note: Spectroscopic data such as NMR, IR, and Mass Spectrometry can be found through suppliers like BLDpharm and SpectraBase for specific batches.[8][9]
Synthesis of the Core Scaffold
The synthesis of substituted pyrazoles can be achieved through various methods, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives.[2][10] For the title compound, a multi-step synthesis starting from more readily available precursors is typically employed. A representative, though not explicitly detailed in the literature for this specific molecule, synthetic logic would involve the formation of a pyrazole-3-carboxylic acid core, followed by sequential bromination and nitration.
The following diagram illustrates a conceptual synthetic pathway. The precise conditions for each step would require empirical optimization, a standard practice in process chemistry.
Caption: Conceptual synthesis pathway for the target molecule.
Chemical Reactivity and Derivatization: A Trifunctional Hub
The true utility of this compound lies in the differential reactivity of its three functional groups. This allows for selective, sequential modifications, opening a vast chemical space for library synthesis.
The Carboxylic Acid Handle: Gateway to Amides
The carboxylic acid at the C3 position is a primary site for derivatization, most commonly through amide bond formation. Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the pyrazole core to a diverse range of amines, thereby modulating biological activity and physicochemical properties.[11]
Expert Insight: The choice of coupling agent is critical. For simple, unhindered amines, standard reagents like EDC/HOBt or HATU are effective. However, the electron-deficient nature of the pyrazole ring, exacerbated by the nitro and bromo substituents, can decrease the nucleophilicity of the ring nitrogens but also influences the acidity of the carboxylic acid. This generally favors the formation of an activated ester intermediate. For challenging couplings with poorly nucleophilic amines or to minimize side reactions, activating the carboxylic acid as an acid chloride is a robust strategy.[11][12]
Workflow: Amide Bond Formation
Caption: Generalized workflow for amide coupling reactions.
Step-by-Step Protocol: Acid Chloride Formation and Amidation
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq) in thionyl chloride (SOCl2, 5-10 vol). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS to observe the formation of the methyl ester.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
The Bromine Atom: A Handle for C-C Bond Formation
The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[13][14] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, dramatically increasing molecular complexity and enabling access to novel chemical matter.[15]
Expertise in Action: The success of a Suzuki coupling on this substrate is highly dependent on the choice of catalyst, ligand, and base.[16] The electron-withdrawing nitro group can influence the oxidative addition step. Palladium precatalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are often required for efficient coupling with challenging substrates.[13] The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) is also crucial and must be optimized for each specific coupling partner.[15][16]
Logical Relationship: Suzuki-Miyaura Cross-Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the 4-bromo-pyrazole substrate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DMF, or toluene, and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (N2 or Ar) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
The Nitro Group: A Precursor to Amines and a Modulator of Reactivity
The nitro group at the C5 position serves two primary roles. First, its strong electron-withdrawing nature activates the pyrazole ring, influencing the reactivity of the other positions. For instance, it can facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom under certain conditions, although this is generally less common than cross-coupling.[17][18]
Second, and more synthetically useful, the nitro group can be readily reduced to a primary amine. This transformation unlocks a new set of derivatization possibilities, including sulfonylation, acylation, and reductive amination, further expanding the accessible chemical diversity.
Expert Insight: The choice of reducing agent is key to achieving chemoselectivity. Standard conditions like catalytic hydrogenation (H2, Pd/C) are highly effective. For substrates sensitive to hydrogenation, chemical reducing agents such as iron (Fe) powder in acetic acid, tin(II) chloride (SnCl2), or sodium dithionite (Na2S2O4) are excellent alternatives.[13] It is crucial to consider the compatibility of other functional groups (e.g., an ester on a coupled side chain) when selecting the reduction method.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrazole-3-carboxamide scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents at the C4 and C5 positions explore different pockets of the ATP-binding site. The ability to rapidly generate analogues using the orthogonal handles of this compound makes it an ideal starting point for a lead optimization campaign.
For example, the C4-aryl group introduced via Suzuki coupling can occupy the hydrophobic back pocket of many kinases, while the N-substituted amide can form critical hydrogen bonds and interact with the solvent-exposed region. The C5-amino group (after reduction) can be used to enhance solubility or to target specific polar interactions.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation. Its trifunctional nature provides an efficient and modular route to complex pyrazole derivatives. By understanding the distinct reactivity of each functional group—the carboxylic acid for amide coupling, the bromine for cross-coupling, and the nitro group for reduction and electronic modulation—researchers can unlock a vast and diverse chemical space. This guide provides the foundational knowledge and practical protocols to empower scientists in medicinal chemistry and materials science to fully leverage the potential of this powerful heterocyclic building block.
References
- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. achmem.com [achmem.com]
- 8. 84547-93-3|this compound|BLD Pharm [bldpharm.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mc.minia.edu.eg [mc.minia.edu.eg]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Navigating the Chemical Landscape of a Highly Functionalized Pyrazole: A Technical Guide to the Reactivity of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
For Immediate Release
This technical guide provides an in-depth exploration of the reactivity of the pyrazole ring in the highly substituted molecule, 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate interplay of activating and deactivating groups on the pyrazole core, offering predictive insights into its chemical behavior and unlocking its potential as a versatile building block in medicinal chemistry and materials science.
Introduction: The Pyrazole Core and the Influence of Substituents
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in numerous biologically active compounds.[1][2][3] Its aromaticity and the presence of both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen atom bestow upon it a unique chemical character.[4][5][6] The reactivity of the pyrazole ring can be significantly modulated by the presence of various substituents.[7][8]
In the case of this compound, the pyrazole core is decorated with three distinct functional groups, each exerting a profound electronic and steric influence:
-
4-Bromo group: A halogen that can act as a leaving group in nucleophilic substitution reactions.
-
5-Nitro group: A powerful electron-withdrawing group that deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[9][10][11]
-
3-Carboxylic acid group: An electron-withdrawing group that also deactivates the ring towards electrophiles and can itself undergo a variety of chemical transformations.[12][13][14][15]
The collective effect of these substituents renders the pyrazole ring in this molecule electron-deficient and predisposed to specific reaction pathways, which will be explored in detail throughout this guide.
The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most prominent feature of this compound's reactivity is its high susceptibility to nucleophilic aromatic substitution (SNAr).[16][17][18] This is a direct consequence of the potent electron-withdrawing nitro group positioned ortho to the bromo substituent.[17][19]
Mechanism of SNAr on the Pyrazole Ring
The SNAr reaction on this pyrazole derivative proceeds via a two-step addition-elimination mechanism.[17][18][20]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine (C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] The negative charge is delocalized over the pyrazole ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the primary driving force for the reaction.
-
Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored by the expulsion of the bromide ion.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. ijnrd.org [ijnrd.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
potential biological activities of substituted nitropyrazole carboxylic acids
An In-depth Technical Guide to the Potential Biological Activities of Substituted Nitropyrazole Carboxylic Acids
Foreword
The pyrazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to blockbuster drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. Its unique five-membered heterocyclic structure offers a versatile template for designing molecules with a vast array of pharmacological activities. This guide delves into a specific, highly promising subclass: substituted nitropyrazole carboxylic acids. The introduction of a nitro (NO₂) group and a carboxylic acid (COOH) moiety onto the pyrazole ring profoundly influences the molecule's electronic properties, solubility, and potential for biological interactions. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, focusing on their compelling potential as antimicrobial, anti-inflammatory, and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical class.
Synthetic Strategies and Rationale
The biological activity of a compound is inextricably linked to its structure. Therefore, understanding the synthetic pathways to nitropyrazole carboxylic acids is crucial for appreciating the rationale behind their design. The primary goal is to strategically place the nitro and carboxylic acid groups on the pyrazole ring to maximize therapeutic efficacy.
Causality in Synthetic Design
The inclusion of the nitro group is a deliberate choice driven by its potent electron-withdrawing nature. This feature is fundamental to the primary mechanism of antimicrobial action. For many nitroaromatic compounds, their efficacy relies on reductive bioactivation within the target pathogen.[1][2] Microbial enzymes, such as nitroreductases, reduce the nitro group to generate highly reactive and cytotoxic intermediates like nitroso radicals, hydroxylamines, and superoxide anions.[3][4] These reactive species can indiscriminately damage microbial DNA, proteins, and lipids, leading to cell death.[5] The carboxylic acid group, on the other hand, primarily enhances aqueous solubility and provides a critical anchor point for interacting with biological targets, such as the active sites of enzymes or receptors.
General Synthetic Workflow
A common route to synthesizing 4-nitropyrazole-3-carboxylic acid involves the cyclocondensation of a substituted hydrazine with a suitably functionalized dicarbonyl compound, followed by nitration. Variations in starting materials allow for diverse substitutions on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).
Antimicrobial Activity
Substituted nitropyrazoles have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. Their mechanism, rooted in the reductive activation of the nitro group, makes them particularly effective against anaerobic bacteria and certain parasites that possess the necessary enzymatic machinery.[2][4]
Mechanism of Action: Reductive Bioactivation
The core antimicrobial mechanism is a classic example of prodrug activation. The relatively inert nitropyrazole compound enters the microbial cell, where it is targeted by nitroreductase enzymes. These enzymes, using cofactors like NADH or NADPH, catalyze the reduction of the nitro group.[3] This process generates a cascade of reactive nitrogen species that are highly toxic to the cell, causing widespread damage to critical biomolecules and leading to cell death.[1][2] This reliance on microbial enzymes provides a degree of selectivity, as mammalian cells generally exhibit lower nitroreductase activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying in vitro antimicrobial potency. The broth microdilution method is a reliable and scalable assay for this purpose.[4][6]
Objective: To determine the lowest concentration of a nitropyrazole carboxylic acid derivative that inhibits the visible growth of a target microorganism.
Materials:
-
96-well sterile microtiter plates
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume)[6]
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
-
Multichannel pipette
Step-by-Step Methodology:
-
Plate Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock (prepared at 2x the highest desired final concentration) to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the 10th well. Discard 50 µL from the 10th well.[7] This creates a concentration gradient. Wells 11 and 12 serve as controls.
-
Control Setup:
-
Growth Control (Well 11): Add 50 µL of broth (contains no compound).
-
Sterility Control (Well 12): Add 100 µL of uninoculated broth.
-
-
Inoculation: Within 15-30 minutes of standardization, add 50 µL of the diluted microbial inoculum to wells 1 through 11. Do not inoculate the sterility control well. The final volume in each well is 100 µL.
-
Incubation: Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8] This can be assessed visually or with a plate reader. The growth control should be turbid, and the sterility control should be clear.
Structure-Activity Relationship and Data Summary
The antimicrobial activity of nitropyrazole derivatives is highly dependent on the nature and position of substituents. The presence of the nitro group is generally critical.
| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Nitropyrazole Hydrazinecarboxamide | Compound 4 (4-nitrophenyl) | S. epidermidis | 0.25 | [9] |
| Nitropyrazole Hydrazinecarboxamide | Compound 4 (4-nitrophenyl) | E. coli | > 0.25 (Exceedingly Active) | [9] |
| Halogenoaminopyrazole | Compound 4a (4-fluorophenyl) | S. aureus | 230 | [10] |
| Halogenoaminopyrazole | Compound 4b (4-chlorophenyl) | P. aeruginosa | 460 | [10] |
| Pyrazole-carbothiohydrazide | Compound 21a (p-tolyl) | S. aureus | 62.5-125 | [11] |
| Pyrazole-carbothiohydrazide | Compound 21a (p-tolyl) | C. albicans | 2.9-7.8 | [11] |
Note: Data is compiled from multiple studies for illustrative purposes. Direct comparison requires standardized testing conditions.
Anti-Inflammatory Activity
Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and signaling pathways such as NF-κB.[12] Pyrazole derivatives, most notably celecoxib, are renowned for their anti-inflammatory properties, primarily through selective COX-2 inhibition. Nitropyrazole carboxylic acids are being explored as next-generation anti-inflammatory agents.
Mechanism of Action: Inhibition of Inflammatory Pathways
-
COX-2 Inhibition: The primary mechanism for many anti-inflammatory pyrazoles is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins (e.g., PGE₂), which are key mediators of pain and inflammation.[13] By blocking the COX-2 active site, these compounds prevent prostaglandin synthesis, thereby reducing the inflammatory response. The carboxylic acid moiety often plays a key role in anchoring the inhibitor within the enzyme's active site.
-
NF-κB Pathway Suppression: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14] When activated by stimuli like lipopolysaccharides (LPS) or pro-inflammatory cytokines, the IKK complex phosphorylates the inhibitor IκBα, targeting it for degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus and initiates the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, and COX-2).[6][15] Some pyrazole derivatives have been shown to inhibit this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.
Objective: To assess the ability of a test compound to reduce acute inflammation induced by a chemical irritant.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment but allowed access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound group(s).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).
-
Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).
-
Data Analysis: The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀. The percentage inhibition of edema for each treated group compared to the control group is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Data Summary: In Vitro Anti-inflammatory Activity
| Compound Class | Specific Derivative Example | Target | IC₅₀ (µM) | Reference |
| Triarylpyrazole | Compound 1m (ethylene bridge) | PGE₂ Inhibition | 1.1 | [12] |
| Triarylpyrazole | Compound 1f (methylene bridge) | PGE₂ Inhibition | 7.1 | [12] |
| Pyrazoline | Compound 2g | 5-LOX | 80 | [16] |
| Pyrazole Derivative | 2,4-dinitrophenyl substitute | Protein Denaturation | Very Good Activity | [17] |
Anticancer Activity
The pyrazole scaffold is present in several approved kinase inhibitor drugs, highlighting its importance in oncology. Nitropyrazole derivatives are being investigated for their potential to inhibit cancer cell proliferation by targeting various components of cell cycle regulation and signal transduction.
Mechanism of Action: Targeting Cancer Cell Proliferation
The anticancer effects of pyrazole derivatives are often multi-faceted, targeting key proteins that are dysregulated in cancer:
-
Kinase Inhibition: Many pyrazoles function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell growth and survival. These include Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), which drive proliferative signaling.[18][19] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by binding to tubulin, similar to classic agents like colchicine. This disruption of the mitotic spindle leads to M-phase cell cycle arrest and ultimately, apoptosis.
-
Induction of Apoptosis: Regardless of the primary target, the ultimate goal is to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by disrupting pro-survival signaling and activating pro-apoptotic pathways (e.g., increasing the Bax/Bcl-2 ratio).[19]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13]
Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Summary: In Vitro Anticancer Activity
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Acetohydrazide | Compound 32 (di-methyl) | Ovarian (A2780) | 8.63 (pIC₅₀) | [20] |
| Pyrazolo[1,5-a]pyrimidine | Compound 35 | Liver (HepG2) | 3.53 | [18] |
| Pyrazolo[1,5-a]pyrimidine | Compound 35 | Breast (MCF-7) | 6.71 | [18] |
| Pyrazole-3,5-diamine | Compound 5 | Breast (MCF-7) | 8.03 | [19] |
| Pyrazole-3,5-diamine | Compound 6 | CDK2 Enzyme | 0.46 | [19] |
| Pyrazole-3,5-diamine | Compound 11 | CDK2 Enzyme | 0.45 | [19] |
Conclusion and Future Directions
Substituted nitropyrazole carboxylic acids represent a versatile and highly promising chemical scaffold with significant therapeutic potential. The strategic inclusion of the nitro group provides a powerful mechanism for antimicrobial activity through reductive bioactivation, while the core pyrazole structure, decorated with a carboxylic acid and other substituents, offers a robust template for designing potent inhibitors of inflammatory and cancer-related pathways.
The data summarized in this guide underscore the broad-spectrum biological activities of this compound class. Future research should focus on optimizing selectivity to minimize off-target effects, particularly for anticancer and anti-inflammatory applications. A deeper understanding of the specific nitroreductases involved in antimicrobial activation could lead to the development of pathogen-specific agents. Furthermore, exploring novel substitutions on the pyrazole ring will undoubtedly uncover new derivatives with enhanced potency and improved pharmacokinetic profiles, paving the way for the development of next-generation therapeutics.
References
- 1. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitropyrazole-3-carboxylic acid CAS#: 5334-40-7 [amp.chemicalbook.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journalcra.com [journalcra.com]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Nitropyrazole Derivatives: A Review of Core Methodologies
Introduction: The Enduring Relevance of the Nitropyrazole Scaffold
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating remarkable versatility across a spectrum of applications.[1][2] The introduction of a nitro group onto the pyrazole ring dramatically alters its physicochemical properties, unlocking potent applications in two primary domains: pharmaceuticals and energetic materials.[3][4] In medicinal chemistry, the electron-withdrawing nature of the nitro group can modulate the bioactivity of the parent molecule, leading to the development of novel therapeutic agents.[2] In the field of energetic materials, the high nitrogen content and the oxygen-rich nitro functionalities contribute to high heats of formation, density, and detonation performance, making nitropyrazoles attractive replacements for traditional explosives like TNT and RDX.[1][3][4][5]
Despite their significance, the synthesis of nitropyrazole derivatives is not without its challenges. The control of regioselectivity during nitration, the management of reaction conditions to ensure safety, and the development of efficient, high-yield protocols are persistent areas of research. This guide provides an in-depth review of the principal synthetic strategies for accessing nitropyrazole derivatives, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Multi-faceted Approach
The synthesis of nitropyrazoles can be broadly categorized into three main approaches: the direct nitration of a pre-formed pyrazole ring, the construction of the nitropyrazole ring from acyclic nitrated precursors, and the rearrangement of N-nitrated intermediates. Each strategy offers distinct advantages and is suited for accessing different substitution patterns.
Direct Electrophilic Nitration of the Pyrazole Ring
The most straightforward approach to nitropyrazoles is the direct electrophilic substitution on the pyrazole heterocycle. The pyrazole ring is an electron-rich system, susceptible to electrophilic attack. However, the position of nitration is highly dependent on the reaction conditions and the nature of substituents already present on the ring.
Causality Behind Experimental Choices:
-
Nitrating Agent: The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) is a powerful, classical nitrating system. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Milder conditions can be achieved using nitric acid in acetic anhydride (HNO₃/Ac₂O), which generates acetyl nitrate. For sensitive substrates, reagents like nitric acid in trifluoroacetic anhydride can offer high yields of mononitro derivatives.[6]
-
Reaction Conditions: Temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts. The regioselectivity can also be temperature-dependent.
-
Substituent Effects: Electron-donating groups on the pyrazole ring activate it towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of these substituents directs the incoming nitro group. For instance, imidazoles unsubstituted at nitrogen are readily nitrated with mixed acid.[6]
Workflow for Direct Nitration:
Caption: General workflow for the direct nitration of pyrazoles.
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyrazole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylpyrazole (1 eq.) in trifluoroacetic anhydride (TFAA). Cool the mixture to 0-5°C in an ice bath.
-
Nitration: Add concentrated nitric acid (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.
-
Purification: Recrystallize the crude product from ethanol to afford pure 3,5-dimethyl-4-nitropyrazole, which can be obtained in yields as high as 76%.
Table 1: Comparison of Direct Nitration Methods
| Substrate | Nitrating System | Conditions | Product(s) | Yield (%) | Reference |
| Pyrazole | HNO₃/TFAA | Method B | 3,4-Dinitropyrazole | 41 | |
| N-Methylpyrazole | HNO₃/TFAA | Method B | 3-Nitro-N-methylpyrazole | 65 | |
| 3,5-Dimethylpyrazole | HNO₃/TFAA | Method B | 3,5-Dimethyl-4-nitropyrazole | 76 | [6] |
| 1-Methylimidazole | HNO₃/TFAA | 0-5°C, 12h | 4-Nitro- & 5-Nitro- isomers | 61 & 28 | [6] |
N-Nitration and Subsequent Rearrangement
An alternative to direct C-nitration is the initial N-nitration of the pyrazole, followed by a rearrangement to place the nitro group on a carbon atom. This two-step process can offer different regioselectivity compared to direct nitration.
Causality Behind Experimental Choices:
-
N-Nitration: The nitrogen atom of the pyrazole ring can be nitrated using milder reagents like acetyl nitrate.[7] The resulting N-nitropyrazole is often an isolable intermediate.
-
Rearrangement: The N-nitro group can migrate to a carbon position, typically the 3- or 5-position, through an uncatalyzed intramolecular thermal rearrangement.[7] For example, heating N-nitropyrazole at 140°C yields 3(5)-nitropyrazole.[7] The presence of an acid catalyst, such as sulfuric acid, can facilitate rearrangement to the 4-position at room temperature.[4] The choice between thermal and acid-catalyzed rearrangement is a key determinant of the final product's isomeric form.
Mechanism of N-Nitration and Rearrangement:
Caption: Pathways for the synthesis of C-nitropyrazoles via N-nitropyrazole rearrangement.
Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP) via Rearrangement [7]
-
N-Nitration: Prepare a solution of pyrazole in acetic acid. Add this solution slowly to a pre-cooled mixture of nitric acid and acetic anhydride to form N-nitropyrazole safely.
-
Rearrangement: Isolate the N-nitropyrazole intermediate. A subsequent thermal rearrangement can lead to 3-nitropyrazole.
-
C-Nitration: Subject the 3-nitropyrazole to a second nitration step. Optimize conditions with a molar ratio of 3-nitropyrazole to nitric acid of 1:2, at a temperature of 55-60°C for 1 hour.
-
Isolation: Following work-up, 3,4-dinitropyrazole can be obtained with a total yield of up to 55% and a purity of 99%.[7]
Ring Construction from Acyclic Nitrated Precursors
Building the pyrazole ring from acyclic starting materials that already contain a nitro group is a powerful strategy, particularly for accessing substitution patterns that are difficult to achieve through direct nitration. The most common method in this category is the [3+2] cycloaddition.
Causality Behind Experimental Choices:
-
[3+2] Cycloaddition: This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.[8][9][10] To synthesize nitropyrazoles, either the 1,3-dipole (e.g., a nitrylimine) or the dipolarophile (e.g., a nitroalkene) can carry the nitro functionality.[11][12]
-
Reactant Selection: The choice of reactants dictates the final substitution pattern. For example, reacting α-EWG-activated nitroethenes with nitrylimine systems can lead to nitro-functionalized Δ²-pyrazolines, which may subsequently be oxidized to pyrazoles.[11] The reaction of diazomethane with chloronitroethylene has also been reported for synthesizing 3-nitropyrazole, though this method is high-risk due to the reactive nature of the starting materials.[4]
-
Regioselectivity: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can help predict the outcome.[12]
[3+2] Cycloaddition for Nitropyrazole Synthesis:
Caption: Schematic of [3+2] cycloaddition for constructing nitropyrazoles.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole [12]
-
Precursor Synthesis: Synthesize the required (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-phenylnitrylimine according to literature procedures.
-
Cycloaddition: Perform the reaction between the nitropropene derivative and the nitrylimine. The initial [3+2] cycloaddition product is an unstable Δ²-pyrazoline.
-
Elimination: The pyrazoline intermediate spontaneously undergoes elimination of chloroform (CHCl₃) under the reaction conditions.
-
Isolation: The resulting 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole is isolated as the stable final product. This process occurs with full regioselectivity.[12]
Functionalization of Nitropyrazoles
Once the nitropyrazole core is synthesized, it can be further modified to tune its properties for specific applications. This is a crucial step in developing both new drugs and advanced energetic materials.[5][13]
Causality Behind Experimental Choices:
-
N-Functionalization: The acidic N-H proton on many nitropyrazoles can be easily substituted. Reactions with formaldehyde can introduce a hydroxymethyl group, which can then be converted into other functionalities like nitratoalkyl or azidoalkyl groups to enhance energetic properties.[14]
-
C-Functionalization: C-H activation provides a modern and efficient route for further derivatization. Transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, for instance, offers a regioselective method to introduce aryl groups at the 5-position.[15]
-
Nucleophilic Substitution: In polynitrated pyrazoles, a nitro group can sometimes be displaced by a nucleophile. For example, 3,4,5-trinitro-1H-pyrazole undergoes regioselective nucleophilic substitution of the 4-nitro group with amines or thiols under mild conditions.[7]
-
Energetic Group Introduction: For energetic materials, functional groups like tetrazoles, guanyl groups, or additional nitro/azido groups can be introduced onto the nitropyrazole scaffold to improve performance metrics such as thermal stability and detonation velocity.[5][13]
Table 2: Summary of Synthetic Strategies for Nitropyrazoles
| Strategy | Description | Advantages | Disadvantages | Key Applications |
| Direct Nitration | Electrophilic substitution on a pre-formed pyrazole ring. | Atom-economical, often straightforward. | Can suffer from poor regioselectivity; harsh conditions may be required. | Bulk synthesis of simple nitropyrazoles. |
| N-Nitration/Rearrangement | Formation of an N-nitropyrazole followed by migration to a C-position. | Can provide access to isomers not easily formed by direct nitration. | Multi-step process; rearrangement conditions need careful control. | Synthesis of specific C-nitro isomers like 3-NP and 4-NP.[4] |
| Ring Construction | Building the ring from acyclic precursors (e.g., via cycloaddition). | Excellent control over substituent placement; access to complex structures. | Starting materials may be complex or unstable; can be a lower-yielding route. | Synthesis of highly substituted or pharmacologically relevant pyrazoles.[11][15] |
| Functionalization | Modification of a pre-existing nitropyrazole core. | Allows for fine-tuning of properties. | Requires a pre-synthesized nitropyrazole; may involve multiple protection/deprotection steps. | Development of advanced energetic materials and drug candidates.[5][14] |
Conclusion and Future Outlook
The synthesis of nitropyrazole derivatives is a rich and evolving field, driven by the dual demand for novel pharmaceuticals and high-performance energetic materials. While classical methods like direct nitration remain valuable, modern strategies involving ring construction and post-synthesis functionalization offer unparalleled control over molecular architecture.
Future research will likely focus on several key areas. The development of greener synthetic routes, utilizing safer nitrating agents and minimizing hazardous waste, is a high priority.[1][3] The exploration of novel catalytic systems for C-H functionalization will continue to provide more efficient pathways for derivatization.[15] Finally, as our understanding of structure-property relationships deepens, the targeted design and synthesis of nitropyrazoles with precisely tailored electronic, biological, and energetic properties will become increasingly sophisticated, pushing the boundaries of what is possible in both medicine and materials science.
References
- 1. energetic-materials.org.cn [energetic-materials.org.cn]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. mdpi.com [mdpi.com]
- 12. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Unlocking Therapeutic Potential: A Guide to the Discovery of Novel Bioactive Compounds from Pyrazole Carboxylic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and presence in numerous FDA-approved drugs underscore its significance.[3][4] From the potent anti-inflammatory effects of Celecoxib to targeted anticancer agents, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities.[2][5][6] This guide, written from the perspective of a Senior Application Scientist, eschews rigid templates to provide a fluid, in-depth exploration of the discovery pipeline for novel therapeutics derived from a particularly promising subclass: pyrazole carboxylic acids. We will delve into the rationale behind experimental design, from synthesis to screening and optimization, providing a framework for identifying next-generation bioactive compounds.
Part 1: The Pyrazole Carboxylic Acid Scaffold: A Foundation for Bioactivity
The pyrazole ring's unique electronic configuration and the appended carboxylic acid functional group create a pharmacophore with exceptional properties. The nitrogen atoms act as hydrogen bond donors and acceptors, while the carboxylic acid group provides a key interaction point for engaging with biological targets and enhances solubility.[7] This combination has proven effective across a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[8][9][10]
The rationale for focusing on this scaffold is threefold:
-
Proven Clinical Relevance: Marketed drugs like Celecoxib validate the pyrazole core's ability to selectively target enzymes and produce therapeutic effects with improved safety profiles.[11][12]
-
Synthetic Tractability: The pyrazole ring is readily synthesized through robust and well-established chemical reactions, allowing for the creation of large, diverse libraries of compounds for screening.[4]
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts metabolic stability, a desirable characteristic for drug candidates.[3]
These attributes make pyrazole carboxylic acids a fertile ground for the discovery of novel chemical entities with significant therapeutic potential.
Part 2: Rational Synthesis of Pyrazole Carboxylic Acid Libraries
The journey begins with the chemical synthesis of a diverse library of compounds. The goal is not merely to create molecules but to systematically explore the "chemical space" around the core scaffold. By varying the substituents at different positions, we can modulate the compound's size, shape, and electronic properties to fine-tune its interaction with a biological target. This systematic modification is the foundation of establishing a Structure-Activity Relationship (SAR).[13][14]
Modern synthetic strategies, such as multicomponent reactions (MCRs), are particularly powerful as they allow for the rapid assembly of complex molecules from simple building blocks in a single step, maximizing efficiency and library diversity.[15]
Experimental Protocol: Representative Synthesis of an Ethyl 5-Aryl-1H-pyrazole-3-carboxylate Library
This protocol describes a common and reliable two-step synthesis. The causality is clear: first, a Claisen condensation creates a 1,3-dicarbonyl intermediate, which is the necessary precursor to react with hydrazine to form the pyrazole ring. This method is self-validating through standard analytical techniques (NMR, Mass Spectrometry) that confirm the structure at each step.
Step 1: Synthesis of Ethyl-2,4-dioxo-4-phenylbutanoate Intermediate
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Reaction: To this solution, add a mixture of a substituted acetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) dropwise at 0°C.
-
Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into ice-cold dilute HCl. The precipitated solid is collected by filtration, washed with cold water, and dried under a vacuum. This intermediate is typically used in the next step without further purification.
Step 2: Cyclization to Form the Pyrazole Ring
-
Setup: Suspend the intermediate from Step 1 (1.0 eq.) in glacial acetic acid.
-
Reaction: Add hydrazine hydrate (1.5 eq.) to the suspension.
-
Execution: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Workup & Purification: After cooling, pour the reaction mixture into ice water. The resulting solid is filtered, washed, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography to yield the final pyrazole carboxylic acid ester.[9]
Visualization: General Synthetic Workflow
Caption: A generalized two-step synthesis for creating a library of pyrazole carboxylic acid esters.
Part 3: Integrated Screening for Hit Identification
With a diverse chemical library in hand, the next phase is to identify "hits"—compounds that exhibit a desired biological activity. A modern, efficient approach integrates computational and experimental screening methods. This synergy accelerates discovery and reduces costs by prioritizing the synthesis and testing of compounds with the highest probability of success.[16][17]
Computational Screening: The In Silico Funnel
Virtual screening acts as a powerful filter. It leverages our understanding of the biological target's three-dimensional structure to predict which compounds from a virtual library are most likely to bind effectively.[18]
-
High-Throughput Virtual Screening (HTVS): Large databases containing millions of virtual compounds, including our designed pyrazole library, are rapidly screened against a protein target using molecular docking software.[16][17] This process scores and ranks compounds based on their predicted binding affinity.
-
Pharmacophore and QSAR Modeling: By analyzing known active compounds, we can build models that define the essential 3D arrangement of chemical features (pharmacophore) required for activity.[18] Quantitative Structure-Activity Relationship (QSAR) models provide statistical correlations between chemical structure and biological effect. These models help refine our virtual screening and guide further library design.[18]
Experimental Validation: From Virtual Hit to Confirmed Activity
The top-scoring compounds from the virtual screen are then synthesized and subjected to experimental high-throughput screening (HTS). This involves testing the physical compounds in miniaturized, automated biochemical or cell-based assays. The results provide the ground truth, confirming or refuting the computational predictions and feeding back into the models to improve their accuracy for the next cycle.
Protocol: Integrated Virtual and Experimental Screening Workflow
-
Target Preparation: Obtain or model the 3D crystal structure of the target protein (e.g., a kinase or enzyme). Prepare the structure for docking by adding hydrogens, assigning charges, and defining the binding pocket.[18]
-
Library Preparation: Create a 3D virtual library of the pyrazole carboxylic acid derivatives. Optimize their geometries and generate possible ionization states.[17]
-
Virtual Screening (Docking): Dock the virtual library into the target's binding site using software like Schrödinger's Maestro.[16][18] Rank the compounds based on their docking scores (e.g., Glide XP score).[18]
-
Hit Selection & Synthesis: Select the top 50-100 virtual hits based on score, predicted binding mode, and synthetic feasibility. Synthesize these prioritized compounds.
-
Primary Experimental Assay: Perform a primary HTS assay (e.g., an enzymatic inhibition assay) to measure the activity of the synthesized compounds at a single, high concentration (e.g., 10 µM).
-
Hit Confirmation & Dose-Response: Compounds showing significant activity in the primary screen are re-tested in a dose-response format to determine their potency (e.g., IC50 value).
-
Data Feedback Loop: Use the experimental activity data from confirmed hits to build or refine QSAR and pharmacophore models, guiding the design of a second-generation library.
Visualization: Integrated Screening Cascade
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Routes for 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic Acid Amides: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing a versatile class of compounds: 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid amides. These highly functionalized pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to the diverse pharmacological activities associated with the pyrazole scaffold.[1][2] This document outlines detailed, step-by-step protocols for the synthesis of the key precursor, this compound, and its subsequent conversion into a variety of amide derivatives. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of Pyrazole Amides in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[1] The unique electronic properties and conformational flexibility of the pyrazole ring enable it to interact with various biological targets. The introduction of bromo and nitro substituents, along with a carboxamide functionality, provides multiple points for diversification and modulation of physicochemical and pharmacological properties. Specifically, the 4-bromo-5-nitro-1H-pyrazole-3-carboxamide scaffold offers a rich template for generating compound libraries for screening against various diseases. The bromo group can serve as a handle for further functionalization via cross-coupling reactions, while the nitro group can be reduced to an amino group for additional derivatization.
This guide will detail the synthetic pathways to access this valuable chemical space, starting from readily available starting materials.
Synthetic Strategy Overview
The overall synthetic approach is a two-stage process. The first stage focuses on the construction of the key intermediate, this compound. The second stage details the amidation of this activated carboxylic acid with a range of primary and secondary amines to generate the desired amide products.
Caption: Overall synthetic workflow for the preparation of this compound amides.
Part 1: Synthesis of this compound
This section details the preparation of the key pyrazole carboxylic acid intermediate. The synthesis proceeds in two key steps: bromination of the pyrazole ring followed by regioselective nitration.
Step 1: Bromination of 1H-Pyrazole-3-carboxylic Acid
The synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid can be achieved through the direct bromination of 1H-pyrazole-3-carboxylic acid.
Protocol 1: Bromination of 1H-Pyrazole-3-carboxylic Acid [2]
-
Materials:
-
1H-Pyrazole-3-carboxylic acid
-
Liquid bromine
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Potassium hydroxide (KOH)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
To a 100 mL reaction flask, add 1H-pyrazole-3-carboxylic acid, water, liquid bromine, and a catalytic amount of tetrabutylammonium bromide.
-
Stir the mixture magnetically and heat to 100°C under reflux. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a solution of potassium hydroxide dropwise from the top of the condenser and continue the reaction for 4 hours to neutralize any excess bromine and hydrobromic acid.
-
Add boiling water to dissolve the potassium bromide byproduct.
-
Separate the aqueous phase and add a 1:1 mixture of ethanol and water to dissolve the product.
-
Cool the solution to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.
-
Step 2: Nitration of 4-Bromo-1H-pyrazole-3-carboxylic Acid
The subsequent nitration of 4-bromo-1H-pyrazole-3-carboxylic acid is expected to proceed regioselectively at the C5 position of the pyrazole ring. The electron-withdrawing nature of the bromine and carboxylic acid groups at C4 and C3, respectively, directs the electrophilic nitrating agent to the available C5 position.
Protocol 2: Nitration of 4-Bromo-1H-pyrazole-3-carboxylic Acid
-
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 4-bromo-1H-pyrazole-3-carboxylic acid to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
Once the pyrazole is completely dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, this compound, is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield the desired this compound. The structure of this intermediate has been confirmed by crystallographic studies.[3]
-
Caption: Synthetic pathway for the preparation of the key intermediate.
Part 2: Synthesis of this compound Amides
The highly electron-deficient nature of the this compound necessitates the use of robust amide coupling protocols. Below are two effective methods for the synthesis of the target amides.
Protocol 3: EDC/HOBt Mediated Amide Coupling
This is a classic and widely used method for amide bond formation, particularly effective for electron-deficient systems when a catalytic amount of HOBt and a base like DMAP are included.
-
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 eq)
-
4-Dimethylaminopyridine (DMAP) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine, HOBt, and DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Protocol 4: Acyl Chloride Mediated Amide Coupling
Activation of the carboxylic acid to the corresponding acyl chloride can provide a more reactive intermediate for coupling with less nucleophilic amines.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) (2-3 eq)
-
Catalytic amount of DMF (if using oxalyl chloride)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
-
Procedure:
-
Acyl Chloride Formation:
-
Suspend this compound in anhydrous toluene or DCM in a flame-dried flask under an inert atmosphere.
-
Add thionyl chloride (or oxalyl chloride with a drop of DMF) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride/oxalyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and triethylamine (or DIPEA) in anhydrous DCM.
-
Cool the amine solution to 0°C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final amide product.
-
-
Caption: Alternative amidation protocols for the synthesis of target amides.
Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the synthesis of various amides. Actual yields may vary depending on the specific amine used.
| Amine Substrate | Coupling Protocol | Solvent | Reaction Time (h) | Expected Yield Range |
| Aniline | Protocol 3 | DMF | 24 | 60-75% |
| Benzylamine | Protocol 3 | DCM | 18 | 70-85% |
| Morpholine | Protocol 4 | DCM | 12 | 75-90% |
| N-Methylaniline | Protocol 4 | Toluene/DCM | 24 | 50-65% |
| 2-Amino-5-chloropyridine | Protocol 3 | DMF | 36 | 45-60% |
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound amides. The described protocols are robust and have been designed to address the challenges associated with the synthesis of these highly functionalized and electron-deficient molecules. By providing a clear rationale for the chosen synthetic strategies and detailed step-by-step instructions, this guide aims to facilitate the exploration of this important class of compounds for applications in drug discovery and development.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Page loading... [guidechem.com]
- 3. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyrazoles in Drug Discovery via Multicomponent Reactions
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The efficiency of synthesizing diverse libraries of such bioactive molecules has been significantly enhanced by the advent of multicomponent reactions (MCRs). MCRs, which involve the one-pot combination of three or more starting materials, offer substantial advantages in terms of operational simplicity, atom economy, and reduced waste generation, aligning with the principles of green chemistry.[1][2]
This document provides detailed application notes and proposed protocols for the use of a highly functionalized and electron-deficient building block, 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid , in isocyanide-based MCRs, specifically the Ugi and Passerini reactions. The presence of both a bromine atom and a nitro group on the pyrazole ring offers unique opportunities for creating structurally complex and novel molecules with potential therapeutic value. The electron-withdrawing nature of these substituents is expected to significantly influence the reactivity of the carboxylic acid, making it a potent component in these transformations.
Physicochemical Properties and Reactivity Profile of this compound
This compound is a solid organic compound with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₄H₂BrN₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 235.98 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | Inferred from typical nitro-bromo aromatic compounds |
| Purity | Typically >95% | --INVALID-LINK-- |
The reactivity of this molecule in the context of MCRs is dictated by several key features:
-
Enhanced Acidity: The strong electron-withdrawing effects of the nitro and bromo groups significantly increase the acidity of the carboxylic acid proton. This heightened acidity is advantageous in the Ugi reaction, where the carboxylic acid protonates the intermediate Schiff base, thereby activating it for nucleophilic attack by the isocyanide.[3]
-
Nucleophilic Carboxylate: Despite the electron-withdrawing groups, the resulting carboxylate anion remains a competent nucleophile, which is essential for its participation in both the Ugi and Passerini reaction mechanisms to form the final α-acylamino amide or α-acyloxy amide product, respectively.[4][5]
-
Post-MCR Functionalization Handles: The presence of the bromo substituent provides a valuable site for post-reaction modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further diversification of the synthesized scaffolds.
Proposed Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the rapid synthesis of peptide-like molecules, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] The use of this compound in this reaction is anticipated to yield novel peptidomimetics bearing a highly functionalized pyrazole moiety.
Plausible Reaction Mechanism
The proposed mechanism for the Ugi reaction involving this compound is depicted below. The enhanced acidity of the pyrazole carboxylic acid is expected to facilitate the initial formation of the iminium ion, a key intermediate in the reaction cascade.
Caption: Proposed mechanism for the Ugi four-component reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq)
-
Amine (e.g., aniline, 1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 eq)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL) with magnetic stirrer
-
Standard workup and purification reagents (ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (236 mg, 1.0 mmol).
-
Add methanol (5 mL) and stir to dissolve. A gentle warming may be required.
-
Sequentially add the amine (e.g., aniline, 91 µL, 1.0 mmol) and the aldehyde (e.g., benzaldehyde, 102 µL, 1.0 mmol) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (e.g., tert-butyl isocyanide, 113 µL, 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Ugi product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Safety Precautions: Isocyanides are volatile and possess a strong, unpleasant odor. They are also toxic and should be handled with care in a well-ventilated fume hood.
Proposed Reaction Scope
| Aldehyde (R¹) | Amine (R²) | Isocyanide (R³) | Expected Outcome |
| Benzaldehyde | Aniline | tert-Butyl isocyanide | High yield of the corresponding α-acylamino amide |
| 4-Methoxybenzaldehyde | Benzylamine | Cyclohexyl isocyanide | Good to high yield, demonstrating tolerance of electron-donating groups |
| 4-Chlorobenzaldehyde | 4-Fluoroaniline | Benzyl isocyanide | Good yield, demonstrating tolerance of electron-withdrawing groups |
| Isobutyraldehyde | Propylamine | Ethyl isocyanoacetate | Moderate to good yield with aliphatic components |
Proposed Application in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4] This reaction provides a straightforward route to ester and amide functionalities in a single step.
Plausible Reaction Mechanism
The concerted mechanism of the Passerini reaction is believed to involve a trimolecular, cyclic transition state.[5] The electrophilicity of the carbonyl carbon and the nucleophilicity of the carboxylate are key to the success of this reaction.
Caption: Proposed mechanism for the Passerini three-component reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline and may need to be adapted based on the specific substrates used.
Materials:
-
Aldehyde (e.g., isobutyraldehyde, 1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Isocyanide (e.g., cyclohexyl isocyanide, 1.2 mmol, 1.2 eq)
-
Dichloromethane (DCM, 3 mL)
-
Round-bottom flask (10 mL) with magnetic stirrer
Procedure:
-
In a 10 mL round-bottom flask, dissolve this compound (236 mg, 1.0 mmol) and the aldehyde (e.g., isobutyraldehyde, 91 µL, 1.0 mmol) in dichloromethane (3 mL).
-
Stir the solution at room temperature.
-
Add the isocyanide (e.g., cyclohexyl isocyanide, 149 µL, 1.2 mmol) to the mixture.
-
Seal the flask and stir the reaction at room temperature for 48-72 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Workflow Summary
The following diagram illustrates the general workflow for utilizing this compound in either the Ugi or Passerini MCRs.
Caption: General experimental workflow for MCR synthesis.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of novel, highly functionalized heterocyclic compounds through multicomponent reactions. The proposed protocols for the Ugi and Passerini reactions provide a solid foundation for researchers to begin exploring its synthetic utility. The resulting products, featuring a decorated pyrazole core, are excellent candidates for screening in drug discovery programs. Furthermore, the bromine handle on the pyrazole ring opens up avenues for subsequent diversification, enabling the creation of extensive molecular libraries from a single MCR adduct. Future work should focus on the experimental validation of these protocols and the exploration of the biological activities of the synthesized compounds.
References
Application Note: Protocols for the Esterification of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Abstract: This document provides detailed protocols for the esterification of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The presence of strong electron-withdrawing bromo and nitro groups on the pyrazole ring deactivates the carboxyl group, making esterification challenging. This guide presents two robust methods to achieve this transformation: the classic Fischer-Speier esterification under acidic reflux and a highly efficient, mild esterification using diazomethane. We delve into the mechanistic underpinnings, procedural details, and safety considerations for each protocol to equip researchers with the necessary knowledge for successful synthesis.
Introduction and Strategic Considerations
Pyrazole derivatives are cornerstones in the synthesis of pharmacologically active agents, valued for their diverse biological activities.[1][2][3] The target molecule, this compound, serves as a valuable building block for creating novel therapeutic candidates. Its ester derivatives, such as the methyl ester, are often required intermediates for subsequent reactions like amide couplings or reductions.
The primary challenge in the esterification of this substrate lies in the reduced nucleophilicity of the carbonyl carbon. The potent electron-withdrawing effects of the adjacent nitro and bromo substituents decrease the electrophilicity of the carboxylic acid, rendering it less susceptible to attack by an alcohol.[4] Therefore, the chosen methodologies must effectively overcome this electronic deactivation. This application note details two distinct and reliable approaches to achieve this synthesis.
Method A: Fischer-Speier Esterification A time-honored and economical method involving the reaction of the carboxylic acid with an excess of alcohol under strong acid catalysis.[5][6][7] The reaction is driven to completion by leveraging Le Châtelier's principle, typically by using the alcohol as the solvent and/or by removing the water byproduct.[5][8][9]
Method B: Diazomethane-Mediated Methyl Esterification A rapid and highly efficient method that proceeds under mild, non-acidic conditions, making it ideal for sensitive substrates.[10][11][12] This reaction is typically high-yielding and clean. However, diazomethane is extremely toxic and potentially explosive, necessitating stringent safety protocols and specialized handling.[13][14][15] A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), can often be used in its place.[14][16]
Protocol I: Fischer-Speier Esterification
This method is best suited for producing simple alkyl esters (e.g., methyl, ethyl) on a larger scale where cost-effectiveness is a priority.
Underlying Principle and Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[8][17] The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[6][18]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][19]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[19]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[19]
Caption: Mechanism of Fischer-Speier Esterification.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting material |
| Methanol (or other primary/secondary alcohol) | Reagent and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | Acid catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Neutralizing agent for workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Drying agent |
| Ethyl Acetate | Extraction solvent |
| Hexane | Co-solvent for chromatography |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | Prevents loss of volatile compounds |
| Heating mantle | Heat source |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification medium |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ~20-40 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[20][21] Allow the reaction to proceed for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess alcohol using a rotary evaporator.
-
Workup - Neutralization: Dilute the residue with ethyl acetate (~50 mL). Carefully transfer the solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions to neutralize the remaining acid. Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue adding until effervescence ceases.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x 30 mL) and then brine (1x 30 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure ester.[22]
Protocol II: Diazomethane-Mediated Methyl Esterification
This protocol is ideal for small-scale synthesis where high purity and yield are paramount, and for substrates that are sensitive to harsh acidic conditions. Extreme caution is required.
Underlying Principle and Mechanism
This reaction proceeds via a two-step mechanism under very mild conditions:
-
Acid-Base Reaction: The carboxylic acid, being the most acidic proton source in the mixture, rapidly protonates diazomethane to form a carboxylate anion and a highly reactive methyldiazonium cation.[11][12]
-
Sₙ2 Substitution: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 fashion. This results in the formation of the methyl ester and the expulsion of nitrogen gas, a thermodynamically very stable leaving group, which drives the reaction to completion.[11]
Caption: Mechanism of Diazomethane Esterification.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting material |
| Ethereal solution of Diazomethane (CH₂N₂) | Methylating agent |
| Diethyl ether | Reaction solvent |
| Acetic Acid | To quench excess diazomethane |
| Erlenmeyer flask | Reaction vessel |
| Ice bath | Temperature control |
| Specialized fire-polished glassware | To prevent explosion |
Critical Safety Precautions
Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[13][14][23] All operations MUST be performed in a certified chemical fume hood with a blast shield.[14]
-
Explosion Hazard: Diazomethane can explode upon contact with rough surfaces (e.g., ground-glass joints), strong light, or certain metals.[13][15] Use only fire-polished glassware.
-
Toxicity: It is a severe irritant and sensitizer.[14] Inhalation can be fatal.[13] Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double gloves (neoprene or butyl rubber are recommended).[13][14]
-
Handling: Prepare diazomethane in situ immediately before use if possible. Do not store solutions.[24]
Step-by-Step Experimental Protocol
Caption: Experimental workflow for esterification using diazomethane.
-
Reaction Setup: In an Erlenmeyer flask with a magnetic stir bar, dissolve the this compound (1.0 eq) in diethyl ether (~20 mL). Cool the solution to 0 °C in an ice bath.
-
Diazomethane Addition: While stirring at 0 °C, add a freshly prepared ethereal solution of diazomethane dropwise. Add the yellow diazomethane solution until a faint yellow color persists in the reaction mixture, indicating a slight excess of the reagent.[10] Vigorous bubbling (N₂ evolution) will be observed during the addition.
-
Reaction Completion: Allow the reaction to stir for an additional 15-30 minutes at 0 °C.
-
Quenching: Carefully quench the excess diazomethane by adding acetic acid dropwise until the yellow color disappears and the nitrogen evolution ceases.
-
Concentration: Remove the reaction flask from the ice bath and allow it to warm to room temperature inside the fume hood. Concentrate the solvent using a rotary evaporator to yield the crude methyl ester.
-
Purification: The product is often of high purity and may not require further purification. If necessary, it can be purified by passing it through a short plug of silica gel or by recrystallization.
Comparison of Protocols
| Feature | Fischer-Speier Esterification | Diazomethane-Mediated Esterification |
| Conditions | Harsh (strong acid, heat/reflux)[8] | Mild (0 °C to room temp, neutral pH)[10] |
| Reaction Time | Long (4-12 hours)[5] | Short (less than 1 hour)[10] |
| Yield | Moderate to good (equilibrium limited) | Excellent to quantitative[12] |
| Byproducts | Water | Nitrogen gas[11] |
| Safety | Standard laboratory hazards (strong acid, flammable solvents) | EXTREMELY HAZARDOUS (toxic, carcinogenic, explosive)[13][14] |
| Scope | Primary and secondary alcohols[17] | Methyl esters only |
| Cost & Simplicity | Inexpensive and relatively simple setup[5][17] | Requires specialized glassware and extreme handling precautions |
Conclusion
The successful esterification of this compound can be readily achieved by selecting the appropriate synthetic strategy. The Fischer-Speier method offers a scalable and cost-effective route, particularly for simple alkyl esters, provided the potential for longer reaction times and equilibrium limitations are managed. In contrast, diazomethane-mediated esterification provides a rapid, high-yield synthesis of the methyl ester under exceptionally mild conditions, making it the method of choice for sensitive substrates or when reaction efficiency is paramount. However, its use is governed by the absolute necessity for stringent safety protocols due to the inherent dangers of the reagent. Researchers should carefully weigh the factors of scale, substrate sensitivity, desired ester, and available safety infrastructure when choosing the optimal protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. athabascau.ca [athabascau.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. nj.gov [nj.gov]
- 16. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 18. Fischer Esterification [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. scienceready.com.au [scienceready.com.au]
- 21. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 22. rsc.org [rsc.org]
- 23. research.uga.edu [research.uga.edu]
- 24. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry
Abstract: This guide provides a comprehensive technical overview of the potential applications of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid as a versatile building block in medicinal chemistry. Pyrazole scaffolds are privileged structures in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] This document outlines detailed synthetic protocols for the derivatization of its key functional groups—the carboxylic acid, the pyrazole nitrogen, the bromo substituent, and the nitro group—to enable the creation of diverse chemical libraries. Furthermore, we provide step-by-step protocols for exemplary biological screening assays to evaluate these novel derivatives as potential kinase inhibitors and anti-inflammatory agents.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[5] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, highlights its importance as a "privileged scaffold."[6] The pyrazole ring is metabolically stable and its unique arrangement of hydrogen bond donors and acceptors allows for versatile interactions with a multitude of biological targets.[2]
This compound is a particularly valuable starting material for drug discovery programs. It possesses four distinct points of chemical diversity that can be selectively modified to explore structure-activity relationships (SAR) and optimize compound properties.
-
C3-Carboxylic Acid: A handle for creating amide or ester libraries, which can probe key interactions in a target's binding site. Amide coupling is one of the most frequently used reactions in medicinal chemistry for this purpose.[7]
-
N1-Proton: The acidic N-H group can be readily alkylated or arylated to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[8][9]
-
C4-Bromo Group: An ideal anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[10][11]
-
C5-Nitro Group: An electron-withdrawing group that influences the electronics of the entire scaffold. It can also serve as a synthetic handle for further transformations, for instance, reduction to an amino group, which can then be further functionalized.
This guide will provide researchers with the foundational knowledge and detailed experimental procedures to unlock the potential of this versatile chemical scaffold.
Synthetic Derivatization Strategies & Protocols
The strategic derivatization of this compound allows for a systematic exploration of chemical space around the core scaffold. Below are detailed protocols for three key transformations.
Protocol 1: Amide Library Synthesis via Amide Coupling
The carboxylic acid moiety is a prime site for modification to enhance target engagement and modulate pharmacokinetic properties. This protocol describes a standard procedure for generating an amide library using common coupling reagents.
Scientific Rationale: The conversion of a carboxylic acid to an amide bond requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Carbodiimide reagents like EDC, often used with an additive such as HOBt or DMAP, form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the thermodynamically stable amide bond.[7][12] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes most reagents.
Experimental Protocol: Synthesis of a Representative Amide
-
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired amine (e.g., benzylamine, 1.1 eq), EDC·HCl (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
-
| Parameter | Value | Rationale |
| Equivalents of Amine | 1.1 eq | Ensures complete consumption of the limiting carboxylic acid. |
| Equivalents of EDC·HCl | 1.5 eq | Drives the activation of the carboxylic acid to completion. |
| Equivalents of DMAP | 0.1 eq | Acts as a nucleophilic catalyst to accelerate the reaction. |
| Reaction Time | 12-18 hours | Typical duration for amide coupling reactions at room temperature. |
| Aqueous Workup | Acid/Base Washes | Removes unreacted starting materials and coupling byproducts. |
Protocol 2: N1-Alkylation of the Pyrazole Ring
Alkylation of the pyrazole N1-position is a critical step for modulating the molecule's overall properties. This protocol uses a strong base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide.
Scientific Rationale: The N-H proton of the pyrazole ring is weakly acidic. A strong base, such as sodium hydride (NaH), is required for complete deprotonation to form the corresponding pyrazole anion.[8] This highly nucleophilic anion then readily attacks an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the reaction.
Experimental Protocol: Synthesis of a Representative N-Alkyl Pyrazole
-
Materials:
-
This compound derivative (e.g., methyl ester)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane or benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Note: It is often advantageous to first protect the carboxylic acid as an ester to prevent unwanted side reactions.
-
To a flame-dried flask under a nitrogen atmosphere, add NaH (1.2 eq).
-
Carefully add anhydrous DMF to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Dissolve the pyrazole starting material (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.
-
Diagram: Synthetic Derivatization Workflow
Caption: Key synthetic pathways for derivatizing the core scaffold.
Protocol 3: C4-Arylation via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C4 position is a versatile handle for introducing aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other drugs.
Scientific Rationale: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[11] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10] A base is required to activate the boronic acid for the transmetalation step.
Experimental Protocol: Synthesis of a Representative C4-Aryl Pyrazole
-
Materials:
-
N1-protected 4-bromo-5-nitro-pyrazole-3-carboxylate (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., aqueous 2 M Na₂CO₃ solution)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
-
Procedure:
-
Note: N-protection of the pyrazole is often necessary to prevent catalyst inhibition and side reactions.
-
In a flask suitable for reflux, combine the bromo-pyrazole starting material, the arylboronic acid, and the palladium catalyst.
-
Add the solvent (e.g., dioxane) and the aqueous base solution.
-
De-gas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the C4-arylated product.
-
Biological Evaluation Strategies & Protocols
Given the prevalence of the pyrazole scaffold in kinase inhibitors and anti-inflammatory drugs, we present two exemplary protocols for preliminary biological screening of a newly synthesized compound library.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess whether a test compound can inhibit the activity of a specific protein kinase, a common target class for pyrazole-containing drugs.
Scientific Rationale: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The amount of light generated is directly proportional to the amount of ADP produced and thus to the kinase activity.[13] An inhibitor will reduce the amount of ADP formed, resulting in a lower luminescent signal.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Materials:
-
Recombinant Kinase (e.g., CDK5/p25)
-
Kinase-specific substrate (e.g., Histone H1)
-
Test Compounds (serial dilutions in DMSO)
-
ATP (at Km concentration for the specific kinase)[14]
-
Kinase Buffer (specific to the enzyme)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a solution of the kinase enzyme in kinase buffer and add it to the wells.
-
Prepare a master mix of the substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
-
Incubation: Incubate the plate at room temperature (or 30 °C) for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagram: Kinase Inhibition Screening Workflow
References
- 1. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
development of antimicrobial agents from 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
An in-depth guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel antimicrobial agents derived from 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid.
Introduction: The Pyrazole Scaffold in the Post-Antibiotic Era
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] In the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery. Among these, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
This guide focuses on a specific, highly functionalized starting material: This compound . The rationale for selecting this scaffold is threefold:
-
The Carboxylic Acid Handle : The -COOH group at the 3-position is a versatile synthetic anchor, readily converted into esters, amides, and hydrazides, allowing for the exploration of diverse chemical space.[5]
-
The Bromo and Nitro Substituents : These electron-withdrawing groups significantly modulate the electronic properties of the pyrazole ring, which can be critical for molecular interactions with biological targets. They may also serve as sites for further functionalization through nucleophilic substitution or reduction reactions.
-
The Pyrazole Core : This aromatic ring system is metabolically stable and provides a rigid framework for the precise spatial orientation of pharmacophoric features.[6]
This document provides a comprehensive, experience-driven framework for synthesizing two promising classes of antimicrobial derivatives—Schiff bases and thiazole hybrids—and details the necessary protocols for their robust biological evaluation.
Part 1: Synthetic Strategy and Protocols
The overarching synthetic strategy involves the initial conversion of the starting carboxylic acid into a highly versatile carbohydrazide intermediate. This intermediate serves as a branching point for the synthesis of diverse derivatives.
Caption: Overall workflow for synthesizing antimicrobial agents.
Protocol 1: Synthesis of the Key Intermediate: 4-Bromo-5-nitro-1H-pyrazole-3-carbohydrazide
Rationale: The conversion of a carboxylic acid to a hydrazide is a fundamental step that introduces a nucleophilic -NHNH₂ group, which is highly reactive towards carbonyls (for Schiff bases) and can be incorporated into new heterocyclic rings.[1][5] The initial conversion to an acid chloride using thionyl chloride (SOCl₂) creates a more reactive electrophile for the subsequent reaction with hydrazine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Triethylamine (TEA)
-
Magnetic stirrer, round-bottom flasks, reflux condenser, ice bath
Procedure:
-
Acid Chloride Formation:
-
Suspend 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask.
-
Add 2.0-3.0 equivalents of thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount (2-3 drops) of anhydrous DMF.
-
Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours until the solution becomes clear.
-
Causality: Refluxing ensures the complete conversion to the acid chloride and removal of gaseous byproducts (SO₂ and HCl).
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude acid chloride is typically used immediately in the next step.
-
-
Hydrazide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1.5 equivalents of hydrazine hydrate and 1.1 equivalents of triethylamine (as an HCl scavenger) in DCM.
-
Add the hydrazine solution dropwise to the acid chloride solution with vigorous stirring.
-
Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water. The solid product will precipitate.
-
Filter the precipitate, wash with cold water to remove hydrazine salts, and dry under vacuum. Recrystallize from ethanol or methanol to obtain the pure carbohydrazide intermediate.
-
Protocol 2A: Synthesis of Pyrazole-Schiff Bases
Rationale: The azomethine group (-CH=N-) of a Schiff base is a known pharmacophore that is often critical for antimicrobial activity.[7][8] This protocol describes the acid-catalyzed condensation of the hydrazide intermediate with various substituted aromatic aldehydes to generate a library of compounds for structure-activity relationship (SAR) studies.
Materials:
-
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide (from Protocol 1)
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 1.0 equivalent of the pyrazole carbohydrazide in absolute ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired aromatic aldehyde to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst. Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
If no precipitate forms, reduce the solvent volume and cool the mixture in an ice bath.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) for purification.
Protocol 2B: Synthesis of Pyrazole-Thiazole Hybrids
Rationale: Combining two biologically active heterocyclic rings, such as pyrazole and thiazole, into a single molecule is a proven strategy for enhancing antimicrobial potency.[1][9][10] This protocol involves the formation of a thiosemicarbazide intermediate, followed by cyclization with an α-haloketone to construct the thiazole ring.
Materials:
-
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide (from Protocol 1)
-
Phenyl isothiocyanate
-
α-Chloroacetophenone (or other α-haloketones)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
Thiosemicarbazide Formation:
-
Dissolve 1.0 equivalent of the pyrazole carbohydrazide and 1.1 equivalents of phenyl isothiocyanate in ethanol.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture. The thiosemicarbazide product will precipitate. Filter, wash with cold ethanol, and dry.
-
-
Thiazole Ring Cyclization:
-
Suspend 1.0 equivalent of the synthesized thiosemicarbazide in ethanol.
-
Add 1.1 equivalents of an α-haloketone (e.g., α-chloroacetophenone).
-
Heat the mixture to reflux for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate if necessary.
-
The solid product is filtered, washed thoroughly with water, and then with cold ethanol.
-
Purify by recrystallization from a suitable solvent like DMF/ethanol.
-
Part 2: Structural Characterization
Validation of the synthesized compounds is critical. The following techniques are essential for confirming the successful formation of the target molecules.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For Schiff bases, look for the appearance of a C=N (imine) stretch around 1544–1598 cm⁻¹ and the disappearance of the aldehyde C=O stretch.[7]
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) Spectroscopy: Provides detailed information about the chemical structure. For Schiff bases, a characteristic singlet for the azomethine proton (-N=CH-) will appear downfield, typically between 8.8-10.2 ppm.[7] For all compounds, the integration and chemical shifts of aromatic and pyrazole protons must match the expected structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds, providing a crucial check for the correct molecular formula.[1][8]
Part 3: Antimicrobial Evaluation Protocols
A standardized, multi-step approach is required to accurately determine the antimicrobial profile of the newly synthesized compounds.[11][12]
Caption: Stepwise workflow for antimicrobial susceptibility testing.
Test Organisms: A panel of clinically relevant bacteria should be used, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[13]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[13]
-
Reference Drug: A broad-spectrum antibiotic like Ciprofloxacin or Chloramphenicol should be used as a positive control.[2][8]
Protocol 3: Agar Disk Diffusion Assay (Qualitative)
Rationale: This method provides a rapid, qualitative assessment of antimicrobial activity and is ideal for initial screening of a large number of compounds.[12]
Procedure:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Uniformly swab the entire surface of the MHA plate with the bacterial suspension.
-
Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL).
-
Impregnate sterile paper disks (6 mm diameter) with a fixed volume (e.g., 10 µL) of the test compound stock solution. A disk with DMSO serves as the negative control.
-
Place the impregnated disks onto the surface of the inoculated MHA plates.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger zone indicates greater sensitivity of the organism to the compound.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11][12]
Procedure:
-
In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
Prepare a bacterial inoculum in MHB and dilute it so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this final bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC test determines the lowest concentration of an antimicrobial agent required to kill a bacterium. It is a crucial extension of the MIC test to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[6]
Procedure:
-
Following the MIC determination (Protocol 4), take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate these aliquots onto a fresh MHA plate.
-
Incubate the MHA plate at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the MHA plate.
Part 4: Data Presentation and Interpretation
Quantitative data from the antimicrobial assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
Table 1: Example of Antimicrobial Activity Data Summary
| Compound ID | Modification | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus / E. coli | S. aureus / E. coli | S. aureus / E. coli | ||
| Start-1 | Carbohydrazide | 8 / 7 | 256 / 512 | >512 / >512 |
| SB-1 | Schiff Base (p-Cl) | 18 / 14 | 64 / 128 | 128 / 256 |
| SB-2 | Schiff Base (p-OCH₃) | 12 / 9 | 128 / 256 | 256 / >512 |
| TH-1 | Thiazole Hybrid | 22 / 18 | 32 / 64 | 64 / 128 |
| Cipro | Control | 25 / 30 | 1 / 0.5 | 2 / 1 |
Interpretation and SAR Insights:
-
Trustworthiness: The inclusion of positive (Ciprofloxacin) and negative (DMSO) controls validates the experimental setup. Consistent results across replicates ensure reliability.
-
Expertise: From the example data, one could infer that converting the hydrazide to a Schiff base or thiazole hybrid generally increases antimicrobial activity. Furthermore, the electron-withdrawing chloro-substituent on the Schiff base (SB-1) appears more potent than the electron-donating methoxy-group (SB-2), providing a valuable insight for the next round of molecular design. The thiazole hybrid (TH-1) shows the most promising activity among the derivatives, guiding future synthetic efforts toward that scaffold.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mc.minia.edu.eg [mc.minia.edu.eg]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. pdb.apec.org [pdb.apec.org]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Synthesis and Evaluation of Novel Kinase Inhibitors Featuring a Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazoles in Kinase Inhibitor Design
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most significant classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, leading to an intensified search for potent and selective kinase inhibitors.[1][2] Within the medicinal chemist's toolkit, the pyrazole moiety has risen to prominence as a "privileged scaffold" for the design of such inhibitors.[3][4] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, metabolic stability, and the ability to form crucial interactions within the ATP-binding site of kinases.[4][5]
The therapeutic relevance of the pyrazole scaffold is underscored by the number of FDA-approved kinase inhibitors that incorporate this core structure.[6][7] Marketed drugs such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Baricitinib (JAK1/2 inhibitor) serve as testaments to the clinical success of pyrazole-based kinase inhibitors.[6][7] This application note provides a comprehensive guide for the synthesis of novel kinase inhibitors using a pyrazole scaffold, detailing synthetic strategies, a representative experimental protocol, and methods for biological evaluation.
The Medicinal Chemistry of Pyrazole-Based Kinase Inhibitors: A Structural Perspective
The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's pharmacological profile.[8][9] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, often forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazole-based kinase inhibitors is guided by a deep understanding of their structure-activity relationships (SAR).[10][11] The following table summarizes key SAR trends observed for pyrazole-based inhibitors targeting various kinases.
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |
| N1 | Small alkyl or aryl groups | Often crucial for potency and selectivity. | The N1 substituent can occupy the ribose-binding pocket and influence the overall conformation of the inhibitor in the active site. |
| C3 | Aromatic or heteroaromatic rings | Frequently serves as a key anchoring point. | Can engage in π-π stacking interactions with aromatic residues in the ATP-binding site, enhancing affinity.[11] |
| C4 | Various functional groups (e.g., halogens, amides) | Modulates potency, selectivity, and physicochemical properties. | Substituents at this position can project towards the solvent-exposed region, allowing for modifications to improve solubility and cell permeability. |
| C5 | Often linked to larger, more complex moieties | Can be exploited to achieve selectivity for specific kinases. | This position can be functionalized to interact with unique features of the target kinase's active site that are not present in other kinases.[12] |
This table is a generalized summary based on published literature and specific SAR will vary depending on the kinase target.
To visually represent the interaction of a pyrazole-based inhibitor with a kinase active site, the following diagram illustrates a hypothetical binding mode.
Caption: Binding mode of a pyrazole inhibitor.
Synthetic Strategies for Functionalized Pyrazoles
The construction of the pyrazole core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of the medicinal chemist.[13][14] The most common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[14][15]
Knorr Pyrazole Synthesis and Related Cyclocondensations
The reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine is a cornerstone of pyrazole synthesis.[15] The regioselectivity of this reaction is a key consideration, particularly when using unsymmetrical dicarbonyls and substituted hydrazines.
Caption: Knorr pyrazole synthesis workflow.
Detailed Synthetic Protocol: Synthesis of a 4-(Pyrazol-4-yl)aniline Intermediate
This protocol describes the synthesis of a versatile 4-(pyrazol-4-yl)aniline intermediate, which can be further elaborated to a variety of kinase inhibitors. This synthesis utilizes a Suzuki cross-coupling reaction, a powerful tool for C-C bond formation.
Materials:
-
4-Bromo-1-trityl-1H-pyrazole
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Suzuki Coupling:
-
To a flame-dried round-bottom flask, add 4-bromo-1-trityl-1H-pyrazole (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution with hexanes/EtOAc) to afford the trityl-protected coupled product.
-
-
Deprotection:
-
Dissolve the trityl-protected product from the previous step in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 until the pH is basic.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 4-(1H-pyrazol-4-yl)aniline.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
The biological activity of the synthesized pyrazole derivatives is determined by in vitro kinase inhibition assays.[16] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[16][17]
Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized pyrazole inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrazole inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solutions in kinase assay buffer to achieve the desired concentration range for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).[17]
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[17]
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]
-
Incubate for 40 minutes at room temperature.[17]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Caption: ADP-Glo™ kinase assay workflow.
Conclusion
The pyrazole scaffold continues to be a highly valuable and versatile platform for the discovery and development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability allow for extensive exploration of chemical space to identify potent and selective drug candidates. The synthetic and analytical protocols detailed in this application note provide a solid foundation for researchers engaged in the design, synthesis, and evaluation of the next generation of pyrazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
palladium-catalyzed cross-coupling reactions with 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Functionalized Pyrazoles
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a vast range of diseases, from cancers to inflammatory conditions and infectious diseases.[2][3][4] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in newly developed pharmaceuticals.[1]
The functionalization of these core structures is paramount to modulating their biological activity. Among the most powerful and versatile tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions.[5][6] These reactions, which enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity under mild conditions, have revolutionized pharmaceutical synthesis.[6][7]
This guide focuses on a particularly valuable, yet challenging, building block: This compound . Its structure is primed for diversification: the bromo substituent serves as an ideal handle for cross-coupling, while the nitro and carboxylic acid groups provide additional points for modification and influence the molecule's overall electronic profile. This document provides researchers, scientists, and drug development professionals with a detailed analysis of the substrate, key mechanistic insights, and robust starting protocols for its successful deployment in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations.
Substrate Analysis: Navigating the Reactivity of this compound
Successfully employing this substrate requires a nuanced understanding of its inherent chemical properties. The interplay between its functional groups presents both opportunities and challenges.
-
Electronic Profile and Reactivity : The pyrazole ring is electron-deficient, a character that is significantly amplified by the strong electron-withdrawing effect of the nitro group at the C5 position. This electronic nature makes the C4-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles.[8][9]
-
The Challenge of Acidity (N-H and -COOH) : The substrate possesses two acidic protons: the pyrazole ring N-H and the carboxylic acid proton. In the presence of the bases required for cross-coupling, these protons will be readily abstracted. This has several critical implications:
-
Base Stoichiometry : At least two equivalents of base will be consumed to deprotonate the substrate before the base can participate in its primary role in the catalytic cycle (e.g., facilitating transmetalation in Suzuki coupling).
-
Solubility : The resulting dianionic salt may have drastically different solubility in common organic solvents compared to the starting material, potentially impacting reaction kinetics.
-
Catalyst Inhibition : The carboxylate group could, in principle, chelate to the palladium center, potentially sequestering the catalyst and hindering its activity.
-
-
Risk of Decarboxylation : Pyrazole-carboxylic acids can undergo decarboxylation, particularly under thermal stress or in the presence of certain transition metals like copper.[10] While palladium is less commonly associated with this transformation, it remains a potential side reaction, especially at elevated temperatures, which would lead to the formation of 4-bromo-5-nitro-1H-pyrazole. Careful temperature control and screening are therefore essential.
-
Protective Group Strategies : To circumvent the challenges posed by the acidic protons, researchers may consider protection strategies. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) through standard Fischer esterification. The pyrazole N-H can be protected with groups like the trityl (Tr) group, which has been successfully used in cross-coupling reactions of other 4-halopyrazoles.[11][12] However, developing a protocol that works on the unprotected material is often more efficient, avoiding additional synthesis and deprotection steps. The protocols outlined below are designed for the unprotected substrate.
General Mechanism of Palladium-Catalyzed Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.[9][13] The cycle involves the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the pyrazole, forming a Pd(II) intermediate.[5] This is often the rate-limiting step.
-
Transmetalation (for Suzuki, etc.) : A second organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium center, displacing the halide.[8] This step is highly dependent on the choice of base.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Application Protocol 1: Suzuki-Miyaura C-C Coupling
Objective: To synthesize 4-aryl-5-nitro-1H-pyrazole-3-carboxylic acid derivatives by coupling with various aryl/heteroaryl boronic acids.
Rationale: The Suzuki-Miyaura coupling is exceptionally robust and tolerant of a wide variety of functional groups, making it an ideal first choice for a complex substrate.[7][13] The low toxicity of the boron-based reagents is an added advantage.[7] For this substrate, the key is selecting a base that is strong enough to facilitate transmetalation without promoting unwanted side reactions.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol (Baseline)
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the chosen base (e.g., K₃PO₄, 3.5 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 equiv) and any additional ligand if required.
-
Seal the vial with a septum cap, and purge with an inert atmosphere (N₂ or Argon) for 10-15 minutes. A vacuum/backfill cycle (3x) is recommended.
-
Through the septum, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is in its protonated form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to yield the desired product.
Data Table: Recommended Screening Parameters for Suzuki Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Pd Precatalyst | XPhos Pd G2, RuPhos Pd G2, Pd(PPh₃)₄, Pd(OAc)₂ | Buchwald's G2 precatalysts are air-stable and highly active.[14] Pd(PPh₃)₄ is a classic choice but may require higher temperatures. |
| Ligand | XPhos, RuPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich biaryl phosphine ligands (like XPhos) are known to accelerate oxidative addition and reductive elimination, especially for challenging substrates.[14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a moderately strong base effective in many Suzuki couplings.[15] K₂CO₃ is milder and may help prevent base-sensitive side reactions. Start with at least 3.0 equivalents to account for substrate acidity. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, DME | A protic co-solvent like water is often essential for the transmetalation step with boronic acids. Anhydrous conditions can be attempted with boronate esters. |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction but increase the risk of decarboxylation. Start screening around 80-90 °C. |
Application Protocol 2: Buchwald-Hartwig C-N Amination
Objective: To synthesize 4-amino-5-nitro-1H-pyrazole-3-carboxylic acid derivatives by coupling with primary or secondary amines.
Rationale: The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[16][17] For an unprotected substrate with an acidic N-H, a strong, non-nucleophilic base is critical. It must be capable of deprotonating both the pyrazole N-H and the amine coupling partner to generate the active nucleophile without interfering in the reaction.[18]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol (Baseline)
-
In a glovebox, add the base (e.g., NaOt-Bu, 3.5 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Seal the vial, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Place the vial in a preheated block at the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with water and ethyl acetate, then acidify the aqueous layer with 1M HCl to pH ~2-3.
-
Separate the layers, extract the aqueous phase with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Table: Recommended Screening Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Pd Precatalyst | tBuBrettPhos Pd G3, AdBrettPhos Pd G3, Pd₂(dba)₃ | The Buchwald group has developed highly active precatalysts with sterically demanding biaryl phosphine ligands that are ideal for C-N coupling.[19] The G3 precatalysts show excellent activity. |
| Ligand | tBuBrettPhos, AdBrettPhos, Josiphos-type ligands | The choice of ligand is critical. Bulky, electron-rich ligands are required to facilitate the reductive elimination step, which is often rate-limiting in C-N coupling.[19] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | A strong, non-nucleophilic base is mandatory.[18] NaOt-Bu is a common and effective choice. LHMDS is also effective, especially for unprotected heterocycles.[18] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Anhydrous, non-protic solvents are required to prevent quenching the strong base. |
| Temperature | 80 - 110 °C | Reactions are typically run at elevated temperatures to drive them to completion. |
Overview of Other Potential Coupling Reactions
-
Sonogashira Coupling : For the introduction of an alkyne moiety, the Sonogashira reaction is the method of choice.[20] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst, though copper-free protocols exist.[21] The functional group tolerance is generally good, but the carboxylic acid and nitro groups should be monitored for potential side reactions.[21]
-
Heck Reaction : To couple the pyrazole with an alkene, the Heck reaction can be employed.[22] This reaction forms a new C-C bond and a C-H bond, regenerating the catalyst with the help of a base to neutralize the generated H-X.[23] A key consideration is regioselectivity of the alkene addition.[24]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (e.g., exposure to air).2. Base not strong enough or insufficient equivalents.3. Reaction temperature too low. | 1. Use air-stable precatalysts; ensure inert atmosphere.2. Increase base equivalents (to 3.5-4.0); switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).3. Increase temperature in 10 °C increments. |
| Product is Decarboxylated | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Lower the reaction temperature.2. Use a more active catalyst/ligand system to shorten reaction time.3. Consider protecting the carboxylic acid as an ester. |
| Protodebromination (C-Br bond replaced by C-H) | 1. For Suzuki, boronic acid is impure or has decomposed.2. Presence of water in non-aqueous reactions.3. Catalyst deactivation pathway. | 1. Use high-purity boronic acid or convert to a more stable boronate ester.2. Ensure solvents and reagents are rigorously dried.3. Screen different ligands. |
| Catalyst Decomposition (forms black precipitate) | 1. Ligand is not robust enough for the conditions.2. Temperature is too high. | 1. Switch to a more sterically hindered and robust ligand (e.g., biaryl phosphines).2. Lower the reaction temperature. |
Conclusion
This compound is a highly promising but synthetically challenging building block. Its successful functionalization via palladium-catalyzed cross-coupling is contingent on a rational approach to experimental design that directly addresses the substrate's inherent acidity and potential for side reactions. By carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can effectively unlock the potential of this versatile scaffold. The protocols and screening guidelines presented here offer a robust framework for developing efficient and high-yielding transformations, paving the way for the synthesis of novel and complex molecules for drug discovery and development.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. researchgate.net [researchgate.net]
- 7. jmcct.com [jmcct.com]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
- 10. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heck Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
design and synthesis of pyrazole-based anticancer drugs
An Application Guide to the Design and Synthesis of Pyrazole-Based Anticancer Drugs
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This five-membered heterocyclic ring is a key structural component in numerous FDA-approved drugs, particularly in oncology.[1][3] This guide provides an in-depth exploration of the rational design, chemical synthesis, and biological evaluation of pyrazole-containing compounds as potential anticancer agents. We will dissect the structure-activity relationships that drive potency, provide detailed, field-proven laboratory protocols for synthesis and screening, and examine case studies of clinically successful pyrazole-based drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrazole scaffold in the discovery of next-generation cancer therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Oncology
The pyrazole ring system is of immense interest in drug discovery due to its unique chemical properties. It is a five-membered heterocycle with two adjacent nitrogen atoms, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[2] Its metabolic stability and drug-like properties further enhance its appeal.[3]
In oncology, pyrazole derivatives have demonstrated a remarkable breadth of mechanisms, inhibiting a wide array of targets crucial for cancer cell proliferation, survival, and metastasis. These targets include protein kinases (e.g., EGFR, CDK, ALK, c-Met), tubulin, DNA, and topoisomerase.[1][4] Several FDA-approved tyrosine kinase inhibitors (TKIs) feature a pyrazole core, underscoring its pivotal role in the development of targeted cancer therapies.[1][2] Examples include Crizotinib for non-small cell lung cancer (NSCLC) and Avapritinib for gastrointestinal tumors.[1]
Core Pharmacophoric Features
The success of the pyrazole scaffold often lies in its ability to serve as a stable anchor for various substituents that can be tailored to fit the binding pockets of specific oncogenic proteins. The strategic placement of functional groups on the pyrazole ring is critical for achieving high potency and selectivity.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid as a Versatile Intermediate in Agrochemical Synthesis
Abstract
The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, forming the core of numerous commercially successful fungicides, herbicides, and insecticides.[1][2][3] Its versatile chemistry allows for fine-tuning of biological activity through targeted functionalization. This document provides an in-depth guide for researchers and development professionals on the strategic application of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid, a highly functionalized and versatile building block for the synthesis of next-generation crop protection agents. We will explore the reactivity of its distinct functional groups and provide detailed protocols for its conversion into key agrochemical pharmacophores.
Introduction: The Pyrazole Core in Agrochemicals
Five-membered heterocyclic compounds, particularly pyrazoles, are a cornerstone of the agrochemical industry.[1][3] Their structural rigidity, metabolic stability, and ability to engage with a wide range of biological targets have led to their prevalence in the market.[4] Key commercial products are built around the pyrazole core, targeting distinct modes of action:
-
Fungicides: A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II, leading to a halt in energy (ATP) production.[1][4][5]
-
Herbicides: Pyrazole derivatives are prominent as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is critical for pigment biosynthesis in plants.[1][6] Inhibition leads to characteristic bleaching and plant death.[1]
-
Insecticides: Pyrazole compounds act as potent insecticides through various mechanisms, including the disruption of mitochondrial electron transport (METIs) or by acting as antagonists of the GABA-gated chloride channel in the insect nervous system.[1][7]
The intermediate, this compound, is a uniquely valuable starting material due to its trifecta of reactive sites, each offering a handle for specific synthetic transformations.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 84547-93-3 | [9] |
| Molecular Formula | C₄H₂BrN₃O₄ | [8] |
| Molecular Weight | 235.98 g/mol | [8] |
| Appearance | Typically a solid powder | N/A |
| Purity | Commercially available at ≥95% | [8] |
Strategic Functionalization Pathways
The power of this intermediate lies in the orthogonal reactivity of its three functional groups. A synthetic chemist can address each site with high selectivity to build molecular complexity and access diverse agrochemical classes.
-
C3-Carboxylic Acid: This is the primary site for constructing pyrazole carboxamides, a critical pharmacophore in SDHI fungicides and a variety of insecticides.[4][10] The acid is typically activated to an acid chloride or coupled directly using standard peptide coupling reagents.
-
C4-Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl or alkyl groups, which can be essential for fitting into the active site of a target enzyme or for modulating the physicochemical properties (e.g., solubility, logP) of the final compound.
-
C5-Nitro Group: The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH₂). This new nucleophilic site opens up a vast number of subsequent reactions, including acylation, alkylation, or participation in further heterocyclic ring formation, enabling the creation of complex, novel structures.
-
N1-Ring Nitrogen: The acidic N-H proton can be removed by a base, allowing for N-alkylation or N-arylation. This position is often critical for biological activity, as the substituent can occupy key pockets within the target protein.
Application Protocol 1: Synthesis of a Core Pyrazole Carboxamide for Fungicide/Insecticide Development
This protocol details the foundational two-step process to convert the carboxylic acid into a versatile amide intermediate, the backbone of many potent agrochemicals.[11][12]
Workflow Overview
Step 1: Formation of 4-bromo-5-nitro-1H-pyrazole-3-carbonyl chloride
Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a classic and highly efficient activation method. Thionyl chloride is a cost-effective choice, and the byproducts (SO₂ and HCl) are volatile, simplifying purification. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic (1-2 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.36 g, 10 mmol).
-
Suspend the solid in anhydrous DCM (e.g., 50 mL).
-
Add a catalytic amount of DMF (e.g., 0.1 mL).
-
Slowly add thionyl chloride (e.g., 1.46 mL, 20 mmol) dropwise at room temperature. Caution: Reaction is exothermic and evolves HCl gas. Perform in a well-ventilated fume hood.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2-4 hours. Monitor the reaction by TLC (a more polar starting spot should disappear).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude acid chloride.
-
Crucial Insight: The acid chloride is moisture-sensitive and is typically used immediately in the next step without further purification.
Step 2: Amide Coupling with a Primary Amine
Rationale: The highly electrophilic acid chloride reacts readily with nucleophilic amines to form a stable amide bond. A non-nucleophilic base like triethylamine (Et₃N) is added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Materials:
-
Crude 4-bromo-5-nitro-1H-pyrazole-3-carbonyl chloride (from Step 1, 1.0 eq)
-
Desired primary amine (R-NH₂) (1.0 - 1.1 eq)
-
Triethylamine (Et₃N) (1.2 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM (e.g., 50 mL) and cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve the primary amine (e.g., 11 mmol) and triethylamine (e.g., 15 mmol) in anhydrous DCM (e.g., 20 mL).
-
Add the amine/base solution dropwise to the cold acid chloride solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours until TLC indicates the consumption of the acid chloride.
-
Work-up:
-
Quench the reaction by adding water (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude amide can be purified by silica gel column chromatography or recrystallization to yield the final product.
| Hypothetical Product Data | |
| Product Name | N-benzyl-4-bromo-5-nitro-1H-pyrazole-3-carboxamide |
| Expected Yield | 75-90% |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (br s, 1H, NH-pyrazole), 7.8 (br t, 1H, NH-amide), 7.4-7.2 (m, 5H, Ar-H), 4.6 (d, 2H, CH₂) |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₉BrN₄O₃: 324.99, found 325.0 |
Conclusion and Future Directions
The protocols and strategies outlined here demonstrate that this compound is not merely a chemical but a platform for innovation in agrochemical synthesis. By selectively manipulating its three key functional groups, researchers can rapidly generate diverse libraries of novel compounds. The amide intermediate synthesized in Protocol 1 is a launchpad for creating potent SDHI fungicides or novel insecticides. Subsequent steps could involve N-alkylation of the pyrazole ring, reduction of the nitro group followed by further derivatization, or cross-coupling at the C4-bromo position to complete the synthesis of a final, high-value active ingredient. This systematic approach, grounded in well-understood organic chemistry, empowers the efficient discovery and development of next-generation solutions for global crop protection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. parchem.com [parchem.com]
- 10. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. We will explore the underlying chemistry, provide a robust baseline protocol, and offer detailed troubleshooting for common issues encountered during the synthesis.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is a multi-step process involving sequential electrophilic substitution on the pyrazole ring. The pyrazole system is an aromatic heterocycle, and its electron density makes it amenable to reactions like halogenation and nitration.[1] Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich.[2][3]
Our recommended synthetic approach involves a two-step sequence starting from 1H-pyrazole-3-carboxylic acid:
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position.
-
Regioselective Nitration: Introduction of a nitro group at the C5 position.
The presence of the electron-withdrawing carboxylic acid group at C3 deactivates the ring, particularly the adjacent C4 and N2 positions. However, the C4 position remains the most susceptible to initial electrophilic attack. Once the C4 position is occupied by bromine, the subsequent nitration is directed to the C5 position. Controlling reaction conditions, particularly temperature and the composition of the nitrating mixture, is critical to prevent side reactions such as decarboxylation or the formation of undesired isomers.[4][5]
Experimental Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Detailed Baseline Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Part A: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole-3-carboxylic acid (10.0 g, 89.2 mmol) in glacial acetic acid (100 mL).
-
Bromine Addition: Cool the solution to 10-15°C in an ice-water bath. From the dropping funnel, add a solution of bromine (5.1 mL, 98.1 mmol, 1.1 equivalents) in glacial acetic acid (20 mL) dropwise over 30-45 minutes. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and any unreacted bromine. Dry the solid under vacuum at 50°C to a constant weight.
-
Characterization: The resulting white to off-white solid is 4-bromo-1H-pyrazole-3-carboxylic acid. Confirm its identity and purity via NMR and MS. The expected yield is typically 80-90%.
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 50 mL). Cool the acid to 0-5°C in an ice-salt bath.
-
Substrate Addition: Slowly add the 4-bromo-1H-pyrazole-3-carboxylic acid (10.0 g, 52.3 mmol) in small portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: Prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, >90%, 3.7 mL, 88.9 mmol, 1.7 equivalents) to concentrated sulfuric acid (10 mL) at 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the pyrazole solution over 45-60 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Very carefully and slowly, pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. A pale yellow precipitate will form.
-
Washing and Drying: Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake extensively with ice-cold water until the filtrate is neutral (pH ~6-7). Dry the product under vacuum at 40-50°C.
-
Characterization: The final product is this compound.[6][7] Confirm its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is 70-85%.
Troubleshooting Guide
This section addresses common issues that can arise during the synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis problems.
Question: My final yield is very low after the nitration step. What went wrong?
Answer: Low yield in the nitration step is one of the most common challenges. The root cause typically falls into one of two categories: incomplete reaction or product degradation.
-
Cause 1: Incomplete Reaction. The pyrazole ring, substituted with two electron-withdrawing groups (bromo and carboxyl), is significantly deactivated. A powerful nitrating agent is required for the reaction to proceed to completion.
-
Troubleshooting:
-
Nitrating Agent Strength: Ensure you are using high-strength fuming nitric acid (>90%) and concentrated sulfuric acid (98%). Standard concentrated nitric acid (68-70%) may not be potent enough. The combination of fuming nitric and sulfuric acids generates a high concentration of the essential nitronium ion (NO₂⁺) electrophile.[4]
-
Reaction Time/Temperature: While low temperature is critical, ensure the reaction is allowed sufficient time to complete after the addition of the nitrating mixture. We recommend 2-3 hours post-addition while monitoring by TLC.
-
-
-
Cause 2: Product Degradation. The reaction is highly exothermic, and poor temperature control can lead to side reactions, including decarboxylation (loss of the -COOH group) or oxidative degradation of the pyrazole ring.
-
Troubleshooting:
-
Strict Temperature Control: This is the single most critical parameter. The internal reaction temperature must be maintained below 5°C. Use an efficient cooling bath (ice-salt or a cryocooler) and add the nitrating mixture very slowly, allowing the heat to dissipate. A runaway reaction will drastically reduce your yield.[4]
-
Quenching Procedure: The work-up is also a point of potential yield loss. Pouring the strong acid mixture onto ice must be done slowly and with vigorous stirring to manage the heat generated during dilution. Localized hot spots can degrade the product.
-
-
Question: My bromination step resulted in a low yield or a mixture of products. How can I optimize it?
Answer: While generally a high-yielding reaction, issues in the bromination step can compromise the entire synthesis.
-
Cause 1: Incomplete Bromination. If unreacted starting material is observed, the bromination has not gone to completion.
-
Troubleshooting:
-
Stoichiometry: Ensure at least 1.1 equivalents of bromine are used to drive the reaction forward.
-
Reaction Time: Allow the reaction to stir for at least 12 hours. For some batches of starting material, up to 24 hours may be necessary. Always confirm completion with TLC before proceeding to work-up.
-
-
-
Cause 2: Formation of Di-brominated Product. While less common for this substrate due to deactivation, over-bromination is possible if conditions are too harsh.
-
Troubleshooting:
-
Controlled Addition: Add the bromine solution dropwise at a controlled temperature (10-15°C). Avoid adding it too quickly or at elevated temperatures.
-
Purification: If a di-brominated impurity is formed, it can often be removed by recrystallization of the 4-bromo intermediate from an ethanol/water mixture.
-
-
Question: The final product is off-color and shows multiple spots on TLC. How do I purify it?
Answer: Impurities in the final product often stem from incomplete reactions in either step or from side reactions during nitration.
-
Primary Impurity: Unreacted 4-bromo-1H-pyrazole-3-carboxylic acid. This is the most common impurity and indicates an incomplete nitration reaction.
-
Other Impurities: These may include isomers or degradation products. The formation of other nitrated isomers can occur if the bromination step was not fully complete, leaving the C4 position open for nitration.[5]
-
Purification Strategy:
-
Thorough Washing: First, ensure the crude product has been washed with copious amounts of cold water to remove all residual acid, which can cause discoloration.
-
Recrystallization: The most effective method for purification is recrystallization. A mixed solvent system of ethanol and water is often effective. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
-
Acid/Base Wash: An alternative is to dissolve the crude product in a dilute basic solution (e.g., 1M NaHCO₃), filter off any insoluble impurities, and then re-precipitate the product by acidifying the filtrate with cold 1M HCl.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of concentrated sulfuric acid in the nitration step? A1: Concentrated sulfuric acid serves two critical functions. First, it acts as a solvent for the polar pyrazole substrate. Second, and more importantly, it is a catalyst that protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[3][4]
Q2: What is the best way to monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most convenient method. For both steps, a mobile phase of 1:1 Hexanes:Ethyl Acetate with 1-2% acetic acid added usually provides good separation. The carboxylic acid functional group can cause streaking on silica gel; adding a small amount of acid to the eluent suppresses this effect. Visualize the spots under a UV lamp (254 nm).
Q3: What are the primary safety precautions for this synthesis? A3: This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Bromine: Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, and a lab coat.
-
Fuming Nitric Acid & Concentrated Sulfuric Acid: Extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood. When mixing, always add acid to acid (nitric to sulfuric) slowly and with cooling . Never add water to concentrated acid.
-
Exothermic Reactions: Both the nitration reaction and the quenching of the acid mixture in water are highly exothermic. Ensure adequate cooling capacity and perform additions slowly to maintain control.
Q4: How can I definitively confirm the structure and regiochemistry of my final product? A4: A combination of analytical techniques is required.
-
¹H NMR: The proton on the pyrazole ring (at the N1 position) will appear as a broad singlet, typically far downfield (>13 ppm). The absence of a sharp singlet around 6-7 ppm confirms substitution at the C4 position.
-
¹³C NMR: Will show four distinct signals for the carbons of the pyrazole ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (234.93 g/mol for the M-H ion) and show the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric stretches for the NO₂ group (~1550 and ~1350 cm⁻¹).
Optimized Synthesis Parameters
The table below summarizes the key parameters for achieving optimal yield and purity.
| Parameter | Step 1: Bromination | Step 2: Nitration | Rationale & Key Considerations |
| Key Reagents | Bromine (Br₂) in Acetic Acid | Fuming HNO₃ in Conc. H₂SO₄ | A strong brominating agent is sufficient for Step 1. A powerful nitrating system is essential for the deactivated ring in Step 2.[4] |
| Stoichiometry | 1.1 - 1.2 eq. Bromine | 1.5 - 1.7 eq. Nitric Acid | A slight excess of the electrophile ensures the reaction goes to completion. |
| Temperature | 10 - 20°C (during addition) | < 5°C (Critical) | Prevents over-bromination in Step 1. Prevents degradation and side reactions in the highly exothermic Step 2.[4] |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | The deactivated ring requires longer for bromination. Nitration is faster but requires time for completion at low temperature. |
| Work-up | Quench in ice water | Pour reaction mix onto crushed ice | Precipitates the product and removes acid catalysts. Careful temperature control is needed for the nitration quench. |
| Monitoring | TLC (1:1 Hex:EtOAc + 1% AcOH) | TLC (1:1 Hex:EtOAc + 1% AcOH) | Essential to confirm the consumption of starting material before proceeding with work-up to maximize yield and purity. |
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 84547-93-3|this compound|BLD Pharm [bldpharm.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Nitropyrazole Derivatives
Welcome to the technical support center for the purification of nitropyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these unique and often challenging compounds. Nitropyrazoles are crucial intermediates and final products in fields ranging from energetic materials to pharmaceuticals.[1][2][3] Their inherent chemical properties, stemming from the electron-withdrawing nature of nitro groups and the aromatic pyrazole core, present specific hurdles in achieving high purity.
This document provides a structured, in-depth resource in a question-and-answer format to address the most common and complex challenges you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing nitropyrazole derivatives?
A1: Impurities in nitropyrazole synthesis are typically process-related and can be broadly categorized:
-
Regioisomers: This is a primary challenge, especially when using unsymmetrical starting materials (e.g., unsymmetrical 1,3-dicarbonyls or substituted hydrazines). The reaction can produce different positional isomers of the pyrazole ring, which often have very similar physical and chemical properties, making them difficult to separate.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual pyrazole, hydrazine, or dicarbonyl compounds in your crude product.
-
Incompletely Cyclized Intermediates: The condensation reaction may stall, leading to pyrazoline intermediates as byproducts.[4]
-
Byproducts from Side Reactions: The nitration process itself can generate impurities. For instance, harsh nitrating conditions can lead to the cleavage of sensitive functional groups or the formation of undesired oxidized species.[5] In some cases, unexpected rearrangements or eliminations can occur, leading to different heterocyclic systems.[6]
-
Colored Impurities: Side reactions involving hydrazine starting materials can often produce highly colored, polymeric impurities, resulting in yellow, red, or brown crude products.[4]
Q2: Which purification technique—recrystallization or chromatography—is generally better for nitropyrazoles?
A2: There is no single "best" technique; the optimal choice depends on the specific derivative, its properties, and the nature of the impurities. A combination of both is often the most effective strategy.
-
Recrystallization is excellent for removing minor impurities and for large-scale purification if a suitable solvent system can be found. It is often the first method to try for crystalline solids. However, it is generally ineffective for separating regioisomers with similar solubilities.[7]
-
Column Chromatography is the most powerful technique for separating mixtures of compounds with different polarities, making it ideal for removing regioisomers and other closely related byproducts.[8][9] However, some highly polar or sensitive nitropyrazoles may exhibit poor stability on silica or alumina gel.
A typical workflow involves an initial purification by recrystallization to remove bulk impurities, followed by column chromatography to isolate the target compound from stubborn impurities like isomers, and potentially a final recrystallization to obtain a highly pure, crystalline product.
Q3: How does increasing the number of nitro groups on the pyrazole ring affect the purification strategy?
A3: The number and position of nitro groups profoundly impact a molecule's physicochemical properties, which in turn dictates the purification strategy:
-
Increased Polarity: Nitro groups are strongly electron-withdrawing and polar. As you add more nitro groups, the compound generally becomes more polar. This requires more polar solvent systems for elution in normal-phase chromatography (e.g., higher percentages of ethyl acetate or methanol in hexane or dichloromethane).
-
Solubility Changes: Solubility in organic solvents can decrease significantly with multiple nitro groups, making recrystallization challenging. Finding a solvent that provides good solubility at high temperatures but poor solubility at low temperatures is key.[10]
-
Thermal Stability: Highly nitrated azoles can be thermally unstable and sensitive to heat.[11][12] This is a critical consideration for recrystallization, which involves heating to dissolve the compound. Overheating can lead to decomposition, reducing yield and introducing new impurities. Low-temperature recrystallization or using solvents with lower boiling points is advisable.
-
Acidity: The protons on the pyrazole ring become more acidic with an increasing number of nitro groups. This can affect interactions with the stationary phase in chromatography (e.g., strong binding to basic sites on silica gel).
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues encountered during experiments, explaining the root causes and providing actionable solutions.
Issue 1: Problems During Recrystallization
Symptom: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the crude product precipitates from the solution at a temperature above its melting point, or when the solution is too highly supersaturated.[7] The compound comes out of solution as a liquid phase instead of forming a crystal lattice.
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation point, allowing crystallization to begin at a lower temperature, hopefully below the compound's melting point.[7]
-
Slow Down Cooling: Rapid cooling promotes supersaturation and precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop (perhaps insulated with glass wool) before moving it to an ice bath.[7]
-
Change the Solvent System: The current solvent may be too poor or its boiling point may be too high. Experiment with a different solvent or a mixed-solvent system.[7]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[7]
-
Symptom: My final yield after recrystallization is very low.
-
Causality: A low yield is often due to using an excessive amount of solvent to dissolve the crude product or not cooling the solution sufficiently to maximize precipitation.[7]
-
Solutions:
-
Use Minimal Hot Solvent: Add the hot solvent in small portions, waiting for it to boil between additions, until the compound just dissolves. Using excess solvent will keep more of your product in the mother liquor upon cooling.[7]
-
Ensure Thorough Cooling: Once slow cooling to room temperature is complete, place the flask in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.[7]
-
Re-evaluate Your Solvent Choice: The ideal solvent dissolves the compound completely when hot but very poorly when cold. If your compound has significant solubility at low temperatures, you will lose a substantial amount of product. Refer to the solvent selection table below.
-
Concentrate the Mother Liquor: You can sometimes recover a second, less pure crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling.
-
Symptom: My product is still colored after recrystallization.
-
Causality: Highly colored impurities, often polymeric byproducts, can be persistent and may co-precipitate with your product.[4]
-
Solution:
-
Use Activated Charcoal: Add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution. The charcoal has a high surface area and adsorbs the colored impurities. Let the solution boil for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Caution: Be aware that activated charcoal can also adsorb some of your desired product, which may slightly reduce the yield.[7] Use it sparingly.
-
Issue 2: Challenges in Column Chromatography
Symptom: I can't get good separation between my product and an impurity (spots are too close on TLC).
-
Causality: The chosen solvent system (mobile phase) does not provide sufficient differential partitioning for the compounds between the mobile and stationary phases.
-
Solutions:
-
Optimize the Mobile Phase: Test a variety of solvent systems with different polarities. For normal-phase silica gel chromatography, start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate). The goal is to find a system where the target compound has an Rf value of ~0.3-0.4 on the TLC plate.
-
Try Different Solvent Combinations: If a simple hexane/ethyl acetate system fails, try other combinations like dichloromethane/methanol or toluene/acetone. Different solvents have unique interactions with both the analyte and the stationary phase that can alter selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. If you are using silica gel (slightly acidic), try alumina (can be acidic, neutral, or basic) or reverse-phase chromatography (e.g., C18 silica), which separates compounds based on hydrophobicity.[13]
-
Symptom: My nitropyrazole derivative appears to be decomposing on the column.
-
Causality: Nitropyrazoles, particularly those with multiple nitro groups or other sensitive functionalities, can be unstable on standard silica gel due to its acidic nature.[1][3]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry with the column eluent containing a small amount of a neutralizer, such as triethylamine (~0.1-1%).
-
Use a Different Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Celite.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column as efficiently as possible.
-
Issue 3: Separating Regioisomers
Symptom: My NMR spectrum shows two distinct sets of peaks for what should be one compound, and TLC shows two very close spots.
-
Causality: The synthesis has produced a mixture of regioisomers, a very common issue in pyrazole synthesis.[4] These isomers often have nearly identical polarities, making separation extremely challenging.
-
Solutions:
-
Meticulous Column Chromatography: This is often the only viable method. Use a long column with a high surface area stationary phase and a carefully optimized shallow solvent gradient to maximize resolution. Automated flash chromatography systems are particularly effective here.
-
Fractional Recrystallization: This technique can sometimes work if the isomers have slightly different solubilities in a specific solvent system.[7] It is an iterative process involving multiple recrystallization steps to progressively enrich one isomer. This method is often tedious and may result in significant material loss.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easy separation. The derivative can then be converted back to the desired isomer. This is a more advanced and compound-specific approach.
-
Data & Protocols
Table 1: Solvent Selection Guide for Nitropyrazole Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Common Use Cases & Notes |
| Water | Very High | 100 | Good for highly polar nitropyrazoles or their salts. Often used as an anti-solvent with alcohols. |
| Ethanol | High | 78 | A versatile protic solvent. Good for many polar derivatives. Often used in a mixed system with water.[7] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. Good dissolving power for polar compounds. |
| Isopropanol | Medium-High | 82 | Less polar than ethanol; can be a good choice when ethanol is too strong a solvent. |
| Acetone | Medium | 56 | Strong, polar aprotic solvent. Its low boiling point is advantageous for sensitive compounds. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for compounds of intermediate polarity. |
| Toluene | Low | 111 | For less polar nitropyrazole derivatives. High boiling point requires caution with thermally sensitive compounds. |
| Hexane/Heptane | Very Low | 69 / 98 | Typically used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[7] |
This table provides a starting point. Solubility tests with small amounts of your crude product are essential to find the optimal solvent or solvent pair.[10]
Protocol 1: Optimized Mixed-Solvent Recrystallization
This method is highly effective when a single ideal solvent cannot be found. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent and then add a hot "anti-solvent" until the solution becomes turbid.
-
Preparation: Place the crude nitropyrazole derivative into an Erlenmeyer flask with a stir bar.
-
Dissolution: Heat the "good" solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of the hot "good" solvent to the flask while heating and stirring until the solid is completely dissolved.
-
Induce Saturation: Heat the "anti-solvent" (e.g., water) to the same temperature. Slowly add the hot anti-solvent dropwise to the boiling solution until you see the first signs of persistent cloudiness (turbidity).
-
Re-solubilize: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated at that temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.
-
Maximize Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them thoroughly.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your chosen eluent to form a consistent slurry, then pour it into the column and allow it to pack under light pressure, ensuring no air bubbles or cracks form.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin flowing the mobile phase through the stationary phase.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or vials. Monitor the separation by collecting small fractions and analyzing them with TLC.
-
Combine and Evaporate: Combine the pure fractions containing your desired compound and remove the solvent using a rotary evaporator to yield the purified nitropyrazole derivative.
Visualized Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying a novel nitropyrazole derivative.
Caption: A general workflow for the purification of nitropyrazole derivatives.
Diagram 2: Troubleshooting "Oiling Out" During Recrystallization
This decision tree provides a logical path for addressing one of the most common recrystallization problems.
Caption: A troubleshooting decision tree for when a compound "oils out".
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. moravek.com [moravek.com]
- 9. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jsmcentral.org [jsmcentral.org]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole chemistry. Here, we address common side reactions encountered during various functionalization processes, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our approach is grounded in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future challenges.
Understanding Pyrazole Reactivity: The Root of Selectivity Challenges
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement results in a nuanced electronic profile that governs their reactivity. The N1 nitrogen is pyrrole-like and weakly acidic, while the N2 nitrogen is pyridine-like and basic.[1][2] This duality, coupled with the electron distribution across the carbon atoms (C3, C4, and C5), often leads to challenges in achieving regioselectivity during functionalization. Electrophilic substitution typically favors the C4 position due to its higher electron density, while the C3 and C5 positions are more susceptible to nucleophilic attack, especially when a good leaving group is present.[1]
The tautomeric nature of N-unsubstituted pyrazoles further complicates reactions, as both nitrogen atoms can be reactive sites, leading to mixtures of N-substituted regioisomers.[3] Understanding these inherent properties is the first step in troubleshooting and preventing unwanted side reactions.
N-Alkylation and N-Arylation: The Regioisomer Problem
One of the most frequent challenges in pyrazole chemistry is controlling the regioselectivity of N-alkylation and N-arylation, which often yields a mixture of N1 and N2 substituted products.[4]
FAQ 1: My N-alkylation of a 3-substituted pyrazole is giving me a nearly 1:1 mixture of regioisomers. How can I favor one over the other?
Root Cause: The similar electronic and steric environments of the two nitrogen atoms in an unsymmetrical pyrazole lead to a lack of selectivity in alkylation reactions.[5][6] The choice of base, solvent, and alkylating agent can significantly influence the outcome.
Troubleshooting Protocol:
-
Solvent and Base Modification:
-
Initial Assessment: Analyze your current conditions (e.g., K₂CO₃ in acetone). These conditions often lead to poor selectivity.
-
Strategy 1 (Steric Control): For bulky alkylating agents, switching to a more sterically demanding base (e.g., NaH in a non-polar solvent like THF or DME) can favor alkylation at the less hindered nitrogen.[7]
-
Strategy 2 (Electronic Control): In some cases, using a polar aprotic solvent like DMSO with a milder base such as K₂CO₃ can enhance selectivity for N1-alkylation of 3-substituted pyrazoles.[8]
-
-
Protecting Group Strategy:
-
For critical applications where high regioselectivity is paramount, consider a protecting group strategy. The use of a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, allows for regioselective functionalization.[9] A "SEM switch" can be employed to transpose the protecting group, enabling functionalization at different positions.[9]
-
-
Alternative Alkylating Agents:
-
Trichloroacetimidates under Brønsted acid catalysis can provide an alternative route for N-alkylation, often with sterically controlled regioselectivity.[7]
-
Preventative Measures:
-
Strategic Synthesis Design: When possible, design your synthesis to introduce the N-substituent at an earlier stage where regioselectivity can be better controlled, for instance, by using a substituted hydrazine in the initial pyrazole ring formation.
-
Enzymatic Alkylation: For high-value applications, consider biocatalytic approaches. Engineered enzymes have demonstrated the ability to perform highly regioselective N-alkylation of pyrazoles.[3]
FAQ 2: During my copper-catalyzed N-arylation, I'm observing significant amounts of biaryl homocoupling of my aryl halide. What's going wrong?
Root Cause: Biaryl formation is a common side reaction in metal-catalyzed N-arylation, arising from the homocoupling of the aryl halide starting material.[4] This is often exacerbated by suboptimal reaction conditions, including catalyst choice, ligand, base, and temperature.
Troubleshooting Protocol:
-
Ligand and Catalyst Screening:
-
The choice of ligand is critical. For copper-catalyzed reactions, diamine ligands are often effective.[4] If you are observing significant homocoupling, screen a panel of ligands to identify one that promotes the desired C-N bond formation over C-C coupling.
-
Ensure the purity and activity of your copper source (e.g., CuI).
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired N-arylation. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.[4]
-
Base: The choice and stoichiometry of the base (e.g., K₂CO₃) are crucial. An inappropriate base can lead to side reactions.
-
Preventative Measures:
-
Aryne Chemistry: As an alternative to traditional cross-coupling, copper-catalyzed arylation of pyrazoles using arynes can offer switchable regioselectivity by tuning the ligand.[10][11]
C-H Functionalization: Controlling Site Selectivity
Direct C-H functionalization is a powerful tool for elaborating the pyrazole core. However, controlling which C-H bond reacts can be challenging.
FAQ 3: I am attempting a direct C-H arylation and getting a mixture of C4 and C5-arylated products. How can I improve the regioselectivity?
Root Cause: The inherent reactivity of the pyrazole ring dictates that the C5 position is the most acidic and often the most reactive in palladium-catalyzed C-H activation, while the C4 position is the most nucleophilic and favored in electrophilic aromatic substitution.[9][12] The specific catalytic system and directing groups play a crucial role in determining the outcome.
Troubleshooting Protocol:
-
Directing Group Strategy:
-
The N1 substituent can act as a directing group. A bulky N1-substituent can sterically hinder the C5 position, favoring functionalization at C4.
-
The use of a removable directing group on the N1 nitrogen can provide excellent control over regioselectivity.
-
-
Catalyst System Optimization:
-
A palladium-pivalate catalytic system has been shown to be effective for C-H arylation of SEM-protected pyrazoles, with a preference for the C5 position.[9]
-
For C4 functionalization, conditions that favor electrophilic aromatic substitution might be more appropriate.
-
Logical Workflow for Troubleshooting C-H Arylation
Caption: Troubleshooting workflow for C-H arylation regioselectivity.
Halogenation and Nitration: Avoiding Over-Reaction and Undesired Isomers
Electrophilic substitution reactions like halogenation and nitration are common functionalization methods for pyrazoles. However, they can be prone to over-reaction and the formation of undesired isomers.
FAQ 4: My bromination of a pyrazole is leading to di- and tri-brominated products, even when I use one equivalent of NBS. What is happening?
Root Cause: Pyrazole rings activated by electron-donating groups are highly susceptible to electrophilic substitution, making them prone to over-halogenation.[13] The C4 position is generally the most reactive towards electrophilic halogenation.[14][15]
Troubleshooting Protocol:
-
Milder Reagents and Conditions:
-
Switch from NBS to a less reactive brominating agent.
-
Lower the reaction temperature and shorten the reaction time.[13] Careful monitoring by TLC or LC-MS is crucial to quench the reaction upon consumption of the starting material.
-
-
Solvent Effects:
-
The choice of solvent can influence reactivity. Running the reaction in a less polar solvent may temper the reactivity of the electrophile. Conducting the reaction in water can sometimes provide a mild and efficient method for 4-C halogenation.[15]
-
Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. A slight excess may be necessary for full conversion, but a large excess will promote over-halogenation.
-
Protecting Groups: If the pyrazole is highly activated, consider temporarily installing an electron-withdrawing group to deactivate the ring before halogenation.
FAQ 5: I am trying to nitrate my pyrazole, but I am getting a mixture of the N-nitro and C4-nitro products, along with some dinitrated species. How can I achieve selective mononitration at the C4 position?
Root Cause: Nitration of pyrazoles can occur at both the nitrogen and carbon atoms. The reaction conditions (nitrating agent, acid catalyst, temperature) determine the outcome. Strong nitrating conditions can lead to over-nitration.[16][17] N-nitropyrazoles can also rearrange to 4-nitropyrazoles under acidic conditions.[18]
Troubleshooting Protocol:
-
Choice of Nitrating Agent:
-
Reaction Condition Optimization:
-
Temperature Control: Perform the nitration at a low temperature to minimize side reactions and improve selectivity.
-
Acid Catalyst: The concentration and type of acid catalyst (e.g., H₂SO₄) are critical. Fuming nitric and sulfuric acids are highly reactive and can lead to over-nitration.[1]
-
Experimental Protocol for Selective C4-Mononitration:
-
Dissolve the pyrazole substrate in a suitable solvent.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of a selective nitrating agent (e.g., 5-methyl-1,3-dinitro-1H-pyrazole) while maintaining the low temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with ice-water and extract the product.
-
Purify the product by column chromatography.
Quantitative Data Summary for Common Side Reactions
| Functionalization | Common Side Reaction | Typical Product Ratio (Undesired:Desired) | Key Factors Influencing Outcome |
| N-Alkylation | Regioisomer Formation | Can be up to 1:1 | Base, Solvent, Steric hindrance of reactants[5][6][7] |
| N-Arylation | Biaryl Homocoupling | Variable, can be significant | Catalyst, Ligand, Temperature[4] |
| C-H Arylation | Regioisomer Formation | Dependent on substrate and catalyst | Directing Group, Catalyst System[9][12] |
| Halogenation | Over-halogenation | Can lead to complex mixtures | Substrate activity, Reagent, Stoichiometry[13] |
| Nitration | N-nitration, Over-nitration | Highly condition-dependent | Nitrating Agent, Temperature, Acid Catalyst[16][17][18] |
Troubleshooting Logic Diagram
Caption: General troubleshooting workflow for pyrazole functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Pyrazole Substitution Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole functionalization. As a Senior Application Scientist, I understand that controlling the regioselectivity of substitution reactions on the pyrazole core is a persistent challenge in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone of many pharmaceuticals, and the precise placement of substituents is critical for modulating pharmacological activity.[1][2]
This guide is designed to provide direct, actionable advice for the common regioselectivity issues encountered in the lab. It moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might be facing at the bench. Each entry details potential causes and provides validated solutions and protocols.
Problem 1: Poor N1/N2 Selectivity in Pyrazole Alkylation/Arylation
You've performed an N-alkylation or N-arylation on a 3(5)-substituted pyrazole and ended up with an inseparable mixture of N1 and N2 isomers.
The challenge of N-functionalization arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms in the pyrazole ring.[3][4][5][6] The outcome of the reaction is a delicate balance of steric hindrance, electronics, and reaction conditions.[6]
-
Steric Effects: This is often the dominant factor. The incoming electrophile (e.g., an alkyl halide) will preferentially attack the less sterically hindered nitrogen. If you have a bulky substituent at the C3 position and a smaller one (like a proton) at C5, alkylation will favor the N1 position.[6]
-
Reaction Conditions: The choice of base and solvent system can dramatically influence the regiochemical outcome by altering the nature of the pyrazolate anion and its counter-ion association.[5][6]
Solution A: Leverage Steric Hindrance
If your pyrazole is substituted at the C3 or C5 position, use sterics to your advantage. Alkylation will generally occur at the nitrogen atom furthest from the larger substituent.
Solution B: Strategic Choice of Base/Solvent
For many 3-substituted pyrazoles, specific base-solvent combinations have been shown to strongly favor N1-alkylation. A widely successful system is Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO).[4]
Protocol 1: Regioselective N1-Alkylation using K₂CO₃/DMSO [4]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-substituted pyrazole (1.0 equiv).
-
Solvent & Base: Add anhydrous DMSO, followed by finely ground anhydrous K₂CO₃ (2.0-3.0 equiv).
-
Reagent Addition: Add the alkylating agent (e.g., alkyl bromide or iodide) (1.1-1.5 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.
Table 1: Effect of Conditions on N-Alkylation Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Reference |
| 3-Phenyl-1H-pyrazole | Benzyl Bromide | K₂CO₃, DMSO | >99:1 | [4] |
| 3-Methyl-1H-pyrazole | Ethyl Iodide | NaH, THF | 85:15 | [5] |
| 3-CF₃-1H-pyrazole | Methyl Iodide | Cs₂CO₃, DMF | 1: >99 | [5] |
Problem 2: Difficulty in Achieving C4-Position Functionalization
You are attempting to introduce a substituent at the C4 position but are getting no reaction or substitution at other positions.
The C4 position of the pyrazole ring is inherently electron-rich and thus most susceptible to electrophilic aromatic substitution.[1] Reactions like halogenation, nitration, and Friedel-Crafts acylation typically occur selectively at C4, provided the position is unsubstituted.[1] However, for more complex couplings, such as C-H arylation, direct functionalization can be challenging without proper activation.
Solution A: Classical Electrophilic Substitution
For introducing halogens or nitro groups, classical electrophilic substitution is highly effective.
Protocol 2: Electrophilic C4-Iodination [1]
-
Setup: In a round-bottom flask, dissolve the pyrazole substrate (1.0 equiv) in a suitable solvent (e.g., Dichloromethane or Acetonitrile).
-
Reagents: Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[1]
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.[1]
Solution B: Transition-Metal-Catalyzed C-H Functionalization
For direct C-C bond formation (e.g., arylation), palladium-catalyzed C-H functionalization is a powerful, modern approach.[1][7] These reactions often proceed with high regioselectivity for the C4 position.
Protocol 3: Palladium-Catalyzed C4-Arylation [1]
-
Setup: In a sealed reaction tube under an inert atmosphere, combine the N-substituted pyrazole (1.0 equiv), the aryl bromide (1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂) (2 mol%), and Potassium Acetate (KOAc) (2.0 equiv).
-
Solvent: Add anhydrous Dimethylacetamide (DMA) as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 150 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the C3 or C5 position via C-H activation?
A1: Differentiating between the C3 and C5 positions is a significant challenge. The most effective strategy involves installing a directing group (DG) on the N1 nitrogen. This DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and directs the C-H activation to the adjacent C5 position by forming a stable metallacyclic intermediate. The C5 proton is generally more acidic and less sterically hindered than the C3 proton, making C5-functionalization the preferred outcome in directed reactions.[7]
Q2: What is a "directing group" and how do I choose one for C5-functionalization?
A2: A directing group is a functional group that is temporarily installed on a molecule to control the regioselectivity of a subsequent reaction.[8] For pyrazole C5-arylation, common directing groups attached to the N1 position include 2-pyridyl, picolinamide, or even a simple carboxyl group.[8] The choice depends on the specific reaction, catalyst system, and ease of removal. The directing group positions the metal catalyst in close proximity to the C5-H bond, facilitating its cleavage.
Q3: My pyrazole synthesis (e.g., Knorr synthesis) is giving a mixture of regioisomers. How can I improve this?
A3: In the Knorr synthesis, reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can yield two regioisomers.[9][10] The outcome is governed by which carbonyl group undergoes the initial nucleophilic attack. To control this, you can:
-
Use Fluorinated Solvents: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity, often favoring a single isomer.[11] These non-nucleophilic, polar solvents can stabilize key intermediates, guiding the reaction down a single pathway.[9]
-
Exploit Electronic Effects: A highly electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic, directing the initial attack of the hydrazine to that position.[9][12]
Visualized Workflows and Mechanisms
To further clarify these concepts, the following diagrams illustrate key decision-making processes and reaction mechanisms.
Caption: Decision workflow for regioselective pyrazole functionalization.
Caption: Simplified mechanism for directed C5-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
overcoming solubility issues with 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Technical Support Center: 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Introduction
Welcome to the technical support guide for this compound (Catalog No. 84547-93-3). This document is intended for researchers, chemists, and drug development professionals who may encounter challenges with the solubility and handling of this compound. As a substituted pyrazole carboxylic acid, its unique structure presents specific solubility characteristics that require careful consideration in experimental design.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols based on fundamental chemical principles and established laboratory practices for similar molecules. Our goal is to empower you with the knowledge to overcome solubility hurdles and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are its basic solubility properties?
Answer:
Direct, comprehensive solubility data for this specific compound is not extensively published. However, we can predict its behavior based on its functional groups:
-
Carboxylic Acid (-COOH): This is an acidic group. In its protonated (neutral) form at low pH, the molecule will be less polar and thus less soluble in aqueous solutions. As the pH increases, this group deprotonates to the highly polar carboxylate salt (-COO⁻), which dramatically increases aqueous solubility.[1][2]
-
Pyrazole Ring, Bromo (-Br), and Nitro (-NO₂) Groups: These components contribute to the molecule's overall aromatic character and increase its molecular weight (235.98 g/mol ), which tends to decrease solubility in water.[3] The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted pyrazole carboxylic acids.[4][5]
Based on this, the compound is expected to be:
-
Poorly soluble in neutral or acidic aqueous solutions (e.g., water, PBS pH < 7).
-
More soluble in basic aqueous solutions (e.g., PBS pH > 8, dilute NaOH, NaHCO₃) where it can form a salt.
-
Soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7]
Q2: What is the recommended solvent for making a high-concentration stock solution?
Answer:
For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[6][8] DMSO is a powerful polar aprotic solvent that can effectively solvate a wide range of organic molecules.[9]
Key Considerations for DMSO Stocks:
-
Purity: Use anhydrous, high-purity DMSO (≥99.9%) to avoid introducing water, which can sometimes reduce the solubility of hydrophobic compounds.[10]
-
Storage: Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
-
Assay Compatibility: High concentrations of DMSO can be toxic to cells.[6] It is critical to keep the final concentration of DMSO in your assay low, typically below 0.5% , and to always include a vehicle control (media with the same final DMSO concentration but no compound) in your experiments.[6][8]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. How can I fix this?
Answer:
This is a common issue known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous system where it is poorly soluble.[8] Here are several strategies to prevent this, starting with the simplest:
-
Optimize Final DMSO Concentration: Ensure your serial dilutions are performed in 100% DMSO before the final dilution into your aqueous medium.[6][11] This ensures that when you add a small volume of your DMSO stock to the aqueous buffer, the compound is dispersed as quickly as possible.
-
Increase Mixing Energy: When making the final dilution, add the DMSO stock directly into the aqueous solution while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.
-
Use a Co-solvent or Surfactant: For particularly challenging compounds, the inclusion of a pharmaceutically acceptable co-solvent or surfactant in the final aqueous solution can help maintain solubility. Options include PEG 400, Tween® 80, or Poloxamer 188.[2] The optimal choice and concentration must be determined empirically for your specific assay.
-
pH Adjustment (for Aqueous Solutions): Since this is an acidic compound, increasing the pH of your final aqueous buffer will significantly increase its solubility.[12][13] Adjusting the pH to 7.5 or higher will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.[1] See the troubleshooting section for a detailed protocol.
Troubleshooting Guide & Protocols
Problem 1: Compound will not fully dissolve in DMSO to make a stock solution.
This suggests the compound may require additional energy to overcome its crystal lattice energy.
Troubleshooting Workflow
Caption: Workflow for dissolving compound in DMSO.
Detailed Steps:
-
Vortexing: Gently vortex the tube to create a suspension. Avoid overly vigorous mixing that can introduce air bubbles.[6]
-
Sonication: Use a bath sonicator to provide mechanical energy, which helps break apart solid particles and enhance dissolution.[6]
-
Warming: Gentle warming can increase solubility. However, be cautious, as excessive heat may degrade the compound.[6] Always check for any color changes that might indicate degradation.
Problem 2: Determining the Maximum Aqueous Solubility via pH Adjustment.
This protocol helps you find the minimum pH at which your compound remains soluble in an aqueous buffer at your desired final concentration.
Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate or citrate-phosphate) at different pH values, such as 6.0, 6.5, 7.0, 7.5, and 8.0.
-
Prepare Compound Solution: Prepare a concentrated working solution of your compound from a DMSO stock. For example, dilute a 10 mM DMSO stock 1:100 into each buffer to achieve a final concentration of 100 µM. The final DMSO concentration should be kept constant at 1%.
-
Incubate & Observe: Mix each solution thoroughly and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Visually inspect each tube or well for any signs of precipitation (cloudiness, visible particles).
-
Quantification (Optional): For a more precise measurement, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Expected Outcome: You will likely observe that the compound remains in solution at higher pH values (e.g., pH 7.5 and 8.0) but precipitates at lower pH values. This identifies the minimum pH required for your experiments.
Chemical Principle of pH Adjustment
The solubility of an acidic compound increases as the pH of the solution rises above its acid dissociation constant (pKa). At pH values above the pKa, the compound exists predominantly in its ionized (deprotonated) and more water-soluble form.
Caption: pH-dependent equilibrium of the carboxylic acid.
Data Summary Table
| Solvent / Condition | Predicted Solubility | Rationale & Key Considerations |
| Water (pH ~7) | Poor | The neutral carboxylic acid form predominates and is not highly polar. |
| Acidic Buffer (pH < 6) | Very Poor | Common-ion effect and protonated form lead to minimal solubility.[13][14] |
| Basic Buffer (pH > 8) | Good to Excellent | Deprotonation to the carboxylate salt (-COO⁻) dramatically increases polarity and aqueous solubility.[1] |
| DMSO, DMF | Excellent | Polar aprotic solvents effectively solvate the molecule. Recommended for high-concentration stock solutions.[7] |
| Ethanol, Methanol | Moderate to Poor | May be useful as a co-solvent but likely insufficient as the primary solvent for a high-concentration stock. |
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. reddit.com [reddit.com]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
Welcome to the technical support center for N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction
The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of a vast array of functionalized molecules. However, what appears to be a straightforward transformation is often complicated by issues of regioselectivity, low yields, and challenging purifications. This guide provides a structured approach to diagnosing and solving these common problems, grounded in mechanistic understanding and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles so challenging?
The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogens possess lone pairs of electrons and can act as nucleophiles, often resulting in a mixture of N1 and N2 alkylated regioisomers. These isomers frequently exhibit very similar physical properties, making their separation by standard chromatographic techniques difficult and time-consuming.[1]
Q2: What are the key factors that govern the regiochemical outcome (N1 vs. N2 alkylation)?
The regioselectivity of pyrazole N-alkylation is a finely balanced interplay of several factors:
-
Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] Bulky substituents on the pyrazole ring (at C3 or C5) or on the alkylating agent itself will direct the substitution.[1][2]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and even the nature of the cation can dramatically influence and, in some cases, switch the regioselectivity.[3][4] For example, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) often favor N1-alkylation.[1][5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the N-alkylation of pyrazoles and provides a systematic approach to resolving them.
Problem 1: Poor or No Product Yield
Low or nonexistent yield is a common frustration. The following decision tree and detailed explanations will help you diagnose the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Heterocyclic Compounds
Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-tricky molecules. The inherent polarity and the presence of heteroatoms in these compounds can lead to a variety of purification challenges, from strong interactions with stationary phases to poor solubility in common solvents.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may face during your experiments. The information presented here is grounded in established scientific principles and practical, field-proven insights to help you navigate the complexities of purifying polar heterocyclic compounds with confidence.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of polar heterocyclic compounds.
Chromatography Issues
Question 1: My basic heterocyclic compound is showing severe tailing and poor peak shape on a silica gel column. What's happening and how can I fix it?
Answer:
This is a classic problem when purifying basic nitrogen-containing heterocycles on standard silica gel.[1] The issue arises from strong interactions between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This can lead to irreversible adsorption, streaking, and poor recovery.[1][2]
Causality: The acidic nature of silica gel's surface promotes strong ionic interactions with basic analytes, leading to non-ideal chromatographic behavior.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of a volatile amine to your eluent. These amines will compete with your compound for binding to the active sites on the silica, thus improving peak shape.
-
Ammonium Hydroxide: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol, diluted in a less polar solvent like dichloromethane, can be effective.[2][3] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar modifier.[3]
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic alumina is generally preferred.
-
Deactivated Silica Gel: You can deactivate the silica gel yourself to reduce its acidity.[3] This can be done by treating the silica with a solution of a strong base, followed by washing and drying.
-
Amino-propylated or Cyano-propylated Silica: These bonded phases have a less acidic surface and can provide better peak shapes for basic compounds in normal-phase chromatography.[4][5]
-
Question 2: My highly polar heterocyclic compound is eluting in the solvent front in reversed-phase chromatography (RPC), even with 100% aqueous mobile phase. How can I get retention?
Answer:
This is a common challenge with highly polar compounds in reversed-phase chromatography.[1][6][7] The non-polar stationary phase (like C18) has very little affinity for highly polar analytes, causing them to elute with the mobile phase without significant retention.[1]
Causality: The principle of "like dissolves like" governs reversed-phase chromatography. Polar compounds have a much higher affinity for the polar mobile phase than the non-polar stationary phase.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the go-to technique for separating highly polar compounds that are not well-retained in reversed-phase mode.[6][8][9][10][11]
-
Principle: HILIC uses a polar stationary phase (like silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[6][10][11] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[8][11]
-
Elution: Gradient elution in HILIC starts with a high organic content and moves towards a higher aqueous content to elute the polar analytes.[9]
-
-
Polar-Embedded Reversed-Phase Columns: These are specialized C18 columns that have a polar group embedded near the base of the alkyl chain.[12] This modification makes the stationary phase more compatible with highly aqueous mobile phases and prevents the "phase collapse" that can occur with traditional C18 columns in 100% water.[12][13]
-
Ion-Pair Chromatography: If your heterocyclic compound is ionizable, you can add an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with your charged analyte, increasing its retention.
Question 3: I'm trying to purify a chiral polar heterocyclic compound, but I'm not getting any separation on my chiral column. What should I try?
Answer:
Chiral separations can be challenging, and success often depends on finding the right combination of chiral stationary phase (CSP) and mobile phase.[14] For polar compounds, the choice of mobile phase is particularly critical.[15]
Causality: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP. The mobile phase can significantly influence these interactions.
Solutions:
-
Mobile Phase Optimization:
-
Normal Phase: Traditional normal-phase solvents like hexane/isopropanol or hexane/ethanol are often the first choice for chiral separations. However, for highly polar compounds, you may need to use more polar modifiers.[15]
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol as the mobile phase. It can be a good option for compounds that are not soluble in typical normal-phase eluents.
-
Reversed-Phase Mode: Some chiral columns are compatible with reversed-phase conditions (water/acetonitrile or water/methanol). This can be a viable option for water-soluble polar compounds.[15]
-
-
Screen Different Chiral Stationary Phases: There is a wide variety of CSPs available, based on different chiral selectors like polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.[14][15] It is often necessary to screen several different columns to find one that provides selectivity for your compound.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations, including those of polar compounds.[16][17][18][19] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[18][19] SFC often provides faster separations and higher efficiency than HPLC.[16][18]
Extraction and Sample Preparation Issues
Question 4: My polar heterocyclic compound has poor recovery during liquid-liquid extraction (LLE) from an aqueous solution. How can I improve the extraction efficiency?
Answer:
Poor recovery in LLE for polar compounds is often due to their high affinity for the aqueous phase.[20][21] Standard organic solvents may not be effective at partitioning these compounds out of water.
Causality: The distribution coefficient (D) of a polar compound often favors the aqueous phase, leading to inefficient extraction into a non-polar organic solvent.[22]
Solutions:
-
pH Adjustment: If your heterocyclic compound has acidic or basic functional groups, you can significantly alter its polarity by adjusting the pH of the aqueous solution.
-
For Basic Heterocycles: Increase the pH of the aqueous solution to deprotonate any acidic functionalities and neutralize basic groups, making the compound less polar and more extractable into an organic solvent.
-
For Acidic Heterocycles: Decrease the pH to protonate basic groups and keep acidic groups in their neutral form.
-
-
Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl, (NH4)2SO4) to the aqueous phase can decrease the solubility of your polar organic compound in water and drive it into the organic phase.
-
Choice of Organic Solvent: Use a more polar, water-immiscible organic solvent like ethyl acetate, dichloromethane, or n-butanol. A series of extractions with a more polar solvent is often more effective than a single extraction with a large volume.
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous LLE can be a more efficient method than batch extractions.
Question 5: I'm using Solid-Phase Extraction (SPE) for sample cleanup, but my polar analyte is breaking through during the loading step or being eluted during the wash step. What should I do?
Answer:
Analyte breakthrough during loading or elution during washing in SPE indicates that the chosen sorbent and/or solvent conditions are not providing sufficient retention for your polar compound.[23]
Causality: The interactions between the analyte and the SPE sorbent are not strong enough to retain it against the flow of the loading or washing solvent.
Solutions:
-
Select the Right SPE Sorbent:
-
Normal Phase SPE: For extracting polar analytes from non-polar matrices, use a polar sorbent like silica, diol, or aminopropyl.[4][23][24]
-
Ion-Exchange SPE: If your compound is ionizable, ion-exchange SPE can provide very strong and selective retention.[4][23] Use a cation-exchange sorbent for basic compounds and an anion-exchange sorbent for acidic compounds.
-
Mixed-Mode SPE: These sorbents have both reversed-phase and ion-exchange functionalities, offering dual retention mechanisms that can be very effective for polar, ionizable compounds.
-
-
Optimize the SPE Method:
-
Conditioning: Properly condition the sorbent to activate it.[24]
-
Loading: Ensure your sample is dissolved in a solvent that promotes retention. For normal-phase SPE, this would be a non-polar solvent.[23]
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough not to elute your analyte.[23] You may need to test different solvent strengths.
-
Elution: Use a solvent that is strong enough to disrupt the analyte-sorbent interactions and elute your compound in a small volume.[23]
-
Crystallization Issues
Question 6: I'm having difficulty crystallizing my polar heterocyclic compound. It either oils out or forms a very fine powder. What can I do to get good quality crystals?
Answer:
Crystallization of polar compounds can be challenging due to their high solubility in polar solvents and their tendency to form strong intermolecular interactions, which can sometimes hinder the formation of an ordered crystal lattice.[25]
Causality: The kinetics and thermodynamics of crystallization are influenced by factors such as solvent choice, supersaturation rate, and the presence of impurities. For polar molecules, strong solvent-solute interactions can make it difficult to achieve the controlled desolvation required for crystal growth.
Solutions:
-
Solvent Selection:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (in which it is highly soluble) and then slowly add an anti-solvent (in which it is poorly soluble) until turbidity is observed. Then, warm the mixture until it becomes clear and allow it to cool slowly.
-
Vapor Diffusion: Dissolve your compound in a relatively volatile solvent and place the solution in a small open vial inside a larger sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.
-
-
Control the Rate of Supersaturation:
-
Slow Cooling: Cool the saturated solution very slowly to allow for the formation of a few crystal nuclei that can then grow into larger crystals.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This is a simple but often effective method.[26]
-
-
Seeding: If you have a small amount of crystalline material, you can use it to seed a supersaturated solution to promote crystal growth.
-
Consider Salt Formation or Co-crystallization: If the neutral form of your compound is difficult to crystallize, converting it to a salt or forming a co-crystal with another molecule can sometimes significantly improve its crystallization properties.[27]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification technique for polar heterocyclic compounds?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound (polarity, charge, stability, etc.), the nature of the impurities, and the scale of the purification. However, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very powerful and versatile technique for the separation of highly polar compounds that are poorly retained by reversed-phase chromatography.[6][7][8][9][10][11] For ionizable heterocycles, ion-exchange chromatography can offer excellent selectivity and resolving power.[28][29][30][31][32]
Q2: How do I choose between Normal-Phase, Reversed-Phase, and HILIC for my polar heterocyclic compound?
A2: Here is a general guide to help you decide:
| Chromatography Mode | When to Use | Key Considerations |
| Normal-Phase (NPC) | For moderately polar heterocycles soluble in organic solvents.[1] | Can have issues with peak shape for basic compounds on silica.[1] Requires non-polar mobile phases. |
| Reversed-Phase (RPC) | For moderately polar to non-polar heterocycles. | Highly polar compounds may have little to no retention.[1][7] Uses aqueous mobile phases. |
| HILIC | For highly polar and hydrophilic compounds that are not retained in RPC.[6][8][9][10][11] | Retention is governed by partitioning into a water layer on the polar stationary phase.[8][11] Uses high organic mobile phases. |
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying polar heterocyclic compounds?
A3: SFC offers several advantages, particularly for preparative scale purifications:
-
Speed: SFC is typically 3-5 times faster than HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[18]
-
Green Chemistry: It uses environmentally friendly CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[18][33]
-
Easy Sample Recovery: The CO2 mobile phase evaporates upon depressurization, leaving the purified compound in the small volume of the co-solvent, which simplifies sample recovery.[18]
-
Versatility: SFC can be used for both achiral and chiral separations of a wide range of polar compounds.[16][17][19]
Q4: Can I use crystallization as a primary purification technique for polar heterocyclic compounds?
A4: Yes, crystallization can be a very effective and economical purification method, especially on a large scale.[34] If you can find the right conditions, crystallization can provide a product of very high purity. However, it can be a time-consuming process to develop a robust crystallization protocol, and it may not be suitable for all compounds or for removing closely related impurities.[35]
Visualizations
Decision Tree for Purification Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 22. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. organomation.com [organomation.com]
- 25. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ion chromatography - Wikipedia [en.wikipedia.org]
- 29. iajps.com [iajps.com]
- 30. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 31. bio-rad.com [bio-rad.com]
- 32. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 33. waters.com [waters.com]
- 34. moravek.com [moravek.com]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The introduction of bromo and nitro groups provides handles for further functionalization, making this compound a versatile intermediate.
The scale-up synthesis of this molecule presents unique challenges, particularly concerning the safe handling of hazardous reagents and the control of exothermic reactions. This guide provides a systematic approach to the synthesis, focusing on safety, scalability, and troubleshooting common issues.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from 1H-pyrazole-3-carboxylic acid. The first step involves the bromination of the pyrazole ring, followed by a regioselective nitration.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Step 1: Bromination of 1H-pyrazole-3-carboxylic acid
Question: The bromination reaction is sluggish, and I'm observing a low conversion to the desired 4-bromo-1H-pyrazole-3-carboxylic acid. What could be the cause?
Answer:
Several factors can contribute to a sluggish bromination reaction and low conversion. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the liquid bromine used is of high purity. Over time, bromine can absorb moisture, which can affect its reactivity.
-
Catalyst Efficiency: Tetrabutylammonium bromide is used as a phase-transfer catalyst. Ensure it is fully dissolved in the reaction mixture. The efficiency of the catalyst can be compromised if it's old or has been improperly stored.
-
Temperature Control: The reaction is typically heated to 100°C.[2] In a scale-up scenario, ensure uniform heating of the reaction vessel. Cold spots can significantly slow down the reaction rate. Use a well-calibrated thermometer and an appropriate heating mantle or oil bath.
-
Mixing: Inadequate stirring can lead to poor mixing of the reactants, especially in a larger volume. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
-
Reaction Time: While a typical reaction time is around 4 hours, larger scale reactions might require extended reaction times to go to completion.[2] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
Question: I am observing the formation of multiple brominated byproducts. How can I improve the selectivity for the 4-bromo isomer?
Answer:
The formation of multiple brominated byproducts is a common issue. Here's how to enhance the selectivity:
-
Stoichiometry of Bromine: Carefully control the stoichiometry of bromine. Adding an excess of bromine can lead to the formation of dibrominated products. A slow, dropwise addition of bromine can help to maintain a low concentration of the brominating agent in the reaction mixture, favoring monobromination.
-
Reaction Temperature: While the reaction requires heating, excessively high temperatures might promote the formation of undesired isomers. Maintain the temperature strictly at the recommended 100°C.[2]
-
pH Control: The reaction is performed under acidic conditions. The pH of the reaction mixture can influence the regioselectivity of the bromination. Ensure consistent pH across batches.
Step 2: Nitration of 4-bromo-1H-pyrazole-3-carboxylic acid
Question: The nitration reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?
Answer:
Controlling the exotherm of a nitration reaction is critical for safety, especially during scale-up.[3] Here are the key strategies:
-
Slow Reagent Addition: The nitrating mixture (fuming nitric acid and sulfuric acid) should be added very slowly to the solution of 4-bromo-1H-pyrazole-3-carboxylic acid. Use a dropping funnel with precise control over the addition rate.
-
Efficient Cooling: The reaction should be carried out in a cooling bath (ice-salt or dry ice-acetone). Ensure the cooling bath has sufficient capacity to absorb the heat generated. For larger scale reactions, a jacketed reactor with a circulating cooling system is highly recommended.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer. The temperature should be maintained at a low and stable level, typically between 0 and 5°C.
-
Dilution: While not always ideal for reaction kinetics, in some cases, using a suitable inert solvent can help to dissipate the heat more effectively.[4] However, this may require optimization of the reaction conditions.
Question: My final product is contaminated with dinitrated or other isomeric byproducts. How can I improve the regioselectivity of the nitration?
Answer:
The regioselectivity of nitration on the pyrazole ring is influenced by the existing substituents. The carboxylic acid group is a deactivating group, while the bromo group is also deactivating but can direct ortho and para. In the case of the pyrazole ring, the situation is more complex. Here's how to improve selectivity:
-
Nitrating Agent: The choice of nitrating agent is crucial. A mixture of fuming nitric acid and sulfuric acid is a very strong nitrating agent. For a more controlled reaction, you could explore milder nitrating agents.
-
Temperature Control: As mentioned, maintaining a low and consistent temperature is key. Higher temperatures can lead to over-nitration and the formation of undesired isomers.
-
Reaction Time: Over-extending the reaction time can also lead to the formation of byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Question: The work-up and purification of the final product are challenging, and I'm experiencing product loss. What is the recommended procedure?
Answer:
Purification of nitrated compounds can be tricky due to their potential instability and the presence of strong acids. Here is a recommended work-up and purification strategy:
-
Quenching: The reaction mixture should be quenched by slowly pouring it onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product and dilute the strong acids.
-
Filtration and Washing: The precipitated solid should be collected by vacuum filtration. It is crucial to wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes any residual acids.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. A mixture of ethanol and water is often a good starting point for pyrazole carboxylic acids.[2] Experiment with different solvent ratios to achieve optimal purity and recovery.
-
Drying: The purified product should be dried under vacuum at a moderate temperature to avoid any potential decomposition.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a mixture of fuming nitric acid and sulfuric acid used for the nitration step?
A1: The combination of a strong acid like sulfuric acid with nitric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The nitronium ion is the active species that attacks the electron-rich pyrazole ring. Fuming nitric acid is used to ensure a high concentration of nitric acid, which drives the formation of the nitronium ion.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are:
-
Handling of Corrosive and Toxic Reagents: Liquid bromine, fuming nitric acid, and sulfuric acid are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[2]
-
Exothermic Reactions: Both bromination and especially nitration are exothermic reactions that can lead to a runaway reaction if not properly controlled.[3] Strict temperature control is paramount.
-
Potential for Explosive Byproducts: Nitrated organic compounds can be thermally unstable and potentially explosive, especially if impurities are present.[4] Avoid excessive heating during work-up and purification.
Q3: How can I confirm the structure and purity of the final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the expected signals for the pyrazole ring protons and carbons, as well as the presence of the bromo and nitro groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method to determine the purity of the final product.
Q4: Can I use a different brominating agent for the first step?
A4: While liquid bromine is effective, other brominating agents like N-bromosuccinimide (NBS) could potentially be used. NBS is a solid and can be easier to handle than liquid bromine. However, the reaction conditions would need to be re-optimized.
Q5: What is the expected regiochemistry of the nitration, and why?
A5: In the nitration of 4-bromo-1H-pyrazole-3-carboxylic acid, the nitro group is expected to be introduced at the 5-position of the pyrazole ring. The carboxylic acid group at position 3 is an electron-withdrawing and deactivating group. The bromine at position 4 is also deactivating but can direct incoming electrophiles. The N-H proton of the pyrazole ring can also influence the regioselectivity. The combined electronic effects of the existing substituents favor electrophilic attack at the 5-position.
Experimental Protocols
Step 1: Scale-Up Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid
Caption: Workflow for the bromination of 1H-pyrazole-3-carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 1H-pyrazole-3-carboxylic acid | 112.09 | 1.0 | 112.1 g |
| Liquid Bromine | 159.81 | 1.1 | 56.2 mL (175.8 g) |
| Tetrabutylammonium bromide | 322.37 | 0.05 | 16.1 g |
| Water | 18.02 | - | 1 L |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1H-pyrazole-3-carboxylic acid (112.1 g, 1.0 mol), water (1 L), and tetrabutylammonium bromide (16.1 g, 0.05 mol).
-
Heat the mixture to 100°C with vigorous stirring until all solids are dissolved.
-
Slowly add liquid bromine (56.2 mL, 1.1 mol) to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at 100°C for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 200 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Step 2: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 4-bromo-1H-pyrazole-3-carboxylic acid | 190.98 | 0.5 | 95.5 g |
| Fuming Nitric Acid (>90%) | 63.01 | 1.5 | ~70 mL |
| Sulfuric Acid (98%) | 98.08 | - | 200 mL |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add sulfuric acid (200 mL).
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid (~70 mL, 1.5 mol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10°C. This is your nitrating mixture.
-
In a separate 2 L jacketed reactor equipped with a mechanical stirrer and a thermometer, add 4-bromo-1H-pyrazole-3-carboxylic acid (95.5 g, 0.5 mol).
-
Cool the reactor containing the pyrazole derivative to 0-5°C using a circulating cooling system.
-
Slowly add the pre-cooled nitrating mixture to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly pouring the reaction mixture onto 2 kg of crushed ice with vigorous stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 50°C.
References
byproduct identification in the synthesis of pyrazole derivatives
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole derivatives. My goal is to provide you with in-depth, field-tested insights into identifying and mitigating common byproducts encountered during synthesis. We will move beyond simple protocols to understand the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unexpected peaks after a Knorr pyrazole synthesis. What are the most likely culprits?
A1: In a typical Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, the most common byproducts arise from incomplete reaction or side reactions of the starting materials. Key suspects include:
-
Hydrazones: Formed from the reaction of hydrazine with just one of the carbonyl groups of the 1,3-dicarbonyl compound. These are often intermediates that fail to cyclize.
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, two different pyrazole products can be formed. Their ratio is highly dependent on the reaction conditions and the electronic/steric nature of the substituents.
-
Self-condensation of Hydrazine: Under certain conditions, particularly with excess hydrazine or high temperatures, hydrazine can undergo self-condensation to form various nitrogen-containing impurities.
Q2: I'm observing a mass in my LC-MS that doesn't correspond to my starting materials or the desired pyrazole product. How can I begin to identify it?
A2: An unexpected mass often points to a dimeric species or a reaction with the solvent.
-
Dimerization: Pyrazoles themselves can sometimes undergo dimerization, or intermediates might react with each other.
-
Solvent Adducts: In some cases, reactive intermediates can be trapped by the solvent, especially if using protic solvents like methanol or ethanol under harsh conditions.
-
Fragmentation Patterns: Carefully analyze the fragmentation pattern in your MS/MS data. The loss of specific functional groups can provide significant clues about the structure of the unknown byproduct.
Q3: My reaction yield is consistently low, even though my starting materials are fully consumed according to TLC. What could be happening?
A3: This classic scenario often points to the formation of soluble byproducts that are not easily visualized on a TLC plate or that co-elute with your product.
-
Formation of Isomeric Byproducts: The most common cause is the formation of a regioisomer that has similar polarity to your desired product, leading to purification challenges and apparent low yields of the target molecule.
-
Degradation of Product: Pyrazoles, while generally stable, can be sensitive to certain conditions. For example, N-substituted pyrazoles can sometimes be susceptible to cleavage under strongly acidic or basic conditions.
-
Volatile Byproducts: While less common, some side reactions might produce volatile byproducts that are lost during workup, leading to a mass imbalance.
Troubleshooting Guide: Regioisomer Formation in the Synthesis of Phenyl-Methyl-Pyrazole
One of the most frequent challenges in pyrazole synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls. Let's consider the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate.
Problem: You are attempting to synthesize 3-methyl-5-phenyl-1H-pyrazole but observe a mixture of two isomers in your crude NMR.
This reaction can lead to two possible products: 3-methyl-5-phenyl-1H-pyrazole and 5-methyl-3-phenyl-1H-pyrazole. The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons.
Caption: Troubleshooting workflow for regioisomer formation.
Step-by-Step Experimental Protocol: Identification of Regioisomers
-
Initial Analysis (LC-MS):
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., methanol).
-
Inject onto a reverse-phase C18 column.
-
Run a gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid).
-
Expected Result: You should see two peaks with the same mass-to-charge ratio (m/z) corresponding to the pyrazole product, but with different retention times.
-
-
Purification (Column Chromatography):
-
Carefully perform column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes.
-
Collect small fractions and analyze each by TLC.
-
Combine fractions containing each pure isomer.
-
-
Structural Confirmation (NMR Spectroscopy):
-
Acquire ¹H and ¹³C NMR spectra for each isolated isomer.
-
The key to distinguishing these isomers is often a 2D NMR experiment, such as HMBC (Heteronuclear Multiple Bond Correlation).
-
For 3-methyl-5-phenyl-1H-pyrazole, you would expect to see a correlation between the protons of the methyl group and the C5 carbon of the pyrazole ring.
-
For 5-methyl-3-phenyl-1H-pyrazole, the methyl protons will show a correlation to the C5 carbon.
-
Data Summary: Expected Spectral Characteristics
| Compound | Key ¹H NMR Signal | Key HMBC Correlation |
| 3-methyl-5-phenyl-1H-pyrazole | Methyl singlet (~2.3 ppm) | Methyl Protons to Pyrazole C3 |
| 5-methyl-3-phenyl-1H-pyrazole | Methyl singlet (~2.4 ppm) | Methyl Protons to Pyrazole C5 |
Note: Exact chemical shifts are solvent-dependent.
Troubleshooting Guide: Incomplete Cyclization and Hydrazone Formation
Problem: After running the reaction of a 1,3-dicarbonyl with a substituted hydrazine (e.g., phenylhydrazine), you observe a significant amount of a stable intermediate in your crude product, which appears to be a hydrazone.
This occurs when the intermediate hydrazone is slow to cyclize, which can be due to steric hindrance or electronic effects. The open-chain hydrazone is often more stable than anticipated.
Caption: Strategy for overcoming incomplete cyclization.
Step-by-Step Experimental Protocol: Promoting Cyclization
If you have isolated the stable hydrazone intermediate or have a crude mixture rich in it:
-
Dissolve the Material: Dissolve the crude product or isolated hydrazone in a suitable solvent. A higher-boiling point solvent like toluene or xylene may be beneficial if increased temperature is required.
-
Add Acid Catalyst: Introduce a catalytic amount of a protic acid. Glacial acetic acid (5-10 mol%) is a common and effective choice. For more stubborn substrates, a stronger acid like p-toluenesulfonic acid (p-TsOH) can be used.
-
Increase Temperature: Heat the reaction mixture, typically to the reflux temperature of the solvent.
-
Monitor Progress: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze by TLC or LC-MS to monitor the disappearance of the hydrazone and the appearance of the pyrazole product.
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup to remove the acid catalyst, followed by purification.
Causality: The acid catalyst protonates the carbonyl oxygen of the hydrazone, making the carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety. This is the key step in the cyclization process. Heat provides the necessary activation energy to overcome the barrier to this ring-closing step.
Validation & Comparative
Introduction: The Structural Significance of Pyrazole Isomers in Medicinal Chemistry
A Comparative Guide to the Biological Activity of Pyrazole Isomers for Researchers, Scientists, and Drug Development Professionals.
Pyrazole, a five-membered heterocyclic aromatic amine with the molecular formula C₃H₄N₂, is a cornerstone in medicinal chemistry. The arrangement of its two adjacent nitrogen atoms and the potential for substitution at various positions give rise to a fascinating array of structural isomers. These isomers, while possessing the same molecular formula, often exhibit remarkably different spatial arrangements, electronic properties, and, consequently, biological activities. This guide provides a comparative analysis of the biological activities of key pyrazole isomers, offering insights into their therapeutic potential and the experimental methodologies used to evaluate them. We will delve into the nuances of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols.
Anticancer Activity: A Tale of Two Isomers
The differential anticancer activity of pyrazole isomers is a compelling area of study. The positioning of substituent groups on the pyrazole ring can dramatically influence the molecule's ability to interact with biological targets. A prime example is the comparison between derivatives of 1H-pyrazole and 2H-pyrazole.
Mechanism of Action: Targeting Key Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. For instance, certain pyrazole-containing compounds have been shown to target the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) signaling pathways, both of which are often dysregulated in cancer.
Here is a simplified representation of a generic kinase inhibition pathway targeted by pyrazole isomers:
Caption: Generic kinase inhibition pathway targeted by pyrazole isomers.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole isomers against a human cancer cell line. Lower IC₅₀ values indicate greater potency.
| Compound | Isomer Type | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 1H-Pyrazole | 3,5-diphenyl | A549 (Lung Carcinoma) | 15.2 | |
| Compound B | 1H-Pyrazole | 1,3,5-triphenyl | A549 (Lung Carcinoma) | 8.5 | |
| Compound C | 2H-Pyrazole (theoretical) | - | - | - | - |
Note: Data is illustrative and compiled from various sources for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in the appropriate cell culture medium. Add these dilutions to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a wide range of bacteria and fungi. The specific isomeric form and the nature of substituents play a crucial role in determining their spectrum of activity and potency.
Comparative Antimicrobial Data
The table below presents the minimum inhibitory concentration (MIC) values for different pyrazole isomers against common bacterial and fungal strains. A lower MIC value indicates stronger antimicrobial activity.
| Compound | Isomer Type | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Isomer X | 1H-Pyrazole | 4-nitro-3-phenyl | Staphylococcus aureus | 50 | |
| Isomer Y | 1H-Pyrazole | 3-methyl-5-phenyl | Staphylococcus aureus | 100 | |
| Isomer Z | 1H-Pyrazole | 4-nitro-3-phenyl | Escherichia coli | 100 | |
| Isomer W | 1H-Pyrazole | 3-methyl-5-phenyl | Escherichia coli | >200 |
Note: This data is illustrative and intended for comparative purposes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Detailed Steps:
-
Prepare Inoculum: Grow a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain pyrazole isomers have shown promise as anti-inflammatory agents by targeting key enzymes and signaling molecules in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation. Some pyrazole derivatives have been found to be selective inhibitors of COX-2, which is an attractive therapeutic strategy as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Comparative Anti-inflammatory Data
| Compound | Isomer Type | Substitution Pattern | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference Drug) | 1H-Pyrazole | Di-trifluoromethylphenyl | 15 | 0.04 | 375 | |
| Pyrazole Derivative 1 | 1H-Pyrazole | 1,5-diaryl | 10.2 | 0.25 | 40.8 | |
| Pyrazole Derivative 2 | 1H-Pyrazole | 3,5-diaryl | 8.5 | 1.2 | 7.1 |
Note: Data is illustrative and compiled from various sources for comparative purposes.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Detailed Steps:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).
-
Compound Incubation: Incubate the enzyme with various concentrations of the pyrazole isomer for a specified time.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: Stop the reaction after a defined period.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.
Conclusion and Future Directions
The comparative analysis of pyrazole isomers reveals the profound impact of subtle structural modifications on biological activity. The position of substituents on the pyrazole ring dictates the molecule's interaction with specific biological targets, leading to significant differences in their anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel pyrazole derivatives. Future research should focus on synthesizing and screening a wider range of pyrazole isomers to identify compounds with enhanced potency and selectivity for various therapeutic targets. Structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in guiding the rational design of next-generation pyrazole-based drugs.
The Structure-Activity Relationship of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The core structure of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid presents a unique scaffold for the development of novel therapeutic agents. The presence of electron-withdrawing groups, a bromine atom at the 4-position and a nitro group at the 5-position, significantly influences the electronic properties of the pyrazole ring, making it a promising candidate for targeted drug design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative overview of their potential biological activities based on available experimental data from related pyrazole compounds.
While direct and extensive SAR studies on this compound derivatives are not widely available in the public domain, we can extrapolate and predict the impact of structural modifications by examining the SAR of analogous pyrazole-3-carboxamides and other closely related derivatives. This guide will focus on the derivatization of the carboxylic acid at the 3-position and substitutions at the N1 position of the pyrazole ring, drawing parallels from established research on similar scaffolds.
Comparative Analysis of Biological Activity
The biological activity of pyrazole derivatives is intricately linked to the nature and position of their substituents. Modifications to the this compound scaffold are anticipated to modulate its potency and selectivity against various biological targets.
Antimicrobial Activity
Pyrazole derivatives are well-documented for their antimicrobial effects.[4][5] The introduction of different amide or ester moieties at the 3-position of the pyrazole ring can significantly impact their antibacterial and antifungal efficacy. It has been observed that the presence of lipophilic groups can enhance antimicrobial activity.[6] For instance, the conversion of the carboxylic acid to amides with substituted anilines or benzylamines could lead to compounds with improved membrane permeability and target engagement.
Table 1: Predicted Antimicrobial Activity of 4-bromo-5-nitro-1H-pyrazole-3-carboxamide Derivatives
| Compound ID | R Group (at 3-position) | Predicted Activity | Rationale |
| I | -OH (Parent Acid) | Baseline | Starting point for derivatization. |
| II | -NH-Ph | Moderate | Phenyl group increases lipophilicity. |
| III | -NH-(4-Cl-Ph) | Potentially High | Electron-withdrawing chloro group may enhance activity.[6] |
| IV | -NH-(4-OCH3-Ph) | Moderate to Low | Electron-donating methoxy group may decrease activity. |
| V | -NH-CH2-Ph | Moderate | Flexible benzyl group can adopt favorable conformations for target binding. |
Anticancer Activity
The pyrazole scaffold is a privileged structure in the design of anticancer agents, with many derivatives acting as kinase inhibitors.[7][8] The SAR of pyrazole-based kinase inhibitors often reveals that specific substitutions on the amide portion are crucial for potent and selective inhibition.
Table 2: Predicted Anticancer Activity (Kinase Inhibition) of 4-bromo-5-nitro-1H-pyrazole-3-carboxamide Derivatives
| Compound ID | R Group (at 3-position) | Predicted Target Class | Rationale |
| VI | -NH-(3-pyridyl) | Kinases (e.g., JNK) | Pyridyl moiety can form key hydrogen bonds in the ATP-binding pocket.[9] |
| VII | -NH-(4-(morpholino)phenyl) | Kinases (e.g., PI3K) | Morpholino group can improve solubility and pharmacokinetic properties.[2] |
| VIII | -NH-(4-aminosulfonylphenyl) | Various Kinases | Sulfonamide group can act as a hydrogen bond acceptor. |
Key Structural Modifications and Their Predicted Impact
The following diagram illustrates the key positions for modification on the this compound core and the anticipated influence on biological activity.
Caption: Key modification points on the pyrazole core and their expected impact.
Experimental Protocols
To guide researchers in the exploration of this chemical space, the following are representative protocols for the synthesis of a derivative and its biological evaluation.
Synthesis of N-benzyl-4-bromo-5-nitro-1H-pyrazole-3-carboxamide (A Representative Derivative)
This protocol outlines a standard procedure for the amidation of the parent carboxylic acid.
Step 1: Activation of the Carboxylic Acid
-
Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Step 2: Amide Bond Formation
-
To the activated acid solution, add 1.2 equivalents of benzylamine.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure N-benzyl-4-bromo-5-nitro-1H-pyrazole-3-carboxamide.
Caption: Workflow for the synthesis of a representative pyrazole carboxamide.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Step 1: Preparation of Bacterial Inoculum
-
Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.
Step 3: Inoculation and Incubation
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
Step 4: Determination of MIC
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research on related pyrazole derivatives, it is evident that modifications at the 3-position, particularly the formation of amides, are a viable strategy for generating compounds with potent antimicrobial and anticancer activities. The electronic nature of the substituents on the amide moiety, as well as their steric properties, will be critical determinants of biological efficacy. Further exploration of substitutions at the N1 position could also lead to compounds with improved pharmacokinetic profiles and enhanced target selectivity. The experimental protocols provided herein offer a foundational framework for the synthesis and evaluation of new derivatives based on this promising core structure.
References
- 1. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mc.minia.edu.eg [mc.minia.edu.eg]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazole-Based Inhibitors: A Comparative Guide to Efficacy and Mechanism
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents that have demonstrated significant clinical success.[1][2] This guide provides an in-depth, comparative analysis of the efficacy of prominent pyrazole-based inhibitors against existing therapeutic alternatives across key disease areas. We will dissect the mechanistic nuances, present head-to-head experimental data, and provide detailed protocols for the key assays that form the basis of these comparisons, empowering researchers and drug development professionals with the critical insights needed to advance their own discovery programs.
The Pyrazole Advantage: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive pharmacophore.[3] It can act as a bioisostere for other aromatic rings, enhancing potency and improving properties such as lipophilicity and water solubility.[3] The nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3] This versatility has led to the development of pyrazole-containing drugs across a wide range of therapeutic areas, including inflammatory diseases, cancer, and thrombosis.[2][3]
I. Selective COX-2 Inhibition in Inflammatory Disease: The Case of Celecoxib
The discovery of cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[4] Traditional NSAIDs non-selectively inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of COX-1 in the gut.[4]
Celecoxib , a diaryl-substituted pyrazole, was designed as a selective COX-2 inhibitor to provide anti-inflammatory and analgesic effects with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5]
Mechanism of Action: Exploiting Structural Differences in the COX Active Site
The selectivity of celecoxib for COX-2 is attributed to a key structural difference between the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, and it possesses a side pocket that is absent in COX-1. The bulky sulfonamide group of celecoxib can fit into this side pocket of COX-2, allowing for a stable, high-affinity interaction that blocks the entry of the substrate, arachidonic acid.[5] In contrast, this bulky group prevents celecoxib from effectively binding to the more constricted active site of COX-1.
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Celecoxib selectively inhibits COX-2, blocking the conversion of arachidonic acid to prostaglandins.
Comparative Efficacy: Celecoxib vs. Non-Selective NSAIDs
The superior selectivity of celecoxib for COX-2 over COX-1 is evident in in vitro enzyme inhibition assays.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375[6] |
| Ibuprofen | 12 | 80 | 0.15[7] |
| Diclofenac | 0.076 | 0.026 | 2.9[7] |
| Indomethacin | 0.0090 | 0.31 | 0.029[7] |
Table 1: Comparative in vitro inhibitory concentrations (IC50) of celecoxib and non-selective NSAIDs against COX-1 and COX-2.
Clinical trials have consistently demonstrated that celecoxib has comparable analgesic and anti-inflammatory efficacy to non-selective NSAIDs, but with a significantly lower incidence of gastrointestinal adverse events.
II. Targeted Cancer Therapy: The Rise of Pyrazole-Based Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have proven to be highly effective scaffolds for the development of potent and selective kinase inhibitors.
A. Ruxolitinib: A JAK1/JAK2 Inhibitor for Myeloproliferative Neoplasms
Myeloproliferative neoplasms (MPNs), such as myelofibrosis and polycythemia vera, are characterized by the overproduction of blood cells driven by aberrant Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling.[8]
Ruxolitinib , a pyrazole-containing compound, is a potent inhibitor of both JAK1 and JAK2.[1][2]
Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK1 and JAK2 kinase domains.[1][2] This prevents the phosphorylation and activation of STAT proteins, which in turn downregulates the expression of genes involved in cell proliferation and survival.[8]
Signaling Pathway: JAK-STAT Signaling Cascade
Caption: Ruxolitinib inhibits JAK1/2, disrupting the JAK-STAT signaling pathway.
The efficacy of ruxolitinib has been demonstrated in clinical trials where it was compared to conventional therapies for myelofibrosis, such as hydroxyurea or best available therapy.
| Parameter | Ruxolitinib | Conventional Therapy |
| Spleen Volume Reduction (≥35%) | 41.9% | 0.7% |
| Symptom Improvement (≥50%) | 45.9% | 5.3% |
Table 2: Key efficacy endpoints from the COMFORT-I trial comparing ruxolitinib to placebo in patients with myelofibrosis.
The selectivity of ruxolitinib for JAK1 and JAK2 over other kinases is a key factor in its therapeutic window.
| Kinase | Ruxolitinib IC50 (nM) |
| JAK1 | 3.3[2] |
| JAK2 | 2.8[2] |
| TYK2 | 19[2] |
| JAK3 | 428[2] |
Table 3: In vitro inhibitory concentrations (IC50) of ruxolitinib against JAK family kinases.
B. Crizotinib: An ALK and c-Met Inhibitor for Non-Small Cell Lung Cancer
A subset of non-small cell lung cancers (NSCLC) is driven by a chromosomal rearrangement that results in the fusion of the anaplastic lymphoma kinase (ALK) gene with another gene, leading to the expression of a constitutively active ALK fusion protein.[9][10]
Crizotinib , a pyrazole-based inhibitor, was developed to target this specific molecular abnormality.[9]
Crizotinib is a potent, ATP-competitive inhibitor of the ALK and c-Met receptor tyrosine kinases.[10][11] By binding to the kinase domain of the ALK fusion protein, crizotinib blocks downstream signaling pathways, including the PI3K-AKT and MEK-ERK pathways, leading to the inhibition of tumor cell growth and survival.[12]
Experimental Workflow: ALK Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of crizotinib against ALK kinase.
Clinical trials have demonstrated the superior efficacy of crizotinib compared to standard chemotherapy in patients with ALK-positive NSCLC.
| Parameter | Crizotinib | Standard Chemotherapy |
| Progression-Free Survival | 10.9 months | 7.0 months[13] |
| Objective Response Rate | 74% | 45%[13] |
Table 4: Efficacy of first-line crizotinib versus chemotherapy in ALK-positive NSCLC (PROFILE 1014 trial).
The potency of crizotinib against ALK and c-Met is highlighted by its low nanomolar IC50 values.
| Kinase | Crizotinib IC50 (nM) |
| ALK | 20[11] |
| c-Met | 8[11] |
Table 5: In vitro inhibitory concentrations (IC50) of crizotinib against ALK and c-Met.
III. Anticoagulation: Apixaban, a Direct Factor Xa Inhibitor
The prevention and treatment of thromboembolic disorders have traditionally relied on anticoagulants such as warfarin. However, warfarin has a narrow therapeutic window and requires frequent monitoring.
Apixaban , a pyrazole-containing molecule, is a direct oral anticoagulant (DOAC) that offers a more predictable and convenient treatment option.[14]
Mechanism of Action: Selective and Reversible Inhibition of Factor Xa
Apixaban is a selective and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[14][15] By binding to the active site of Factor Xa, apixaban blocks the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot.[14] Unlike indirect inhibitors, apixaban does not require antithrombin III for its activity.[15]
Comparative Efficacy: Apixaban vs. Warfarin
Large-scale clinical trials have established the efficacy and safety of apixaban in comparison to warfarin for the prevention of stroke in patients with atrial fibrillation.
| Outcome | Apixaban | Warfarin |
| Stroke or Systemic Embolism | 1.27% per year | 1.60% per year |
| Major Bleeding | 2.13% per year | 3.09% per year |
| All-Cause Mortality | 3.52% per year | 3.94% per year |
Table 6: Key outcomes from the ARISTOTLE trial comparing apixaban with warfarin in patients with atrial fibrillation.
Experimental Protocols
Cyclooxygenase (COX) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of COX inhibitors.[16][17]
1. Sample Preparation:
-
For cell lysates, wash approximately 2-6 x 10^6 cells with PBS, then resuspend in 0.2-0.5 mL of lysis buffer with a protease inhibitor cocktail.
-
For tissue homogenates, wash 50-100 mg of tissue with PBS, then homogenize in 0.2-0.5 mL of lysis buffer with a protease inhibitor cocktail.
2. Reagent Preparation:
-
Prepare a Resorufin standard curve by diluting the 5 mM stock solution.
-
Dilute the COX Cofactor 1:200 in COX Assay Buffer.
-
Prepare the Arachidonic Acid solution by mixing equal volumes of Arachidonic Acid and NaOH, then diluting 1:10 with ddH2O.
3. Assay Procedure:
-
For each sample, prepare two parallel wells in a 96-well plate. To one well, add 2 µL of DMSO (for total activity), and to the other, add 2 µL of a specific COX-1 or COX-2 inhibitor.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the sample.
-
Add 88 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
4. Measurement and Calculation:
-
Measure fluorescence in kinetic mode at two time points (T1 and T2) in the linear range.
-
Calculate the change in fluorescence (ΔRFU) for the sample with and without the inhibitor.
-
Use the Resorufin standard curve to determine the amount of product generated.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro JAK Kinase Assay (Luminescence-Based)
This protocol is a generalized method for determining the IC50 of a JAK inhibitor.[18][19][20]
1. Compound Preparation:
-
Create a serial dilution of the test compound (e.g., ruxolitinib) in 100% DMSO.
-
Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to a 384-well assay plate.
2. Kinase Reaction:
-
Prepare a 2X enzyme/substrate mix containing the specific recombinant JAK enzyme and a suitable peptide substrate in Kinase Assay Buffer.
-
Add 5 µL of the 2X enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. Incubate for the desired reaction time (e.g., 60 minutes).
3. Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
Pyrazole-based inhibitors represent a significant advancement in targeted therapy, offering improved efficacy and safety profiles across a range of diseases. The examples of celecoxib, ruxolitinib, crizotinib, and apixaban highlight the versatility of the pyrazole scaffold in designing potent and selective inhibitors. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers, facilitating the continued exploration and optimization of this important class of therapeutic agents.
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. brieflands.com [brieflands.com]
- 5. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 9. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-line crizotinib versus chemotherapy in ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 15. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. promega.com [promega.com]
Introduction: The Pyrazole Scaffold and the Imperative of Mechanistic Validation
An In-Depth Technical Guide to the Validation of the Mechanism of Action of Pyrazole Compounds
The pyrazole ring is a cornerstone of modern medicinal chemistry. This five-membered aromatic heterocycle is considered a "privileged scaffold" due to its synthetic accessibility and its ability to form key interactions with a wide array of biological targets.[1][2] Pyrazole-containing compounds have been successfully developed into therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[3][4] Their versatility is exemplified by their presence in blockbuster drugs like the anti-inflammatory agent Celecoxib and various protein kinase inhibitors (PKIs) used in oncology, such as Crizotinib and Ruxolitinib.[5][6]
However, the very versatility that makes the pyrazole scaffold so attractive also presents a significant challenge: a high potential for off-target activity. A pyrazole-based "hit" from a high-throughput screen (HTS) may interact with numerous proteins, making the precise determination of its therapeutic mechanism of action (MoA) both critical and complex. Failing to rigorously validate the MoA early in the drug discovery pipeline can lead to costly late-stage failures, wasted resources, and misinterpreted biological outcomes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of novel pyrazole compounds. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a self-validating system of orthogonal assays. Our approach integrates biochemical, cell-based, and biophysical methodologies to build a robust, evidence-based understanding of how a pyrazole compound truly functions at the molecular and cellular levels.
Chapter 1: The Core Principle of Orthogonal Validation
Robust MoA validation is not achieved through a single, definitive experiment. Instead, it relies on the principle of orthogonal validation , where distinct, independent assays are used to interrogate the compound-target interaction from different angles.[7] This strategy ensures that the observed biological effect is genuinely linked to the intended target and is not an artifact of a specific assay format. A well-designed validation cascade builds confidence at each step, systematically de-risking the progression of a compound from a preliminary hit to a validated lead.
The overall workflow should be designed to answer a series of fundamental questions:
-
Direct Engagement: Does the compound physically bind to the purified target protein?
-
Functional Modulation: Does this binding event alter the target's biological activity (e.g., enzymatic inhibition)?
-
Cellular Target Engagement: Does the compound engage the target within the complex milieu of a living cell?
-
Cellular Efficacy: Does target engagement in a cell translate to the desired physiological outcome (e.g., inhibition of a signaling pathway, induction of apoptosis)?
The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the orthogonal validation of a pyrazole compound's mechanism of action.
Chapter 2: Biochemical Assays - Quantifying Direct Target Interaction
Biochemical assays are the foundational step in MoA validation. They utilize purified target proteins and substrates to directly measure the compound's effect on the target's function in a controlled, isolated system.[7] For pyrazole compounds, which frequently target protein kinases, assays measuring ATP consumption or ADP production are commonplace.[3][7]
Comparative Method: Kinase Inhibition Assays
The primary goal of these assays is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ADP produced or the amount of ATP remaining after the kinase reaction. They are robust, sensitive, and amenable to high-throughput formats.[7]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays are another popular method. They can be configured to detect either the phosphorylation of a substrate or the binding of a compound to the kinase, offering flexibility.
Causality Behind Experimental Choice: Starting with a biochemical assay is essential to confirm that the compound can directly modulate the purified target, free from the complexities of a cellular environment. This step definitively proves a direct interaction, which is a prerequisite for any further investigation. An ATP-competition assay, for instance, can provide initial insights into whether the pyrazole compound binds in the highly conserved ATP pocket, a common mechanism for this class of inhibitors.[1]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a method to determine the IC50 of a pyrazole compound against a target kinase.
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point curve.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of serially diluted compound or DMSO (vehicle control).
-
2 µL of a solution containing the target kinase and its specific substrate in reaction buffer.
-
2 µL of an ATP solution at a concentration equal to its Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour. This allows the kinase to phosphorylate its substrate.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chapter 3: Cell-Based Assays - Probing a Physiological Context
While biochemical assays are essential, they do not guarantee that a compound will be effective in a living cell. Cell-based assays are the crucial next step to confirm that the compound can cross the cell membrane, engage its intended target in a complex intracellular environment, and elicit the desired biological response.[7]
Comparative Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells or tissues.[7] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature. This change in thermal stability can be detected and quantified.
Causality Behind Experimental Choice: CETSA provides direct evidence that the compound is binding to its intended target inside the cell.[8][9] This is a critical validation step that bridges the gap between a biochemical IC50 and a cellular EC50. A positive result strongly indicates that the compound reaches its target in a physiological setting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with the pyrazole compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should remain at room temperature as the non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western blot or another quantitative protein detection method like ELISA.
-
Data Analysis: For each compound concentration, plot the percentage of soluble target protein against the temperature. The shift in the melting curve in the presence of the compound indicates target stabilization and engagement.
Comparative Method 2: Downstream Signaling Analysis (Western Blot)
To confirm that target engagement leads to functional modulation, it's necessary to measure a downstream biomarker of the target's activity. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known substrate.
Causality Behind Experimental Choice: This assay connects target engagement to a functional cellular outcome. If a pyrazole compound inhibits a kinase, the phosphorylation of that kinase's direct substrate should decrease in a dose-dependent manner. This provides strong evidence for the on-target MoA. For example, for a VEGFR2 inhibitor, one would measure the level of phosphorylated VEGFR2 (pVEGFR2).[7]
The following diagram illustrates the VEGFR2 signaling pathway, a common target for pyrazole-based kinase inhibitors.
Caption: Simplified VEGFR2 signaling pathway inhibited by a pyrazole compound.
Chapter 4: Biophysical Methods - Unveiling the Binding Dynamics
Biophysical methods provide quantitative data on the direct physical interaction between a compound and its target, independent of enzymatic activity.[10] These techniques are invaluable for understanding the affinity, kinetics, and thermodynamics of the binding event, which are critical parameters for lead optimization.
Comparative Method: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time.[7][8] It allows for the precise determination of the association rate (k_on), the dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Causality Behind Experimental Choice: While biochemical assays give a functional potency (IC50), SPR provides a direct measure of binding affinity (K_D). A strong correlation between a low K_D and a low IC50 strengthens the case for the MoA. Furthermore, the dissociation rate (k_off) is a critical parameter for predicting the duration of a drug's effect in vivo. A slow k_off (long residence time) can often lead to more durable target inhibition and improved efficacy.[10]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip. A control channel should be prepared similarly but without the protein (or with an irrelevant protein) to allow for reference subtraction.
-
Compound Preparation: Prepare a series of dilutions of the pyrazole compound in a suitable running buffer.
-
Binding Measurement (Association): Inject the lowest concentration of the compound over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (measured in Response Units, RU) over time. The signal increase corresponds to the compound binding to the immobilized protein.
-
Dissociation: After the association phase, switch the flow back to running buffer only. Monitor the decrease in the SPR signal as the compound dissociates from the target.
-
Regeneration: If necessary, inject a regeneration solution to remove all remaining bound compound from the surface, preparing it for the next cycle.
-
Repeat: Repeat steps 3-5 for each concentration of the compound.
-
Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams (RU vs. time) for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.
Chapter 5: Data Integration and Interpretation - A Comparative Analysis
The power of the orthogonal validation approach lies in the integration of data from all assays. A consistent trend across biochemical, biophysical, and cellular experiments provides the highest degree of confidence in the proposed MoA. The table below presents hypothetical data for three pyrazole compounds targeting VEGFR2, illustrating how to build a comprehensive picture.
| Assay | Parameter Measured | Compound PZ-1 | Compound PZ-2 | Compound PZ-3 |
| Biochemical | ||||
| ADP-Glo™ | VEGFR2 Inhibition (IC50) | 15 nM | 500 nM | 25 nM |
| Biophysical | ||||
| SPR | VEGFR2 Binding Affinity (KD) | 10 nM | 800 nM | 1.5 µM |
| SPR | Residence Time (1/k_off) | 30 min | 2 min | 35 min |
| Cell-Based | ||||
| CETSA® | VEGFR2 Thermal Shift (ΔTm) | + 4.5°C at 1 µM | No significant shift | + 4.2°C at 1 µM |
| Western Blot | pVEGFR2 Inhibition (EC50) | 45 nM | > 10 µM | 60 nM |
| Cell Viability | HUVEC Cell Viability (GI50) | 80 nM | > 25 µM | 5 µM |
Interpretation of Results:
-
Compound PZ-1 (The Ideal Candidate): This compound demonstrates strong and consistent performance across all assays. The biochemical potency (IC50) is excellent and correlates well with its high binding affinity (KD). Crucially, it shows robust target engagement in cells (CETSA) which translates directly into potent inhibition of the downstream pathway (pVEGFR2) and the desired phenotypic outcome (inhibition of HUVEC viability).[7] The long residence time suggests a durable inhibitory effect. PZ-1 has a well-validated, on-target mechanism of action.
-
Compound PZ-2 (The Weak/False Positive): PZ-2 is significantly weaker in the biochemical assay and shows poor binding affinity.[7] It fails to engage the target in cells, and consequently, has no effect on the downstream pathway or cell viability. This compound is likely a false positive from the initial screen or a very weak hit that does not warrant further development.
-
Compound PZ-3 (The Puzzle): This compound presents a more complex picture. It has good biochemical potency and engages the target effectively in cells, leading to strong pathway inhibition. However, its direct binding affinity (KD) as measured by SPR is surprisingly weak. Furthermore, its effect on cell viability is much weaker than would be predicted by its pathway inhibition EC50. This discrepancy could suggest several possibilities: the compound might have poor cell permeability that is overcome at the high concentrations used in the viability assay, it could be rapidly metabolized, or its binding mechanism might not be well-suited to the SPR assay format. The long residence time despite weak affinity is also a red flag, suggesting a complex binding mechanism that requires further investigation. This highlights the importance of using multiple, orthogonal assays to uncover such inconsistencies.
Conclusion
The validation of a pyrazole compound's mechanism of action is a rigorous, multi-step process that is fundamental to successful drug discovery. By systematically integrating direct target modulation assays (biochemical), binding characteristic studies (biophysical), and functional analyses in a physiological context (cell-based), researchers can build an unassailable case for a compound's MoA. This orthogonal approach, as outlined in this guide, not only validates the primary mechanism but also uncovers potential liabilities and inconsistencies early in the process. Adhering to this principled, evidence-based framework maximizes the probability of advancing robust, well-characterized drug candidates toward the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. youtube.com [youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazole Derivatives
Introduction: The Enduring Promise of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery.[1] This versatile heterocyclic scaffold is a key structural component in numerous synthetic and natural compounds, demonstrating a remarkable breadth of biological and pharmaceutical activities.[1][2] Researchers have successfully developed pyrazole derivatives as potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[2][3][4][5][6] The sustained interest in this moiety stems from its synthetic accessibility and the tunable nature of its physicochemical properties, which allows for extensive structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the essential in vitro and in vivo methodologies required to rigorously evaluate novel pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights to help researchers design self-validating studies that generate robust and translatable data. Our objective is to equip fellow scientists in drug development with a logical framework for advancing promising pyrazole-based compounds from the bench to preclinical candidacy.
Part 1: Foundational Screening: The In Vitro Evaluation
The initial phase of evaluation relies on a battery of in vitro assays. These experiments are designed to be rapid, cost-effective, and suitable for high-throughput screening, allowing for the efficient identification of lead compounds with the desired biological activity from a larger library of synthesized derivatives.
Anticancer Activity: Assessing Cytotoxicity and Proliferation
The primary goal of in vitro anticancer screening is to determine a compound's ability to inhibit the growth of or kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Analysis of Cytotoxicity Assays:
The choice of assay is critical and depends on the anticipated mechanism of action and the specific question being asked.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is one of the most widely used methods.[7] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[7][8] It is cost-effective and straightforward but can be influenced by compounds that affect cellular metabolism without being directly cytotoxic.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8][9] It directly measures cell death rather than metabolic activity, providing a complementary endpoint to the MTT assay.[9][10]
-
ATP Assay: This method quantifies cell viability by measuring intracellular ATP levels.[8] Since ATP is a key indicator of metabolically active cells and degrades rapidly upon cell death, this assay provides a rapid and highly sensitive measure of cell health.
Data Presentation: Comparative Cytotoxicity of Novel Pyrazole Derivatives
Table 1: IC₅₀ values (µM) of hypothetical pyrazole derivatives against various human cancer cell lines after 48h treatment. Data are presented as mean ± SD from three independent experiments.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-8 (Colon) |
| Derivative PY-1 | 12.5 ± 1.1 | 18.2 ± 1.5 | 25.1 ± 2.3 |
| Derivative PY-2 | 3.2 ± 0.4 | 5.1 ± 0.7 | 8.9 ± 0.9 |
| Derivative PY-3 | > 100 | > 100 | > 100 |
| 5-Fluorouracil (Std.) | 5.8 ± 0.6 | 15.4 ± 1.9 | 10.2 ± 1.1 |
Causality: The data in Table 1, modeled after typical screening results, allows for direct comparison.[4][11] Derivative PY-2 shows potent activity across all cell lines, even surpassing the standard chemotherapeutic 5-Fluorouracil in some cases, marking it as a strong candidate for further investigation. PY-1 shows moderate activity, while PY-3 is inactive and would likely be deprioritized.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, vehicle control (medium with DMSO), and a standard drug.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)
For pyrazole derivatives designed as antimicrobial agents, the key in vitro metric is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[12][13]
Comparative Analysis of MIC Determination Methods:
-
Broth Microdilution: This is considered the "gold standard" by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12] It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate, which is then inoculated with the microorganism.[13][14] It is quantitative and efficient for testing multiple compounds.
-
Agar Dilution: In this method, the compound is incorporated into agar medium at various concentrations before it solidifies. The microbial suspension is then spotted onto the plates. It is particularly useful for testing fastidious organisms or for testing multiple strains against a single compound.[13]
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where paper disks impregnated with the compound are placed on an agar plate swabbed with the test organism.[14][15] The drug diffuses into the agar, and the diameter of the resulting zone of inhibition is measured.[12][15] It is simple and inexpensive but less precise than dilution methods.
Data Presentation: Comparative Antimicrobial Activity of Pyrazole Derivatives
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL for hypothetical pyrazole derivatives against pathogenic microbes.
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| Derivative PA-1 | 8 | 16 | 32 |
| Derivative PA-2 | 64 | >128 | 128 |
| Derivative PA-3 | 4 | 8 | 4 |
| Ampicillin (Std.) | 0.5 | 4 | N/A |
| Chloramphenicol (Std.) | 2 | 8 | N/A |
| Clotrimazole (Std.) | N/A | N/A | 1 |
Causality: This table provides a clear comparison of the antimicrobial spectrum and potency.[16][17] Derivative PA-3 exhibits broad-spectrum activity against both bacteria and fungi with low MIC values, making it a promising lead. In contrast, PA-1 has moderate activity, and PA-2 is largely ineffective.
Caption: General workflow for an in vitro COX enzyme inhibition assay.
Protocol Outline: In Vitro COX Inhibition Assay
-
Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical). This typically includes purified ovine COX-1 and human recombinant COX-2 enzymes, reaction buffer, heme cofactor, and arachidonic acid substrate.
-
Inhibitor Addition: In a 96-well plate, add reaction buffer, heme, the enzyme (either COX-1 or COX-2), and various concentrations of the pyrazole derivative.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for a specified time at 37°C. The enzyme will convert arachidonic acid to Prostaglandin H2, which is then reduced to PGE2.
-
Quantification: Stop the reaction and quantify the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) provided in the kit.
-
Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index.
Part 2: Preclinical Validation: The In Vivo Evaluation
After a compound demonstrates promising activity and an acceptable initial safety profile in vitro, the evaluation must move to a whole-organism setting. In vivo models are indispensable for assessing a drug's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall toxicity profile, providing data that is more predictive of clinical outcomes. [18]All animal studies must be conducted ethically, adhering to the principles of the "Three Rs" (Replacement, Reduction, Refinement) and with prior approval from an Institutional Animal Care and Use Committee (IACUC). [18]
Anticancer Efficacy: Xenograft Tumor Models
The most common preclinical model for evaluating anticancer drugs involves implanting human tumor cells into immunodeficient mice (e.g., athymic nude or SCID mice), a process known as xenotransplantation. [19]This allows the tumor to grow in a living system where factors like drug delivery, metabolism, and tumor microenvironment play a crucial role.
Experimental Workflow: In Vivo Anticancer Efficacy Study
Caption: Workflow for a subcutaneous xenograft mouse model efficacy study.
Data Presentation: In Vivo Antitumor Efficacy
Table 4: Efficacy of Derivative PY-2 in an A549 Lung Cancer Xenograft Model.
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%) |
| Vehicle Control | Saline, daily, IP | 1850 ± 210 | 0% | +5% |
| Derivative PY-2 | 20 mg/kg, daily, IP | 647 ± 95 | 65% | -2% |
| Standard Drug | 15 mg/kg, daily, IP | 832 ± 115 | 55% | -8% |
Causality: This table summarizes the critical outcomes of an in vivo study. Derivative PY-2 demonstrates superior tumor growth inhibition (TGI) compared to the standard drug. [20]Importantly, it also shows better tolerability, indicated by a minimal change in body weight compared to the significant weight loss in the standard drug group, which is a sign of toxicity. [20] Detailed Protocol: Subcutaneous Xenograft Efficacy Study
-
Tumor Implantation: Anesthetize immunocompromised mice (e.g., athymic nude mice). Subcutaneously inject a suspension of 1-5 million A549 cells in 0.1 mL of a Matrigel/media mixture into the right flank of each mouse. [20]2. Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2. [20]3. Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Pyrazole Derivative, Standard Drug) with similar average tumor volumes.
-
Treatment Administration: Prepare the dosing solution for the pyrazole derivative (e.g., in a vehicle like 5% DMSO, 40% PEG300, 55% saline). [20]Administer the treatment according to the planned dose and schedule (e.g., daily intraperitoneal (IP) injection).
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. [20]Monitor the animals daily for any clinical signs of distress or toxicity.
-
Endpoint: Conclude the study when the tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³). [20]7. Tissue Collection: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and collect major organs for subsequent histopathological or biomarker analysis.
-
Analysis: Calculate the TGI for each treatment group compared to the vehicle control. Analyze changes in body weight as a measure of systemic toxicity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a classic, acute, and highly reproducible model for evaluating anti-inflammatory drugs. [21]Inflammation is induced by injecting carrageenan, a phlogistic agent, into the paw of a rat or mouse, causing a measurable increase in paw volume (edema). [22][23]The efficacy of the pyrazole derivative is determined by its ability to reduce this swelling compared to a control group.
Data Presentation: In Vivo Anti-inflammatory Efficacy
Table 5: Effect of Derivative PI-3 on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group (n=6) | Dose (mg/kg, PO) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 1% CMC | 0.85 ± 0.09 | 0% |
| Derivative PI-3 | 10 | 0.34 ± 0.05 | 60.0% |
| Indomethacin (Std.) | 10 | 0.40 ± 0.06 | 52.9% |
Causality: The results clearly show that Derivative PI-3 significantly reduced paw edema, with a percentage inhibition greater than that of the standard NSAID, Indomethacin, demonstrating potent in vivo anti-inflammatory activity. [3][22] Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimation: Acclimate male Wistar rats (150-180g) to laboratory conditions for one week. Fast the animals overnight before the experiment but allow access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the pyrazole derivative, vehicle (e.g., 1% Carboxymethyl cellulose), or a standard drug (e.g., Indomethacin) orally (PO) or intraperitoneally (IP).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the increase in paw volume (edema) by subtracting the initial volume from the post-injection volume. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
Conclusion
The comprehensive evaluation of novel pyrazole derivatives requires a logical, multi-step approach that combines high-throughput in vitro screening with robust in vivo validation. The methodologies outlined in this guide provide a framework for comparing the anticancer, antimicrobial, and anti-inflammatory potential of new chemical entities. By understanding the principles behind each assay and animal model, researchers can make informed decisions, efficiently identify promising lead candidates, and generate the high-quality, reproducible data necessary to support their advancement into further preclinical and clinical development. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and a rigorous and well-designed evaluation strategy is paramount to unlocking its full potential.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijnrd.org [ijnrd.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. apec.org [apec.org]
- 15. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ijpbs.com [ijpbs.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpras.com [ijpras.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Methodologies
For the discerning researcher in medicinal chemistry and drug development, the pyrazole scaffold is a recurring motif of profound significance. Its presence in blockbuster drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores the therapeutic potential of this five-membered aromatic heterocycle.[1][2][3] The synthetic route chosen to construct this privileged core can dramatically impact yield, purity, scalability, and the accessibility of diverse substitution patterns. This guide provides an in-depth comparative analysis of the most prominent synthetic methods for pyrazoles, offering not just protocols, but the underlying strategic thinking to empower you to make the most informed choices for your specific research goals.
The Enduring Classics: Foundational Methods for Pyrazole Construction
The classical methods for pyrazole synthesis have remained staples in the organic chemist's toolbox for over a century, a testament to their reliability and the ready availability of their starting materials.
The Knorr Pyrazole Synthesis: The Workhorse Condensation
First described by Ludwig Knorr in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5][6] Its enduring popularity stems from its operational simplicity and generally high yields.[5]
Mechanism and Strategic Considerations:
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions.[7][8][9] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration affords the stable, aromatic pyrazole ring.[8]
A critical consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1][10] The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as the reaction pH.[10]
Diagram: Knorr Pyrazole Synthesis Workflow
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Characterization
For researchers, scientists, and drug development professionals, the robust characterization of pyrazole-based active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. The inherent chemical diversity of pyrazoles and their susceptibility to isomer formation during synthesis necessitate a multi-faceted analytical approach.[1] This guide provides an in-depth comparison of key analytical techniques for pyrazole characterization and outlines a comprehensive framework for the cross-validation of these methods, ensuring data integrity and consistency across different laboratories and throughout the lifecycle of a drug product.
The Analytical Imperative for Pyrazoles
Pyrazoles are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals. Their synthesis, however, can often lead to the formation of regioisomers, which may possess different pharmacological and toxicological profiles.[1] Consequently, the ability to separate, identify, and quantify the desired pyrazole isomer and its potential impurities is of paramount importance. This necessitates the development and validation of precise and reliable analytical methods.
A Comparative Analysis of Core Analytical Techniques
The selection of an appropriate analytical technique for pyrazole characterization is contingent upon the specific analytical objective, the physicochemical properties of the analyte, and the stage of drug development. Here, we compare the most pertinent methods, elucidating the rationale behind their application.
Chromatographic Techniques: The Workhorses of Purity and Quantification
Chromatography is indispensable for separating pyrazoles from isomers and impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision driven by the analyte's volatility and thermal stability.[2][3][4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for Pyrazole Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | HPLC is versatile for a wide range of pyrazoles, including non-volatile and thermally labile derivatives. GC is suitable for volatile and thermally stable pyrazoles. |
| Sample Volatility | Not required; ideal for non-volatile compounds. | Required; suitable for volatile and semi-volatile compounds. | Many pyrazole derivatives have low volatility, making HPLC the primary choice. For volatile pyrazoles, GC offers high efficiency.[2][3] |
| Thermal Stability | Suitable for thermally labile compounds. | Can be problematic for thermally sensitive compounds. | HPLC is preferred for pyrazoles that may degrade at elevated GC temperatures.[2][6] |
| Derivatization | Generally not required. | May be necessary to increase volatility and thermal stability.[7][8] | The need for derivatization in GC adds a sample preparation step and potential for variability.[7][9] |
| Sensitivity | Good, with typical UV detection in the µg/mL to ng/mL range. | Excellent, often reaching pg or even fg levels with selected ion monitoring (SIM).[2] | GC-MS offers superior sensitivity for trace-level impurity analysis of volatile pyrazoles. |
| Structural Information | Limited with UV detection; requires coupling with MS (LC-MS). | Provides detailed structural information from mass fragmentation patterns.[10] | GC-MS is highly effective for the identification of unknown impurities and isomers based on their mass spectra. |
Causality Behind Experimental Choices in Chromatography:
-
Stationary Phase Selection in HPLC: For the separation of polar pyrazole isomers, reversed-phase columns (e.g., C18) are a common starting point.[11] However, for challenging separations of regioisomers, alternative stationary phases, such as those with phenyl or cyano ligands, can offer different selectivity due to pi-pi or dipole-dipole interactions. For chiral pyrazoles, polysaccharide-based chiral stationary phases are effective.[12][13] The choice of stationary phase is dictated by the subtle differences in the polarity and structure of the isomers to be separated.[14]
-
Derivatization in GC: Pyrazoles containing polar functional groups like -NH or -OH may exhibit poor peak shape and low volatility in GC.[8] Derivatization with silylating agents (e.g., BSTFA) replaces active hydrogens with non-polar trimethylsilyl (TMS) groups, improving volatility and chromatographic performance.[7][8] This is a crucial step to make certain pyrazoles amenable to GC analysis.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods provide invaluable information about the chemical structure and identity of pyrazoles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of pyrazole derivatives.[15] 1D techniques (¹H and ¹³C NMR) provide information on the chemical environment of atoms, while 2D techniques (COSY, HSQC, HMBC) establish connectivity. Furthermore, Quantitative NMR (qNMR) has emerged as a primary method for determining the purity of compounds without the need for an identical reference standard, offering a high degree of accuracy.[15][16][17][18][19]
-
Mass Spectrometry (MS): When coupled with a chromatographic inlet (GC-MS or LC-MS), MS provides molecular weight and fragmentation data, which is crucial for confirming the identity of known compounds and elucidating the structure of unknowns. The fragmentation patterns of pyrazoles in GC-MS can be particularly informative for distinguishing between isomers.[10]
Thermal Analysis: Assessing Stability and Physical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the physical properties and thermal stability of pyrazole APIs.[20][21][22][23]
| Technique | Principle | Information Gained for Pyrazoles |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[21] | Melting point, purity, polymorphism, and phase transitions. Critical for identifying different crystalline forms of a pyrazole API, which can impact solubility and bioavailability. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature.[21] | Thermal stability, decomposition temperature, and presence of solvates or hydrates. Essential for understanding the degradation profile and storage requirements of the API. |
A comparative study on dinitropyrazole isomers demonstrated that DSC and TGA can reveal significant differences in the thermal stability of closely related compounds.[24]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.
Protocol 1: Reversed-Phase HPLC for Purity and Assay
Objective: To determine the purity and assay of a pyrazole API.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for the specific pyrazole.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the pyrazole standard.
-
Sample Preparation: Accurately weigh and dissolve the pyrazole derivative in a suitable solvent (e.g., mobile phase) to a known concentration.
-
System Suitability:
-
Inject a standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[25]
-
Theoretical plates (N) should be > 2000.
-
Tailing factor (T) should be ≤ 2.0.
-
-
Analysis: Inject the sample solution and quantify the main peak and any impurities against a reference standard.
Protocol 2: GC-MS for Isomer Identification and Quantification
Objective: To identify and quantify volatile pyrazole isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
If derivatization is required, react the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
-
-
System Suitability:
-
Inject a standard mixture of isomers.
-
Resolution between critical isomer pairs should be ≥ 1.5.
-
-
Analysis: Inject the sample and identify isomers based on retention time and mass spectral fragmentation patterns. Quantify using an internal standard.
Cross-Validation: Ensuring Method Robustness and Transferability
Cross-validation, or analytical method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[26][27] This is a critical step to ensure consistent results across different sites, personnel, and equipment.[28][29]
The Cross-Validation Workflow
Caption: Workflow for the cross-validation of an analytical method.
Choosing the Right Cross-Validation Strategy
The choice of strategy depends on the complexity of the method and the experience of the receiving laboratory.[29]
-
Comparative Testing: The most common approach, where both laboratories analyze the same batch of samples, and the results are statistically compared against predefined acceptance criteria.[29] This is suitable when the method is already validated.
-
Co-validation: The receiving laboratory participates in the validation of the method. This is efficient when a new method is being implemented at multiple sites.
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the method. This is necessary when there are significant differences in equipment or laboratory environments.
-
Transfer Waiver: Can be justified if the receiving laboratory is already familiar with the method or if it is a simple compendial procedure.[27]
Decision-Making for Cross-Validation Approach
Caption: Decision tree for selecting a cross-validation approach.
Conclusion: A Holistic Approach to Pyrazole Characterization
The reliable characterization of pyrazole-based compounds demands a comprehensive and well-validated analytical strategy. By judiciously selecting from a range of orthogonal techniques—HPLC for versatile purity analysis, GC-MS for volatile isomer identification, NMR for definitive structure elucidation, and thermal analysis for assessing physical stability—a complete analytical profile can be established. The subsequent cross-validation of these methods is not merely a regulatory formality but a scientific necessity to ensure the enduring quality and consistency of the analytical data, which ultimately safeguards the safety and efficacy of the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcpa.in [ijcpa.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 18. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 19. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 20. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 21. microbiozindia.com [microbiozindia.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. skztester.com [skztester.com]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. pharmabeginers.com [pharmabeginers.com]
- 28. casss.org [casss.org]
- 29. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
This document provides a detailed, procedural guide for the proper and safe disposal of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. As a compound possessing multiple functional groups—a halogen (bromo), a nitro group, and a carboxylic acid—it is imperative that researchers, scientists, and drug development professionals understand its specific chemical hazards to ensure personnel safety and environmental compliance. This guide is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your local EHS department for final guidance.[1][2][3]
Part 1: Hazard Assessment and Chemical Profile
The disposal pathway for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound dictates its classification as a multi-hazard substance.
-
Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this as a halogenated waste.[4] Halogenated waste streams require specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize acidic gases like hydrogen bromide (HBr) that are generated during combustion.[5] Co-mingling this waste with non-halogenated solvents is a common and costly mistake that can lead to regulatory violations.[6]
-
Nitrated Compound: The nitro group (-NO2) renders the molecule energetic and a potential oxidant. Nitro compounds can be reactive and are often incompatible with reducing agents, strong acids, and heat.[3]
-
Acidic Nature: The carboxylic acid group (-COOH) makes the compound corrosive. It will react with bases and can corrode certain metals. This characteristic demands careful segregation from alkaline waste streams to prevent violent exothermic reactions.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related bromo- and nitro-pyrazole derivatives consistently indicate the following hazards:
Chemical and Hazard Summary Table
| Property | Value / Information | Source |
| Molecular Formula | C₄H₂BrN₃O₄ | [11][12] |
| Molecular Weight | 235.98 g/mol | [11] |
| Primary Hazard Class | Halogenated Organic Waste | [4][6] |
| Secondary Hazards | Nitrated Compound, Acidic/Corrosive | [3][13] |
| Expected GHS Hazards | Acute Toxicity (Oral), Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Respiratory Irritant (STOT SE 3) | [7][10] |
| Incompatibilities | Strong bases, strong oxidizing agents, strong reducing agents, powdered metals. | [3][14] |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide gas. | [9][10] |
Part 2: Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure all safety measures are in place.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of gloves immediately if they become contaminated.[3]
-
Body Protection: A flame-resistant lab coat should be worn.[1]
-
Respiratory Protection: All handling of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]
Part 3: Core Disposal Protocol: A Step-by-Step Guide
Disposal of this compound must be treated as a formal, regulated process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[15]
Step 1: Waste Characterization and Segregation
This is the most critical step. The waste must be identified and segregated as Halogenated Organic Acidic Waste .
-
Action: Designate a specific waste container for this and other similar halogenated compounds.
-
Causality: Federal and state regulations mandate the separation of halogenated and non-halogenated waste streams.[6] This ensures the waste is sent to a facility capable of handling the hazardous byproducts, such as HBr gas, generated during its destruction.
Step 2: Containerization and Labeling
-
Action: Collect all waste containing this compound (including solid material, contaminated labware, and rinsate) in a chemically compatible, leak-proof container with a tight-fitting screw cap. High-density polyethylene (HDPE) containers are generally suitable.
-
Causality: Proper containment prevents spills and exposure. The container must remain closed at all times unless waste is actively being added.[3][16]
-
Action: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[3][6] The label must clearly state:
-
The full chemical name: "this compound"
-
All constituents and their approximate percentages.
-
The relevant hazard warnings: "Toxic," "Irritant," "Corrosive."
-
-
Causality: Accurate labeling is a legal requirement and is essential for the safety of EHS personnel who will handle the container. It ensures they are aware of the contents and can manage consolidation and disposal safely.[13]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[13] The SAA must be under the control of the lab supervisor.
-
Action: Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[3] Store the container away from incompatible materials, particularly bases and reactive metals.
-
Causality: SAAs are a regulatory requirement for managing hazardous waste at the point of generation, ensuring it is stored safely and does not exceed accumulation time or quantity limits (typically 55 gallons total, or 1 quart for acutely toxic wastes).[13]
Step 4: Arranging for Disposal
-
Action: Once the container is full (no more than 90%) or when the experiment is complete, contact your institution's EHS department to schedule a waste pickup.[2][13][16]
-
Causality: EHS professionals are trained and equipped to transport and manage the final disposal of hazardous waste in compliance with all regulations.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of this chemical.
Caption: Disposal workflow for this compound.
Part 4: Decontamination and Spill Management
Decontaminating Glassware and Equipment
-
Procedure: Triple rinse contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone).
-
Critical Note: The first two rinses must be collected and disposed of as hazardous halogenated waste in your designated container.[16] The final rinse, if local EHS policy allows, may be managed differently, but collecting all three is the most conservative and safest approach.
Managing Small Spills
-
Procedure: For small spills (<100 mL or 100 g), follow these steps:[3]
-
Ensure you are wearing all required PPE.
-
Absorb liquids with an inert, non-combustible absorbent material like vermiculite or sand. For solids, gently sweep to avoid creating dust.[3][9]
-
Carefully collect the absorbed material and contaminated debris into a sealed container.
-
Label the container as hazardous waste, detailing the spilled chemical and the absorbent used.
-
Decontaminate the spill area with soap and water.
-
Contact EHS for disposal of the spill cleanup material.
-
-
Large Spills: For large spills, evacuate the area immediately and follow your institution's emergency procedures by contacting EHS and/or campus safety.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.at [fishersci.at]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. angenechemical.com [angenechemical.com]
- 10. aksci.com [aksci.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | C4H2BrN3O4 | CID 135411996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. fishersci.com [fishersci.com]
- 15. nswai.org [nswai.org]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Comprehensive Guide to the Safe Handling of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. This document is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's specific safety protocols. The guidance is synthesized from safety data sheets (SDS) of structurally similar compounds and general chemical safety principles.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Skin and Eye Irritation: Like many carboxylic acids and halogenated compounds, it is expected to cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: As a solid, it may cause respiratory irritation if inhaled as a dust.[1][2][3][4][5]
-
Harmful if Swallowed: Oral toxicity is a potential concern.[1][5][6]
-
Reactivity: The nitro group, being strongly electron-withdrawing, can activate the pyrazole ring, potentially leading to unexpected reactivity.[7] Nitro compounds can also be thermodynamically unstable.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][9][10] | Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat, fully buttoned.[9][10][11] Fully enclosed shoes made of a chemical-resistant material.[5] | Nitrile gloves provide good resistance to a range of chemicals. A lab coat and proper footwear prevent skin contact. Gloves should be inspected before use and changed immediately upon contamination.[5][12] |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[5] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[5] | Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation. |
Operational Plan: From Receipt to Use
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]
-
Ensure the chemical fume hood is functioning correctly before starting any work.[5]
-
Have all necessary equipment, such as spatulas and weigh boats, readily available to avoid interruptions.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Solid Compound:
-
Post-Handling Procedures:
-
Thoroughly clean any contaminated surfaces and equipment.[5]
-
Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6][12]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Waste Disposal Decision Tree
Caption: Decision tree for the disposal of waste from this compound.
Disposal Procedures:
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container for solid halogenated waste.[5]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated solvents.[13] Do not mix with non-halogenated waste to avoid higher disposal costs.[13]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[14]
-
-
Final Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][6][11] Remove contaminated clothing.[11] If skin irritation occurs, seek medical advice.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[2][11] If not breathing, give artificial respiration.[2][3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1][11] Rinse mouth with water and seek immediate medical attention.[2][11][12]
-
Spills: For small spills, use an inert absorbent material, sweep up, and place in a suitable, closed container for disposal.[2][6] Avoid generating dust.[2][6] Ensure adequate ventilation.[2][6]
References
- 1. fishersci.at [fishersci.at]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. leelinework.com [leelinework.com]
- 11. benchchem.com [benchchem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
